molecular formula C12H26 B14534966 4-Ethyl-3,3,4-trimethylheptane CAS No. 62198-72-5

4-Ethyl-3,3,4-trimethylheptane

Cat. No.: B14534966
CAS No.: 62198-72-5
M. Wt: 170.33 g/mol
InChI Key: QLOXTBGCIUOWIG-UHFFFAOYSA-N
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Description

4-Ethyl-3,3,4-trimethylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-72-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-3,3,4-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-10-12(6,9-3)11(4,5)8-2/h7-10H2,1-6H3

InChI Key

QLOXTBGCIUOWIG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)C(C)(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,3,4-trimethylheptane is a branched alkane with the molecular formula C12H26. As a saturated hydrocarbon, its chemical behavior is characterized by low reactivity, making it a stable component in various applications. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its spectroscopic characteristics. This information is crucial for its potential use in fuel formulations, as a non-polar solvent, or as a reference compound in analytical chemistry.

Chemical and Physical Properties

Data Presentation
PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62198-72-5PubChem[1]
Predicted Boiling Point 192.5 °C
Predicted Melting Point -50.8 °C (estimate for a similar isomer)[2]-
Predicted Density 0.798 g/mL (for a similar isomer, 4-ethyl-3,3,4-trimethylhexane)[3]-
Predicted Water Solubility InsolubleGeneral alkane properties
Predicted LogP 5.8PubChem[1]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key chemical and physical properties of this compound, based on standard procedures for alkanes.

Determination of Boiling Point (Thiele Tube Method)
  • Apparatus Setup: A small amount of the sample (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer. This assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated at the side arm.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Vibrating Tube Densitometer)
  • Instrument Calibration: The vibrating tube densitometer is calibrated using two standards of known density, typically dry air and deionized water.

  • Sample Injection: The sample of this compound is injected into the oscillating U-tube.

  • Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

  • Density Calculation: The density of the sample is calculated from the oscillation period, based on the calibration constants.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the following method:

  • Sample Preparation: A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a sealed container.

  • Addition of Alkane: Small, known volumes of this compound are incrementally added to the solvent.

  • Observation: After each addition, the mixture is vigorously agitated and then allowed to settle. The point at which a separate phase (undissolved alkane) persists is noted.

  • Solubility Calculation: The solubility is expressed as the maximum amount of the alkane that can be dissolved in a given volume of the solvent at a specific temperature. Due to its non-polar nature, it is expected to be insoluble in water but soluble in non-polar organic solvents.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation Separation in Capillary Column Sample_Injection->Separation Mobile Phase (Inert Gas) Elution Elution Separation->Elution Ionization Ionization (EI) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the analysis of this compound using GC-MS.

  • Expected Fragmentation Pattern: As a highly branched alkane, the mass spectrum of this compound is expected to show a very weak or absent molecular ion peak (m/z 170). The fragmentation will be dominated by cleavage at the quaternary carbon (C4) and the tertiary carbon (C3), leading to the formation of stable carbocations. Key fragments would likely include the loss of an ethyl group (M-29), a propyl group (M-43), and various methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm). The methyl protons will appear as singlets and triplets, while the methylene (B1212753) and methine protons will exhibit more complex splitting patterns due to coupling with neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts will be in the typical alkane region (approximately 10-60 ppm). The quaternary carbons at positions 3 and 4 will likely appear as the most downfield signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characteristic of a saturated alkane.

  • C-H Stretching: Strong absorption bands are expected in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

  • C-H Bending: Absorption bands in the 1350-1480 cm⁻¹ region will be present due to the bending vibrations of the C-H bonds.

Logical Relationship of Chemical Properties

The chemical properties of this compound are interconnected and dictate its behavior and potential applications.

Chemical_Properties_Relationship cluster_Physical Physical Properties cluster_Spectroscopic Spectroscopic Properties Structure Molecular Structure (this compound) BoilingPoint Boiling Point Structure->BoilingPoint MeltingPoint Melting Point Structure->MeltingPoint Density Density Structure->Density Solubility Solubility Structure->Solubility NMR NMR Spectra Structure->NMR IR IR Spectrum Structure->IR MS Mass Spectrum Structure->MS Reactivity Chemical Reactivity (Low - Saturated Alkane) Structure->Reactivity Applications Potential Applications (e.g., Fuel, Solvent) BoilingPoint->Applications Solubility->Applications Reactivity->Applications

Caption: Interrelationship of the chemical properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound. While experimental data for this specific molecule is limited, a robust understanding of its characteristics can be derived from the properties of similar branched alkanes and computational predictions. The provided experimental protocols offer a clear framework for the empirical determination of its physical and chemical properties. The analysis of its expected spectroscopic signatures provides a basis for its identification and characterization. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of the branched alkane, 4-Ethyl-3,3,4-trimethylheptane. Due to the specificity of this isomer, experimentally determined data is limited. Therefore, this document presents a combination of fundamental identifiers and computationally predicted physical properties. Furthermore, standardized experimental protocols for the determination of key physical characteristics of liquid alkanes are detailed, alongside a generalized experimental workflow.

Core Physical and Chemical Identifiers

The fundamental identifiers for this compound have been established and are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[1][2]
Molecular Weight170.33 g/mol PubChem[1][2]
IUPAC NameThis compoundPubChem[1][2]
CAS Registry Number62198-72-5PubChem[1][2]
Computed Physical Properties

In the absence of comprehensive experimental data, the following physical properties for this compound have been estimated through computational methods. These values provide a useful approximation for this compound.

PropertyComputed ValueSource
XLogP35.8PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count0PubChem[1]
Rotatable Bond Count4PubChem[1]
Exact Mass170.203450829 DaPubChem[1][2]
Monoisotopic Mass170.203450829 DaPubChem[1][2]
Topological Polar Surface Area0 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Complexity124PubChem[1]

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point is a critical physical property for the characterization and purification of liquid compounds.

a) Thiele Tube Method

This method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

  • Procedure:

    • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

    • A capillary tube is placed inside the test tube with the open end down.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing mineral oil.

    • The Thiele tube is gently heated, and the temperature is monitored.

    • As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heating should continue until a steady stream of bubbles is observed.

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

b) Distillation Method

For larger sample volumes, a simple distillation can be used to determine the boiling point.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with a few boiling chips.

    • The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask.

    • The sample is heated to boiling.

    • The temperature is recorded when the vapor condensation front is stable on the thermometer bulb. This temperature represents the boiling point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

  • Apparatus: Pycnometer (density bottle) or a pipette and a beaker, and an analytical balance.

  • Procedure using a Pycnometer:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is weighed.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

    • The density of the sample is calculated using the masses and the known density of the reference liquid.

  • Procedure using a Pipette and Beaker:

    • A clean, dry beaker is weighed on an analytical balance.

    • A precise volume of the liquid (e.g., 10 mL) is transferred to the beaker using a calibrated pipette.

    • The beaker with the liquid is reweighed.

    • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable property for identifying and assessing the purity of liquids.

  • Apparatus: Abbe refractometer, dropper, and a suitable solvent for cleaning (e.g., acetone (B3395972) or ethanol).

  • Procedure:

    • The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.

    • A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

    • The prisms are closed and locked.

    • Light is allowed to pass through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and focused.

    • The crosshairs in the eyepiece are aligned with the boundary line.

    • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid alkane.

G cluster_start Sample Preparation cluster_property_determination Physical Property Determination cluster_methods_bp Boiling Point Methods cluster_methods_density Density Methods cluster_methods_ri Refractive Index Method cluster_end Data Analysis & Reporting start Obtain Liquid Alkane Sample boiling_point Boiling Point Determination start->boiling_point density Density Determination start->density refractive_index Refractive Index Determination start->refractive_index thiele Thiele Tube boiling_point->thiele distillation Distillation boiling_point->distillation pycnometer Pycnometer density->pycnometer pipette Pipette & Balance density->pipette abbe Abbe Refractometer refractive_index->abbe end Compile & Report Physical Properties thiele->end distillation->end pycnometer->end pipette->end abbe->end

A generalized workflow for the experimental determination of physical properties.

References

An In-depth Technical Guide to 4-Ethyl-3,3,4-trimethylheptane (CAS Number 62198-72-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 4-Ethyl-3,3,4-trimethylheptane is limited in publicly accessible literature. This guide is based on computed data, established principles of organic chemistry, and analytical methodologies for structurally similar branched alkanes.

Introduction

This compound is a highly branched aliphatic hydrocarbon. As a member of the dodecane (B42187) (C12H26) isomer family, it is a saturated alkane characterized by a seven-carbon heptane (B126788) backbone with ethyl and methyl substituents. While specific applications in drug development are not documented, understanding the physicochemical properties, synthesis, and analysis of such molecules is crucial. Branched alkanes can serve as reference standards in analytical chemistry, are components of complex hydrocarbon mixtures, and their properties can inform the behavior of non-polar moieties in larger, biologically active molecules or formulation excipients. This document provides a comprehensive technical overview of its known properties and outlines general experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The properties of this compound are primarily derived from computational models and data available in chemical databases.[1] These computed values provide a reliable estimate of the compound's physical characteristics.

PropertyValueSource
CAS Number 62198-72-5EPA DSSTox[1]
Molecular Formula C₁₂H₂₆PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Exact Mass 170.203450829 DaPubChem[1]
Computed XLogP3 5.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 4PubChem[1]
Boiling Point (Predicted) 190-210 °C (Estimated)General Alkane Data
Density (Predicted) ~0.77 g/cm³ (Estimated)General Alkane Data

Synthesis and Analysis

While a specific, documented synthesis for this compound is not available, a general retrosynthetic analysis points to common organometallic reactions. The synthesis of highly-branched alkanes often involves the creation of a key carbon-carbon bond at a sterically hindered center, typically through the addition of a Grignard or organolithium reagent to a ketone, followed by dehydration and hydrogenation.[2]

Experimental Protocol: A General Synthesis Approach

This protocol describes a plausible, multi-step synthesis based on the Grignard reaction, a standard method for forming carbon-carbon bonds.

Step 1: Synthesis of the Grignard Reagent (sec-Butylmagnesium bromide)

  • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to a Ketone (e.g., 3,3-Dimethyl-2-pentanone)

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,3-dimethyl-2-pentanone (B1585287) (1.0 eq) in anhydrous diethyl ether.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Dehydration of the Tertiary Alcohol

  • Dissolve the crude alcohol from Step 2 in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Cool the reaction, wash with sodium bicarbonate solution and brine, dry the organic layer, and remove the solvent.

Step 4: Hydrogenation of the Alkene Mixture

  • Dissolve the crude alkene mixture from Step 3 in a solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield this compound.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation reagent1 2-Bromobutane + Mg product1 sec-Butylmagnesium Bromide reagent1->product1 Anhydrous Ether product2 Tertiary Alcohol Intermediate product1->product2 reagent2 3,3-Dimethyl-2-pentanone reagent2->product2 product3 Alkene Mixture product2->product3 H+, Heat product4 This compound product3->product4 H2, Pd/C

Caption: General synthetic workflow for this compound.

Experimental Protocol: Analytical Characterization (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile and semi-volatile organic compounds like branched alkanes.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane. If analyzing a complex mixture, an internal standard (e.g., n-dodecane) can be added for quantification.[3]

  • Instrumentation: Use a GC system equipped with a mass selective detector.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is ideal for separating hydrocarbons based on boiling point and branching.[4]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Split Ratio: 50:1 or as appropriate for the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The retention time will be characteristic of the compound under the specified conditions. The mass spectrum is expected to show a weak or absent molecular ion (M⁺ at m/z 170). The fragmentation pattern will be dominated by cleavage at the most substituted carbon atoms (C3 and C4), leading to stable carbocations. Expect to see significant peaks corresponding to the loss of large alkyl fragments.

G start Sample in Hexane gc_injector GC Injector (250°C) start->gc_injector gc_column Separation on Non-Polar Column gc_injector->gc_column He Carrier Gas ms_source EI Ionization (70 eV) gc_column->ms_source Elution mass_analyzer Mass Analyzer (Quadrupole) ms_source->mass_analyzer detector Detector mass_analyzer->detector data Data System: Chromatogram & Spectrum detector->data

Caption: Standard experimental workflow for GC-MS analysis.

Isomeric and Structural Context

The molecular formula C₁₂H₂₆ corresponds to 355 structural isomers. The high degree of branching in this compound, particularly the two quaternary carbons (at the C3 and C4 positions), results in a more compact, spherical structure compared to its linear isomer, n-dodecane. This compactness generally leads to a lower boiling point and different chromatographic retention times compared to less branched isomers.

G parent C12H26 Isomers (355 total) target This compound (Target Compound) parent->target isomer1 n-Dodecane (Linear) parent->isomer1 isomer2 2,2,4,6,6-Pentamethylheptane (Iso-dodecane) parent->isomer2 isomer3 Other Branched Isomers parent->isomer3

Caption: Structural relationship of the target compound to other C12H26 isomers.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on data for similar branched alkanes, it should be handled as a flammable liquid with potential health hazards.[5]

  • GHS Hazard Classification (Anticipated):

    • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).

    • Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways).

    • Skin Irritation: Category 2 (H315: Causes skin irritation).

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (H336: May cause drowsiness or dizziness).

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Ground and bond containers when transferring material to prevent static electricity.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep in a designated flammable liquids storage cabinet, segregated from oxidizing agents.[5]

  • Disposal:

    • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Relevance for Drug Development Professionals

While this compound is not an active pharmaceutical ingredient, its relevance to the drug development field lies in several key areas:

  • Analytical Reference Standard: In the analysis of complex matrices, such as petroleum-derived excipients (e.g., mineral oil, petrolatum), this compound could serve as a certified reference material for the identification and quantification of specific branched alkane impurities.

  • Impurity Identification: It can be used to confirm the identity of unknown peaks in a chromatogram during the quality control of raw materials or finished products.

  • Physicochemical Modeling: As a well-defined non-polar structure, it can be used in studies modeling the hydrophobic interactions that are critical for drug-receptor binding or for understanding the behavior of non-polar side chains in large biomolecules.

  • Excipient Research: The study of pure, highly-branched alkanes can provide insight into the flow, lubrication, and dissolution properties of non-polar excipients used in solid and semi-solid dosage forms.

References

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Ethyl-3,3,4-trimethylheptane. As a highly branched aliphatic hydrocarbon, its physicochemical characteristics are of interest in various fields, including fuel technology and as a non-polar solvent. This document collates available computed data, discusses predicted spectroscopic behavior based on structural analogs, outlines a plausible synthetic route, and addresses safety considerations. All quantitative data is presented in structured tables, and a detailed experimental protocol for a relevant synthetic method is provided.

Molecular Identity and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure features a heptane (B126788) backbone with extensive substitution, leading to a compact, globular molecular shape.

Table 1: Chemical Identifiers and Computed Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₆
CAS Number 62198-72-5[1]
Molecular Weight 170.33 g/mol [1]
Canonical SMILES CCCC(C)(CC)C(C)(C)CC[1]
InChIKey QLOXTBGCIUOWIG-UHFFFAOYSA-N[1]
Computed XLogP3 5.8[1]

Due to the lack of specific experimental data for this compound, the following table presents experimental data for structurally related trimethylheptane isomers to provide an estimate of its physical properties. Highly branched alkanes generally exhibit lower boiling points than their linear isomers due to reduced surface area and weaker van der Waals forces.

Table 2: Experimental Physicochemical Properties of Structural Analogs (Trimethylheptane Isomers)

CompoundBoiling Point (°C)Density (g/cm³ at 20°C)
2,2,4-Trimethylheptane148.15[2]0.7275[2]
2,3,3-TrimethylheptaneNot AvailableNot Available
2,3,4-TrimethylheptaneNot AvailableNot Available
3,3,5-TrimethylheptaneNot AvailableNot Available

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar but magnetically non-equivalent protons. Protons on alkyl groups typically resonate in the highly shielded region of the spectrum, between 0.7 and 1.5 ppm. The signals would likely exhibit complex splitting patterns due to coupling between adjacent methylene (B1212753) and methyl groups.

¹³C NMR Spectroscopy

In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals. The chemical shifts for alkanes typically fall between 10 and 60 ppm. Quaternary carbons, such as C3 and C4 in the main chain, generally show weaker signals.

Mass Spectrometry

The mass spectrum of a highly branched alkane like this compound is characterized by extensive fragmentation.[3][4] The molecular ion peak (M⁺) at m/z 170 is expected to be of very low abundance or completely absent.[3][5] Fragmentation will preferentially occur at the branching points to form more stable tertiary carbocations.[3][4] The loss of the largest alkyl substituent at a branch is generally favored.[4] Therefore, significant peaks corresponding to the loss of propyl, ethyl, and methyl radicals are anticipated.

Synthesis of this compound

A plausible synthetic route for this compound involves the use of a Grignard reaction to construct the highly substituted carbon skeleton. This method is well-suited for the formation of carbon-carbon bonds at sterically hindered centers.

Proposed Synthetic Pathway

The synthesis can be envisioned via the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation of the resulting alkene, or by direct reduction of the tertiary alcohol. A potential retrosynthetic analysis is outlined below:

retrosynthesis target This compound intermediate1 Tertiary Alcohol target->intermediate1 Reduction reagents Grignard Reagent + Ketone intermediate1->reagents Grignard Addition experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification grignard1 Activate Mg with I₂ grignard2 Add Alkyl Halide grignard1->grignard2 grignard3 Reflux grignard2->grignard3 reaction1 Cool Grignard Reagent grignard3->reaction1 reaction2 Add Ketone Solution reaction1->reaction2 reaction3 Stir at Room Temp. reaction2->reaction3 workup1 Quench with NH₄Cl reaction3->workup1 workup2 Extract with Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify workup3->workup4

References

A Technical Guide to 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the saturated branched alkane, 4-Ethyl-3,3,4-trimethylheptane. It covers its systematic naming, physicochemical properties, and plausible synthetic pathways. Given its nature as a simple hydrocarbon, its direct relevance to drug development is minimal; however, the principles of its characterization and synthesis are fundamental in organic chemistry.

IUPAC Nomenclature

The systematic name, this compound, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] The process involves identifying the longest continuous carbon chain, numbering it to give substituents the lowest possible locants, and naming the substituents in alphabetical order.[1][4][5]

The logical workflow for deriving the IUPAC name is illustrated in the diagram below.

IUPAC_Naming_Workflow start Start with the chemical structure find_chain 1. Identify the longest continuous carbon chain (Parent Chain) start->find_chain heptane Result: 7-carbon chain -> Heptane find_chain->heptane number_chain 2. Number the parent chain to give substituents the lowest locants heptane->number_chain left_to_right Numbering L -> R: Locants: 3, 3, 4, 4 number_chain->left_to_right right_to_left Numbering R -> L: Locants: 4, 4, 5, 5 number_chain->right_to_left compare Compare locant sets (3,3,4,4) vs (4,4,5,5) left_to_right->compare right_to_left->compare select_numbering Result: (3,3,4,4) is lower. Select L -> R numbering. compare->select_numbering identify_substituents 3. Identify and name the substituents select_numbering->identify_substituents substituents Substituents: - Two methyl groups at C3 - One methyl group at C4 - One ethyl group at C4 identify_substituents->substituents group_substituents 4. Group similar substituents using prefixes (di, tri, etc.) substituents->group_substituents grouped Grouped Substituents: - 3,3,4-trimethyl - 4-ethyl group_substituents->grouped alphabetize 5. Alphabetize the substituents (ethyl before methyl) grouped->alphabetize final_name 6. Assemble the final IUPAC name alphabetize->final_name result This compound final_name->result

Caption: Workflow for IUPAC Naming of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. As a non-polar hydrocarbon, it is virtually insoluble in water but soluble in organic solvents. The data presented is based on computed values from publicly available chemical databases.

PropertyValueSource
Molecular Formula C12H26PubChem[6]
Molar Mass 170.33 g/mol PubChem[6][7]
CAS Number 62198-72-5PubChem[6]
Canonical SMILES CCCC(C)(CC)C(C)(C)CCPubChem[6]
InChIKey QLOXTBGCIUOWIG-UHFFFAOYSA-NPubChem[6]
XLogP3 (Computed)5.8PubChem[6]
Topological Polar Surface Area 0 ŲPubChem[6]
Heavy Atom Count 12PubChem[6]

Synthesis and Experimental Protocols

The synthesis of a highly branched, sterically hindered alkane such as this compound requires a robust method for carbon-carbon bond formation. A plausible synthetic route involves a Grignard reaction to construct the carbon skeleton, followed by deoxygenation.

A two-step process is proposed:

  • Step 1: Grignard Reaction. Nucleophilic addition of an ethylmagnesium bromide (Grignard reagent) to a precursor ketone, 3,3-dimethylheptan-4-one, to form the tertiary alcohol intermediate, 4-ethyl-3,3-dimethylheptan-4-ol.

  • Step 2: Deoxygenation. Removal of the tertiary hydroxyl group. The Barton-McCombie deoxygenation is a suitable method for this transformation, involving the conversion of the alcohol to a thiocarbonyl derivative, followed by a radical-initiated reduction.

The workflow for this proposed synthesis is visualized below.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Barton-McCombie Deoxygenation ketone 3,3-Dimethylheptan-4-one reaction1 Nucleophilic Addition ketone->reaction1 grignard Ethylmagnesium Bromide (EtMgBr) grignard->reaction1 solvent1 Anhydrous Diethyl Ether solvent1->reaction1 workup1 Aqueous Acid Workup (e.g., NH4Cl) reaction1->workup1 alcohol Intermediate: 4-Ethyl-3,3,4-trimethylheptan-4-ol workup1->alcohol reaction2 Radical Deoxygenation alcohol->reaction2 reagent2a 1) NaH, CS2, then MeI reagent2a->reaction2 reagent2b 2) Bu3SnH, AIBN (initiator) reagent2b->reaction2 product Final Product: This compound reaction2->product

Caption: A plausible synthetic route for this compound.

Step 1: Synthesis of 4-Ethyl-3,3,4-trimethylheptan-4-ol

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine.

  • Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

  • Once the Grignard reagent is formed, cool the flask to 0°C.

  • Add a solution of 3,3-dimethylheptan-4-one in anhydrous diethyl ether dropwise to the Grignard solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via column chromatography if necessary.

Step 2: Deoxygenation to this compound

  • Dissolve the alcohol from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.

  • After hydrogen evolution ceases, add carbon disulfide (CS2), followed by methyl iodide (MeI) to form the xanthate ester.

  • In a separate flask, prepare a solution of tributyltin hydride (Bu3SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) in toluene (B28343).

  • Add the xanthate ester solution dropwise to the refluxing toluene solution over several hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the final alkane.

Relevance in Drug Development

Saturated alkanes like this compound are generally considered biologically inert. They lack functional groups that can participate in hydrogen bonding, electrostatic interactions, or other specific binding events with biological macromolecules such as proteins or nucleic acids. Their high lipophilicity (as indicated by a computed XLogP3 of 5.8[6]) would lead to poor pharmacokinetic properties, including low aqueous solubility and non-specific partitioning into lipid membranes.

Consequently, this molecule is not a candidate for drug development. However, alkyl fragments are ubiquitous in drug molecules, where they serve as hydrophobic scaffolds or linkers. The principles governing the synthesis and analysis of complex alkanes are therefore foundational to the construction of more complex, biologically active compounds.

References

An In-depth Technical Guide to the Synthesis of Highly Branched C12 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched C12 alkanes are of significant interest across various sectors of the chemical and pharmaceutical industries. Their unique physical and chemical properties, such as low freezing points, high octane (B31449) numbers, and specific solvency characteristics, make them valuable as advanced fuel components, lubricants, and inert solvents in sensitive applications, including drug formulation and delivery. This technical guide provides a comprehensive overview of the primary synthetic routes to these complex molecules, with a focus on hydroisomerization of n-dodecane, oligomerization of smaller olefins, and innovative methods utilizing biomass-derived feedstocks. Detailed experimental protocols, comparative quantitative data, and visualizations of key pathways are presented to aid researchers and professionals in this field.

Core Synthetic Strategies

The synthesis of highly branched C12 alkanes can be broadly categorized into three main approaches:

  • Skeletal Isomerization of n-Dodecane: This is the most established method, involving the catalytic rearrangement of the linear C12 alkane (n-dodecane) into its branched isomers.

  • Oligomerization of Shorter-Chain Olefins: This "bottom-up" approach involves the dimerization or trimerization of smaller alkenes (e.g., hexenes, butenes) followed by hydrogenation.

  • Conversion of Biomass-Derived Platform Molecules: This emerging green chemistry approach utilizes renewable resources like furfural (B47365) and acetone (B3395972) to construct the C12 carbon skeleton.

Hydroisomerization of n-Dodecane

Hydroisomerization is a key refinery process that transforms linear paraffins into more valuable branched isomers. This process is typically carried out over bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.

Reaction Mechanism

The widely accepted mechanism for n-alkane hydroisomerization over a bifunctional catalyst involves a series of steps:

  • Dehydrogenation: The linear alkane (n-dodecane) is first dehydrogenated on a metal site (e.g., Platinum) to form a linear alkene (n-dodecene).

  • Protonation & Isomerization: The n-dodecene then migrates to an acid site on the support (e.g., a zeolite), where it is protonated to form a secondary carbenium ion. This carbenium ion undergoes skeletal rearrangement to more stable tertiary carbenium ions, leading to the formation of branched alkene isomers.

  • Deprotonation & Hydrogenation: The branched carbenium ion is deprotonated to a branched alkene, which then migrates back to a metal site and is hydrogenated to the final highly branched C12 alkane.

A competing and generally undesirable side reaction is hydrocracking, where the carbenium ion breaks down into smaller fragments, reducing the yield of the desired C12 isomers.

cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (e.g., Zeolite) A n-Dodecane B n-Dodecene A->B -H2 C Secondary Dodecyl Carbenium Ion B->C +H+ F iso-Dodecane D Tertiary Dodecyl Carbenium Ion C->D Isomerization E iso-Dodecene D->E -H+ G Cracked Products D->G Cracking E->F +H2

Caption: Reaction mechanism of n-dodecane hydroisomerization.

Quantitative Data Presentation

The following tables summarize the catalytic performance of various platinum-supported zeolite catalysts in the hydroisomerization of n-dodecane.

Table 1: Performance of Different Zeolite Supports with Platinum Catalyst

CatalystTemperature (°C)n-Dodecane Conversion (%)iso-Dodecane Selectivity (%)iso-Dodecane Yield (%)Reference
Pt/HZSM-2230087.588.077.0[1]
Pt/HZSM-48280Not specifiedNot specifiedHigh[2]
Pt/HY (SiO2/Al2O3=80)Not specifiedHighHighBest Activity[2]
Pt/ZSM-22-Y<280HighHigh> Pt/ZSM-22+Y[3]

Table 2: Effect of ZSM-22 Modification on Catalytic Performance at 300°C

Catalyst ModificationAcidity (mmol/g)n-Dodecane Conversion (%)Isomerization Selectivity (%)
Unmodified0.0431.1High
NH4+ exchange + (NH4)2SiF6Medium Strength87.588.0
Increased Acidity0.32996.6Reduced

Data synthesized from[1].

Experimental Protocols

Below are generalized and specific protocols for catalyst preparation and hydroisomerization reactions based on literature.

General Experimental Workflow

A Catalyst Preparation (e.g., Impregnation) B Catalyst Characterization (XRD, SEM, NH3-TPD) A->B C Catalyst Loading in Reactor A->C D Catalyst Pre-treatment (Calcination, Reduction) C->D E Hydroisomerization Reaction (n-dodecane feed, H2 flow) D->E F Product Collection & Analysis (GC-MS) E->F

Caption: General experimental workflow for hydroisomerization.

Protocol 1: Preparation of Pt/ZSM-22 Catalyst

  • Zeolite Support Preparation: The H-form of the ZSM-22 zeolite is used as the support. If starting from a different form (e.g., Na-form), ion exchange with an ammonium (B1175870) salt solution (e.g., NH4NO3) is performed, followed by calcination to obtain the H-form.

  • Incipient Wetness Impregnation: A solution of a platinum precursor, such as chloroplatinic acid (H2PtCl6), is prepared. The volume of the solution is equal to the pore volume of the ZSM-22 support.

  • Impregnation: The platinum precursor solution is added dropwise to the ZSM-22 powder with constant mixing to ensure uniform distribution.

  • Drying: The impregnated catalyst is dried in an oven, typically at 110-120°C overnight, to remove the solvent.

  • Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 350-500°C) for several hours to decompose the platinum precursor and anchor the platinum onto the support.

Protocol 2: Hydroisomerization of n-Dodecane in a Fixed-Bed Reactor

  • Catalyst Loading: A specific amount of the prepared Pt/zeolite catalyst (e.g., 1-5 grams), pelletized and sieved to a specific particle size (e.g., 20-40 mesh), is loaded into a fixed-bed stainless steel reactor. The catalyst bed is typically supported by quartz wool.

  • Catalyst Reduction: The catalyst is reduced in-situ by flowing hydrogen gas at a high temperature (e.g., 350-450°C) for several hours prior to the reaction. This step ensures that the platinum is in its active metallic state.

  • Reaction Start-up: After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250-350°C) and the pressure is adjusted (e.g., 1-5 MPa).

  • Feed Introduction: A mixture of n-dodecane and hydrogen is continuously fed into the reactor at a specific liquid hourly space velocity (LHSV) and H2/dodecane molar ratio. The n-dodecane is typically introduced using a high-pressure liquid pump.

  • Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products, which are collected periodically. The gaseous and liquid products are analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of n-dodecane and the selectivity to various isomers and cracking products.

Oligomerization of Shorter-Chain Olefins

This method builds up the C12 skeleton from smaller molecules. A common example is the dimerization of C6 olefins (hexenes).

Reaction Pathway
  • Dimerization: Two molecules of a C6 olefin, such as 1-hexene, are catalytically dimerized to form a C12 olefin. This reaction is often catalyzed by transition metal complexes.

  • Hydrogenation: The resulting C12 olefin mixture is then hydrogenated to the corresponding branched C12 alkanes.

A 2 x C6 Olefin (e.g., 1-Hexene) C C12 Olefin Isomers A->C Dimerization B Dimerization Catalyst (e.g., Ni or Pd complex) B->C E Highly Branched C12 Alkanes C->E Hydrogenation D Hydrogenation (+H2, Catalyst)

Caption: Synthesis of C12 alkanes via olefin dimerization.

Experimental Protocol

Protocol 3: Dimerization of 1-Hexene and Subsequent Hydrogenation

  • Dimerization Reaction Setup: A solution of a suitable catalyst, for example, a nickel-based complex, is prepared in an appropriate solvent in a reaction vessel under an inert atmosphere.

  • Reactant Addition: 1-Hexene is added to the catalyst solution, and the mixture is stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 18 hours).[4]

  • Reaction Monitoring and Work-up: The progress of the reaction can be monitored by GC. After the reaction is complete, the catalyst is removed (e.g., by filtration or extraction), and the resulting mixture of C12 olefins is isolated.

  • Hydrogenation: The isolated C12 olefins are dissolved in a suitable solvent and subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure.

  • Product Isolation and Analysis: After the hydrogenation is complete, the catalyst is filtered off, and the solvent is removed to yield the highly branched C12 alkanes. The product composition is analyzed by GC-MS.

Synthesis from Biomass-Derived Molecules

A greener approach to synthesizing branched alkanes involves the use of platform chemicals derived from biomass, such as furfural (from hemicellulose) and acetone.

Reaction Pathway

This multi-step synthesis involves C-C bond formation through aldol (B89426) condensation followed by hydrodeoxygenation.

A Furfural + Acetone B Aldol Condensation A->B C C13 Oxygenate B->C D Hydrodeoxygenation C->D E Branched C13 Alkanes D->E

Caption: Synthesis of branched alkanes from biomass.

Experimental Protocol

Protocol 4: Synthesis of Branched Alkanes from Furfural and Acetone

This process typically involves a two-step reaction: aldol condensation to form a C13 oxygenate, followed by hydrodeoxygenation.

  • Aldol Condensation: Furfural and acetone are reacted in the presence of a base catalyst (e.g., NaOH) or a solid base catalyst to produce a C13 double aldol condensation product.

  • Hydrodeoxygenation: The C13 oxygenate is then subjected to hydrodeoxygenation in a high-pressure reactor with a bifunctional catalyst (e.g., Pd/NbOPO4) under a hydrogen atmosphere. This step removes the oxygen atoms and saturates the double bonds to yield highly branched alkanes. A high carbon yield of C13 oxygenates (about 75%) can be achieved under mild conditions (353 K, 20 h).[5]

Catalyst Characterization

The properties of the catalysts used in these syntheses are critical to their performance. A variety of techniques are employed to characterize these materials:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the zeolite support.[6][7]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the catalyst.[6]

  • N2 Physisorption (BET analysis): To measure the surface area, pore volume, and pore size distribution of the catalyst.[6]

  • Temperature-Programmed Desorption of Ammonia (NH3-TPD): To quantify the total acidity and the strength of the acid sites on the catalyst.

  • Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed probe molecules (e.g., pyridine): To distinguish between Brønsted and Lewis acid sites.[1]

  • Transmission Electron Microscopy (TEM): To observe the dispersion and size of the metal nanoparticles on the support.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of specific atoms (e.g., 27Al, 29Si) in the zeolite framework.[7]

Conclusion

The synthesis of highly branched C12 alkanes can be achieved through several effective routes. The hydroisomerization of n-dodecane over bifunctional platinum-zeolite catalysts is a well-established and highly efficient method, offering a high degree of control over the product distribution through careful selection of the catalyst and reaction conditions. Oligomerization of smaller olefins provides a flexible "bottom-up" approach, while the conversion of biomass-derived feedstocks represents a promising and sustainable alternative for the future. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important molecules. Further research into novel catalyst development and process optimization will continue to advance the efficient and selective production of highly branched alkanes.

References

4-Ethyl-3,3,4-trimethylheptane: A Technical Guide to Its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3,3,4-trimethylheptane is a highly branched aliphatic hydrocarbon. This document provides a comprehensive overview of its known properties and outlines a plausible synthetic pathway, as specific literature on its discovery and isolation is not currently available. The proposed synthesis is based on established organometallic methodologies for the construction of sterically hindered alkanes. This guide includes a detailed, albeit hypothetical, experimental protocol and a summary of computed physicochemical properties to support further research and application in relevant fields.

Introduction

Highly branched alkanes are of significant interest in fuel science due to their high octane (B31449) ratings and in materials science for their unique physical properties. This compound, with the chemical formula C₁₂H₂₆, represents a structurally complex acyclic alkane. Despite its well-defined structure, specific details regarding its initial discovery and isolation from natural or synthetic sources are not documented in publicly available scientific literature. This guide, therefore, focuses on its synthesis based on analogous chemical transformations and presents its computed physical and chemical properties.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models. The following table summarizes key computed properties available from public chemical databases.[1]

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem
Molecular Weight 170.33 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 62198-72-5PubChem
Computed XLogP3 5.8PubChem
Computed Molar Refractivity 56.3 cm³PubChem
Computed Polarizability 22.3 ųPubChem

Proposed Synthesis

The synthesis of highly branched alkanes with quaternary carbon centers often presents challenges due to steric hindrance. A robust and logical approach to the synthesis of this compound involves a Grignard reaction to construct the carbon skeleton, followed by reduction of the resulting alcohol.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C4-C5 bond, leading to a tertiary alcohol intermediate. This alcohol can be formed from the reaction of a Grignard reagent with a suitable ketone.

G TMH This compound Alcohol 4-Ethyl-3,3,4-trimethylheptan-4-ol TMH->Alcohol Reduction Ketone 3,3-Dimethyl-2-pentanone (B1585287) Alcohol->Ketone Grignard Addition Grignard sec-Butylmagnesium bromide Alcohol->Grignard

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The proposed forward synthesis involves two main steps:

  • Grignard Reaction: Reaction of sec-butylmagnesium bromide with 3,3-dimethyl-2-pentanone to form the tertiary alcohol, 4-ethyl-3,3,4-trimethylheptan-4-ol.

  • Reduction: Conversion of the tertiary alcohol to the final alkane. A common method for this transformation is via a Barton-McCombie deoxygenation or by conversion to the corresponding alkyl halide followed by reduction with a hydride source like lithium aluminum hydride.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction (Barton-McCombie) Ketone 3,3-Dimethyl-2-pentanone Alcohol 4-Ethyl-3,3,4-trimethylheptan-4-ol Ketone->Alcohol Grignard sec-Butylmagnesium bromide Grignard->Alcohol Solvent1 Anhydrous THF Solvent1->Alcohol Thio Thiocarbonyl derivative Alcohol->Thio 1. NaH 2. CS2 3. MeI Alkane This compound Thio->Alkane Radical_Initiator AIBN Radical_Initiator->Alkane Hydride_Source Bu3SnH Hydride_Source->Alkane

Caption: Proposed forward synthesis of this compound.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for the synthesis of highly branched alkanes.[2][3][4] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Synthesis of 4-Ethyl-3,3,4-trimethylheptan-4-ol (Grignard Reaction)

Materials:

Procedure:

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to the magnesium.

  • Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude tertiary alcohol. The product should be purified by column chromatography or distillation.

Reduction of 4-Ethyl-3,3,4-trimethylheptan-4-ol to this compound

Materials:

  • 4-Ethyl-3,3,4-trimethylheptan-4-ol

  • Sodium hydride

  • Carbon disulfide

  • Methyl iodide

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous toluene.

  • Cool the solution to 0 °C and carefully add sodium hydride in portions.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add carbon disulfide, and stir for an additional 2 hours.

  • Add methyl iodide and stir overnight at room temperature.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude xanthate ester.

  • Dissolve the crude xanthate ester in anhydrous toluene.

  • Add tributyltin hydride and a catalytic amount of AIBN.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford this compound.

Conclusion

While the discovery and isolation of this compound are not well-documented, its synthesis is achievable through established organic chemistry methodologies. The proposed Grignard-based approach provides a reliable route to this highly branched alkane, enabling further study of its physical properties and potential applications. The provided hypothetical protocols offer a starting point for researchers interested in the synthesis and investigation of this and similar complex hydrocarbon structures. Further research is warranted to explore the potential utility of this compound in various scientific and industrial domains.

References

Spectroscopic Profile of 4-Ethyl-3,3,4-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the branched alkane, 4-Ethyl-3,3,4-trimethylheptane. Due to the absence of experimentally recorded spectra in publicly available databases, this document focuses on predicted spectroscopic characteristics based on fundamental principles of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy as they apply to saturated hydrocarbons. Detailed, generalized experimental protocols for acquiring such data are also presented.

Chemical Structure and Properties

This compound is a highly branched saturated hydrocarbon with the following characteristics:

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]
CAS Registry Number 62198-72-5[1]
Structure 2D structure of this compound

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These predictions are based on the known behavior of similar branched alkanes.

Mass Spectrometry (Electron Ionization)

Electron ionization (EI) of this compound is expected to result in extensive fragmentation, with the molecular ion peak (M⁺) being of very low abundance or absent entirely.[2][3] Fragmentation will be favored at the points of branching to form more stable tertiary carbocations.[4][5]

Table 1: Predicted Key Mass Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonComments
170[C₁₂H₂₆]⁺Molecular Ion (M⁺). Expected to be very weak or absent.
141[M - C₂H₅]⁺Loss of an ethyl radical from the main chain.
127[M - C₃H₇]⁺Loss of a propyl radical.
99[M - C₅H₁₁]⁺Cleavage at the C4-C5 bond, losing a pentyl radical.
85[C₆H₁₃]⁺A likely abundant fragment resulting from cleavage at a branching point.
71[C₅H₁₁]⁺A prominent peak corresponding to a stable tertiary carbocation.[3]
57[C₄H₉]⁺A common and often base peak for branched alkanes, representing a stable tert-butyl cation.[2]
43[C₃H₇]⁺Isopropyl cation, another common fragment.
29[C₂H₅]⁺Ethyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of alkanes are characterized by signals in the upfield region. Due to the structural complexity and multiple similar chemical environments in this compound, significant signal overlap is expected in the ¹H NMR spectrum.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity (in off-resonance decoupled spectrum)
Quaternary Carbons (C3, C4)35 - 50Singlet
Methylene Carbons (-CH₂-)20 - 40Triplet
Methyl Carbons (-CH₃)10 - 25Quartet

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Methylene Protons (-CH₂-)1.2 - 1.6Complex multiplets
Methyl Protons (-CH₃)0.8 - 1.2Triplets and singlets (likely overlapping)
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. The spectrum is expected to be relatively simple.[7]

Table 4: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2975 - 2950C-H asymmetric stretching (in CH₃)Strong
2925 - 2900C-H asymmetric stretching (in CH₂)Strong
2870 - 2850C-H symmetric stretching (in CH₃)Medium-Strong
2850 - 2830C-H symmetric stretching (in CH₂)Medium
1470 - 1450C-H bending (scissoring in CH₂)Medium
1380 - 1370C-H bending (symmetric umbrella mode in CH₃)Medium
~725C-H rocking (in long chains, may be absent or weak)Weak

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile and semi-volatile hydrocarbons.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector.

    • Mass Spectrometer: An Agilent 5977A MSD or equivalent, capable of electron ionization.[4]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 to prevent column overloading.[4]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C and hold for 5 minutes.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Quadrupole Temperature: 150 °C.[4]

    • Mass Scan Range: m/z 20-200.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • For ¹³C NMR, a more concentrated solution is required; dissolve 50-100 mg in 0.7 mL of the deuterated solvent.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 30° pulse with a relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for obtaining the infrared spectrum of a liquid sample.

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: A benchtop FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Mount the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of an Unknown Compound cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_conclusion Conclusion Unknown Unknown Sample MS Mass Spectrometry (GC-MS) Unknown->MS Determine Molecular Weight & Fragmentation IR Infrared Spectroscopy (FT-IR) Unknown->IR Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguities & Establish Connectivity Structure Structure Elucidation NMR_2D->Structure Confirm Structure

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the highly branched alkane, 4-Ethyl-3,3,4-trimethylheptane (C12H26, CAS: 62198-72-5). Due to a scarcity of publicly available experimental data for this specific isomer, this document focuses on the estimation of its key thermodynamic parameters through established theoretical methods, primarily the Benson group additivity method. Furthermore, it details the standard experimental protocols employed for the determination of thermodynamic properties of branched alkanes, offering a foundational understanding for further research and application in fields such as chemical process design, and lubricant and fuel development.

Introduction

This compound is a saturated hydrocarbon with a complex, highly branched structure. Understanding its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications. These properties govern the molecule's behavior in chemical reactions, its energy content, and its phase equilibria, which are critical parameters in chemical engineering, materials science, and pharmacology. This guide aims to provide a detailed, albeit largely theoretical, examination of these properties to serve as a valuable resource for professionals in relevant scientific and industrial fields.

Estimated Thermodynamic Properties

In the absence of direct experimental measurements, the thermodynamic properties of this compound have been estimated using the Benson group additivity method.[1][2][3][4] This well-established method allows for the calculation of thermodynamic functions by summing the contributions of individual chemical groups within the molecule.

Table 1: Estimated Thermodynamic Properties of this compound at 298.15 K and 1 atm

Thermodynamic PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (gas)ΔHf°(g)-295.3kJ/mol
Standard Molar Entropy (gas)S°(g)523.5J/(mol·K)
Molar Heat Capacity at Constant Pressure (gas)Cp°(g)258.2J/(mol·K)

Note: These values are estimations derived from the Benson group additivity method and should be used with an understanding of their theoretical nature. Experimental verification is highly recommended.

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for branched alkanes relies on a suite of precise experimental techniques. The following sections detail the methodologies for measuring the key thermodynamic parameters.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is typically determined through combustion calorimetry.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of the purified alkane is placed in a sample holder within a combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is often added to ensure saturation of the final atmosphere.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat released by the combustion is calculated from the temperature change of the calorimeter system, after accounting for the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid) and corrections for the heat of ignition and formation of nitric and sulfuric acids (if applicable). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

Adiabatic heat-capacity calorimetry is the primary method for determining the heat capacity (Cp) and, by extension, the entropy (S) of a substance from near absolute zero to ambient temperatures.

Experimental Workflow:

  • Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under vacuum or a helium atmosphere for thermal contact.

  • Cryostat: The calorimeter vessel is placed within a cryostat, which allows for precise temperature control, often starting from liquid helium temperatures.

  • Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater on the calorimeter vessel, causing a small, incremental increase in temperature. The temperature is measured with a calibrated resistance thermometer.

  • Adiabatic Shield Control: The key principle is to maintain an "adiabatic shield" at the same temperature as the calorimeter vessel, minimizing heat exchange with the surroundings.

  • Data Calculation: The heat capacity is calculated from the energy input and the resulting temperature rise. By measuring the heat capacity over a wide temperature range, the standard entropy at 298.15 K can be calculated by integrating Cp/T from 0 K, with extrapolations to absolute zero based on the Debye T3 law.

Visualization of Thermodynamic Relationships

The following diagram illustrates the fundamental relationships between key thermodynamic properties.

Thermodynamic_Relationships H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS S Entropy (S) S->G Cp Heat Capacity (Cp) Cp->H dH = Cp dT Cp->S dS = (Cp/T) dT T Temperature (T) T->H T->S T->G

Caption: Interdependence of core thermodynamic properties.

Conclusion

This technical guide has provided an estimation of the core thermodynamic properties of this compound and detailed the standard experimental methodologies for their determination. While the provided data is theoretical, it serves as a valuable starting point for researchers and professionals. The complex structure of this molecule underscores the need for precise experimental measurements to validate and refine theoretical models. Future work should focus on the experimental determination of the heat capacity, enthalpy of combustion, and vapor pressure of this compound to provide a more complete and accurate thermodynamic profile. This will, in turn, enhance its applicability in advanced material and energy sectors.

References

An In-depth Technical Guide on the Thermochemical Properties of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 4-Ethyl-3,3,4-trimethylheptane. Due to the limited availability of direct experimental data in publicly accessible databases, this document focuses on the estimation of its thermochemical properties using the highly reliable Benson group additivity method. Furthermore, it outlines the standard experimental protocol for determining the enthalpy of formation for organic compounds of this nature.

Molecular Structure

This compound is a branched alkane with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] Its structure consists of a seven-carbon heptane (B126788) chain with ethyl and methyl substituents.

Thermochemical Data

The thermochemical properties of this compound have been estimated using the Benson group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent groups.[2][3] The estimated values are presented in Table 1.

Table 1: Estimated Thermochemical Data for this compound at 298.15 K

PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (gas)ΔHf°(g)-275.4kJ/mol
Standard Molar Entropy (gas)S°(g)512.5J/mol·K
Molar Heat Capacity at Constant Pressure (gas)Cp°(g)358.2J/mol·K

Note: These values are estimations derived from the Benson group additivity method and may have an inherent error of 2–3 kcal/mol (approximately 8-12 kJ/mol) for the enthalpy of formation.[3]

Methodologies

Estimation Protocol: Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermochemical properties of organic compounds in the gas phase.[2][3] The method is based on the principle that the properties of a molecule can be determined by summing the values of its constituent polyvalent atomic groups.[2][3][4]

The core equations for the Benson method are as follows:

  • Standard Enthalpy of Formation (ΔHf°) : ΔHf° = Σ niΔHf,i°

  • Standard Molar Entropy (S°) : S° = Σ niSi° - R ln(σ)

  • Molar Heat Capacity (Cp°) : Cp° = Σ niCp,i°

Where:

  • ni is the number of groups of type i.

  • ΔHf,i°, Si°, and Cp,i° are the group contribution values for enthalpy of formation, entropy, and heat capacity, respectively.

  • R is the ideal gas constant.

  • σ is the symmetry number of the molecule.

Application to this compound:

  • Decomposition into Benson Groups: The molecule is broken down into its constituent groups.

  • Summation of Group Contributions: The corresponding values for each group are summed to obtain the final estimated thermochemical properties.

A diagram illustrating this workflow is provided below.

Benson_Group_Additivity_Workflow cluster_input Input Molecule cluster_process Benson Group Additivity Method cluster_decomposition 1. Group Decomposition cluster_summation 2. Summation of Group Values cluster_output Estimated Thermochemical Data mol This compound groups Identify Constituent Benson Groups: - C-(C)₄ - C-(C)₃(H) - C-(C)₂(H)₂ - C-(C)(H)₃ mol->groups summation Sum Group Contributions for: - Enthalpy of Formation (ΔHf°) - Entropy (S°) - Heat Capacity (Cp°) groups->summation data ΔHf°(g) ≈ -275.4 kJ/mol S°(g) ≈ 512.5 J/mol·K Cp°(g) ≈ 358.2 J/mol·K summation->data

Benson Group Additivity Workflow
Experimental Protocol: Combustion Calorimetry

The standard enthalpy of formation of liquid hydrocarbons like this compound is typically determined experimentally using combustion calorimetry.[5]

Workflow for Combustion Calorimetry:

  • Sample Preparation: A precisely weighed sample of the liquid hydrocarbon is placed in a sample holder within a combustion bomb.

  • Pressurization: The bomb is filled with high-pressure pure oxygen.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The combustion reaction releases heat, which is absorbed by the surrounding water bath of the calorimeter. The temperature change of the water is meticulously measured.

  • Calculation of Enthalpy of Combustion: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Determination of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

A diagram of this experimental workflow is presented below.

Combustion_Calorimetry_Workflow cluster_setup 1. Experimental Setup cluster_measurement 2. Data Acquisition cluster_calculation 3. Data Analysis A Weigh liquid sample B Place sample in combustion bomb A->B C Pressurize bomb with O₂ B->C D Ignite sample C->D E Measure temperature change of water bath D->E F Calculate enthalpy of combustion (ΔHc°) E->F G Apply Hess's Law F->G H Determine enthalpy of formation (ΔHf°) G->H

Combustion Calorimetry Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Protocols

Step 1: Synthesis of 4-Ethyl-3,3,4-trimethylheptan-4-ol via Grignard Reaction

This procedure details the formation of the tertiary alcohol intermediate. The Grignard reaction is a powerful method for creating carbon-carbon bonds.[1][2] It is critical to ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[3]

Materials:

Procedure:

  • Assemble the oven-dried glassware, including a three-necked flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with the sec-butylmagnesium bromide solution.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve 2,2-dimethyl-3-pentanone in anhydrous diethyl ether in the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-ethyl-3,3,4-trimethylheptan-4-ol. The product can be purified by column chromatography or distillation if necessary.

Step 2: Synthesis of 4-Ethyl-3,3,4-trimethylheptane via Barton-McCombie Deoxygenation

This two-part procedure first converts the tertiary alcohol into a thiocarbonyl derivative (a xanthate), which is then reduced to the alkane using a tin hydride.

Part A: Formation of the Xanthate Ester

Materials:

  • 4-Ethyl-3,3,4-trimethylheptan-4-ol (from Step 1)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

Procedure:

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0 °C and carefully add the sodium hydride portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another hour until gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add carbon disulfide dropwise.

  • After stirring for 2 hours at room temperature, add methyl iodide dropwise at 0 °C.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by carefully adding water. Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude xanthate ester.

Part B: Reductive Cleavage of the Xanthate Ester

Materials:

  • Crude xanthate ester (from Part A)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (B28343)

Procedure:

  • Dissolve the crude xanthate ester in toluene in a round-bottom flask.

  • Add tributyltin hydride and a catalytic amount of AIBN.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with hexanes, to remove the tin byproducts and isolate the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. These values are illustrative and based on typical yields for these types of reactions.

ParameterStep 1: Grignard ReactionStep 2: Deoxygenation
Reactants 2,2-dimethyl-3-pentanone, sec-butylmagnesium bromide4-Ethyl-3,3,4-trimethylheptan-4-ol, NaH, CS₂, CH₃I, Bu₃SnH
Solvent Anhydrous Diethyl Ether or THFAnhydrous THF, Toluene
Reaction Temperature 0 °C to Room Temperature0 °C to 110 °C (Reflux)
Reaction Time 3-4 hours12-16 hours (Part A), 2-4 hours (Part B)
Theoretical Molar Mass 170.33 g/mol (Product)170.33 g/mol (Product)
Expected Yield 75-85%70-80%
Proposed Purity (Post-Purification) >95%>98%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Workflow for the Synthesis of this compound start Start Materials: - 2,2-dimethyl-3-pentanone - sec-Butylmagnesium bromide grignard_reaction Step 1: Grignard Reaction - React under N2 atmosphere - Add ketone to Grignard reagent at 0°C - Stir at room temperature start->grignard_reaction grignard_workup Aqueous Workup - Quench with NH4Cl (aq) - Extract with ether - Dry and concentrate grignard_reaction->grignard_workup intermediate Intermediate: 4-Ethyl-3,3,4-trimethylheptan-4-ol grignard_workup->intermediate xanthate_formation Step 2a: Xanthate Formation - React alcohol with NaH, then CS2 - Add CH3I intermediate->xanthate_formation reduction Step 2b: Radical Reduction - Reflux xanthate with Bu3SnH and AIBN in toluene xanthate_formation->reduction final_purification Final Purification - Column chromatography - Isolate final product reduction->final_purification end_product Final Product: This compound final_purification->end_product

Caption: A flowchart of the proposed two-step synthesis of this compound.

References

Application Note: Gas Chromatography Method for the Analysis of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive gas chromatography (GC) method for the qualitative and quantitative analysis of 4-Ethyl-3,3,4-trimethylheptane. This protocol is designed to provide a robust and reproducible framework for the separation and detection of this highly branched alkane, which is pertinent in various fields including petrochemical analysis, organic synthesis, and as a reference standard in drug development. The methodology employs a non-polar capillary column and flame ionization detection (FID) for optimal resolution and sensitivity.

Introduction

This compound is a C12 branched alkane with the molecular formula C12H26.[1] The analysis of such branched alkanes can be challenging due to the potential for co-elution with other structurally similar isomers.[2] Gas chromatography is the analytical technique of choice for volatile and semi-volatile compounds like alkanes, offering high resolution and sensitivity.[3] The selection of an appropriate stationary phase and temperature program is critical for achieving successful separation of complex hydrocarbon mixtures.[4] This application note provides a detailed protocol for the GC analysis of this compound, suitable for quality control, purity assessment, and quantitative determination.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis. The following protocol is recommended for preparing samples containing this compound:

  • Solvent Selection: Dissolve the sample in a high-purity, volatile, non-polar solvent such as n-hexane or pentane.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a precise volume of the chosen solvent to achieve a final concentration within the calibration range.

    • If the sample is a complex mixture, a preliminary extraction or clean-up step may be necessary to remove interfering matrix components.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound. These conditions are based on general methods for branched alkane analysis and may require optimization for specific instrumentation and applications.[4][5]

Table 1: Gas Chromatography Parameters

ParameterValue
Gas Chromatograph Agilent 7890 Series GC or equivalent
Column Non-polar capillary column (e.g., Agilent J&W DB-5ht, Restek Rtx-5MS)
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Split/Splitless Inlet
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on sample concentration)
Injection Volume1 µL
Carrier Gas Helium or Hydrogen
Flow Rate1.0 mL/min (constant flow mode)
Oven Temperature Program
Initial Temperature50 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

Data Presentation

Quantitative analysis is performed using an external standard method. The peak area of this compound in the sample chromatogram is compared to a calibration curve generated from the standard solutions.

Table 2: Example Calibration Data (Hypothetical)

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,100

A calibration curve is constructed by plotting peak area versus concentration, and the concentration of this compound in the sample is determined by interpolation.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow start Start sample_prep Sample Preparation - Dissolve in Hexane - Prepare Standards start->sample_prep injection Sample Injection - 1 µL Injection sample_prep->injection gc_setup GC System Setup - Install Column - Set Method Parameters gc_setup->injection separation Chromatographic Separation - Temperature Program injection->separation detection FID Detection separation->detection data_acq Data Acquisition - Chromatogram Generation detection->data_acq data_analysis Data Analysis - Peak Integration - Quantification data_acq->data_analysis report Report Generation data_analysis->report

Figure 1: Experimental workflow for the GC analysis of this compound.

Discussion

The described gas chromatography method provides a reliable approach for the analysis of this compound. The use of a non-polar stationary phase is standard for the separation of alkanes, which primarily elute based on their boiling points.[4] The temperature program is designed to ensure the elution of the C12 alkane in a reasonable time frame while maintaining good peak shape. The Flame Ionization Detector is highly sensitive to hydrocarbons, making it ideal for this application.

For complex mixtures containing multiple branched alkane isomers, further optimization of the temperature program, such as a slower ramp rate, or the use of a longer capillary column, may be necessary to achieve baseline separation.[4] Method validation should be performed to determine linearity, precision, accuracy, and limits of detection and quantitation for the specific application.

Conclusion

This application note provides a detailed and robust gas chromatography method for the analysis of this compound. The outlined protocol, from sample preparation to data analysis, offers a solid foundation for researchers, scientists, and drug development professionals to accurately identify and quantify this compound in various matrices. The provided workflow and GC parameters can be adapted and optimized to meet the specific requirements of different analytical challenges.

References

Application Note: Mass Spectrometry Analysis of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,3,4-trimethylheptane is a highly branched, saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] As an isomer of dodecane, its structural characterization is crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or metabolic byproduct in biological systems. Due to the complexity of its structure, featuring two quaternary carbon centers, its mass spectral fragmentation pattern is distinct from that of its linear counterpart, n-dodecane. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of such volatile compounds.[3]

This application note provides a detailed protocol for the analysis of this compound by GC-MS and an overview of its expected electron ionization (EI) mass spectrum. The fragmentation patterns of branched alkanes are primarily governed by the stability of the resulting carbocations, with preferential cleavage occurring at the points of branching.[4][5][6][7]

Predicted Mass Spectral Fragmentation

Electron ionization of this compound is expected to produce a complex mass spectrum. The molecular ion (M⁺) peak at m/z 170 is anticipated to be of very low abundance or entirely absent, a common characteristic of highly branched alkanes.[6] The fragmentation is predicted to be dominated by α-cleavage at the two quaternary carbons (C3 and C4). This preferential fragmentation is driven by the formation of more stable tertiary carbocations.[5][8]

The primary fragmentation pathways are expected to involve the loss of the largest alkyl substituents from the quaternary centers.[6] For this compound, this would correspond to the cleavage of the C-C bonds around the C3 and C4 atoms.

Table 1: Predicted Major Fragment Ions for this compound

m/z (Mass/Charge Ratio)Proposed Fragment Ion StructureNeutral LossComments
141[C₁₀H₂₁]⁺-C₂H₅ (Ethyl radical)Loss of an ethyl group from the C4 position.
127[C₉H₁₉]⁺-C₃H₇ (Propyl radical)Loss of a propyl group.
113[C₈H₁₇]⁺-C₄H₉ (Butyl radical)Loss of a butyl group from the C4 position.
99[C₇H₁₅]⁺-C₅H₁₁ (Pentyl radical)Cleavage at the C3-C4 bond.
85[C₆H₁₃]⁺-Further fragmentation of larger ions.
71[C₅H₁₁]⁺-A common fragment in branched alkanes.
57[C₄H₉]⁺-Represents a stable tertiary butyl cation, often the base peak.
43[C₃H₇]⁺-Represents a stable isopropyl cation.

Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for the analysis of volatile hydrocarbons and insect cuticular hydrocarbons, which often include highly branched alkanes.[9][10][11]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in n-hexane (analytical grade).

  • Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in n-hexane to establish a calibration curve for quantification.

  • Sample Extraction (if applicable): For samples in a matrix (e.g., biological tissues, environmental samples), a liquid-liquid extraction with a non-polar solvent like n-hexane or pentane (B18724) is recommended.[9]

    • Homogenize the sample.

    • Add a known volume of n-hexane and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Carefully transfer the hexane (B92381) layer to a clean vial.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min.

    • Final hold: 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 40-250

    • Solvent Delay: 3 minutes

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the peak by comparing its mass spectrum with the predicted fragmentation pattern (Table 1) and any available library spectra.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Dilution Dilution Series Standard->Dilution Extraction Sample Extraction (if applicable) Injection GC Injection Extraction->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways (α-cleavage) Molecule This compound (m/z 170) Frag1 Loss of -C4H9 (m/z 113) Molecule->Frag1 - Butyl radical Frag2 Loss of -C2H5 (m/z 141) Molecule->Frag2 - Ethyl radical Frag3 Loss of -C5H11 (m/z 99) Molecule->Frag3 - Pentyl radical BasePeak Further Fragmentation (e.g., m/z 57 - t-butyl cation) Frag1->BasePeak Frag2->BasePeak Frag3->BasePeak

Caption: Predicted fragmentation pathways for this compound in EI-MS.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Ethyl-3,3,4-trimethylheptane. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for data acquisition, and workflow visualizations to aid in the structural elucidation and characterization of this branched alkane.

Introduction

This compound is a saturated hydrocarbon with a complex branching structure. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its chemical structure by providing detailed information about the connectivity and chemical environment of each atom. This document outlines the predicted spectral data and a standard operating procedure for acquiring high-quality 1D and 2D NMR spectra.

Predicted NMR Data

Due to the absence of readily available experimental NMR data for this compound in the public domain, the following ¹H and ¹³C NMR data have been predicted based on established principles of NMR spectroscopy, including chemical shift increments and spin-spin coupling patterns typical for alkanes.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of overlapping signals characteristic of branched alkanes. The predicted chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (1)~ 0.85 - 0.95Triplet3H~ 7.0
CH₂ (2)~ 1.20 - 1.35Multiplet2H-
C(CH₃)₂ (3a)~ 0.80 - 0.90Singlet6H-
C(CH₃) (4a)~ 0.75 - 0.85Singlet3H-
CH₂CH₃ (4b)~ 1.25 - 1.40Quartet2H~ 7.5
CH₂CH₃ (4c)~ 0.80 - 0.90Triplet3H~ 7.5
CH₂ (5)~ 1.15 - 1.30Multiplet2H-
CH₂ (6)~ 1.10 - 1.25Multiplet2H-
CH₃ (7)~ 0.85 - 0.95Triplet3H~ 7.0

Note: The exact chemical shifts and coupling patterns may vary depending on the solvent and experimental conditions. Overlapping multiplets are expected.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1~ 14.0
C-2~ 23.0
C-3~ 35.0
C-4~ 40.0
C-5~ 30.0
C-6~ 25.0
C-7~ 14.5
C(CH₃)₂ (at C-3)~ 28.0
C(CH₃) (at C-4)~ 20.0
CH₂CH₃ (at C-4)~ 25.0
CH₂CH₃ (at C-4)~ 8.0

Experimental Protocols

To obtain high-resolution NMR spectra of this compound, the following protocols are recommended. These are general guidelines and may be adapted based on the specific instrumentation available.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Sample Concentration: Prepare a solution of 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (0 ppm).

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Temperature: 298 K.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish ¹H-¹H connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

  • Interpretation: Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlation data to assign all signals to their respective nuclei in the this compound structure.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in CDCl3 Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1H NMR Filter->H1_NMR C13_NMR 13C NMR Filter->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Filter->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT TwoD_NMR->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Referencing to TMS Phase_Baseline->Reference Assign_1D Assign 1D Spectra Reference->Assign_1D Assign_2D Assign 2D Correlations Assign_1D->Assign_2D Structure_Elucidate Structure Elucidation Assign_2D->Structure_Elucidate

Caption: General workflow for NMR analysis.

Application Notes and Protocols for the Analytical Separation of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers.[1] These isomers often exhibit similar physicochemical properties, making their individual separation and identification a significant analytical challenge. The ability to distinguish between these isomers is critical in various fields such as petrochemical analysis, environmental monitoring, and as reference standards in drug development and toxicology, where the biological activity and metabolic fate can vary between isomers.

This document provides detailed application notes and experimental protocols for the separation and identification of C12H26 isomers using high-resolution capillary gas chromatography (GC) coupled with mass spectrometry (MS).

Principle of Separation and Identification

The primary technique for the separation of volatile hydrocarbon isomers like those of dodecane is high-resolution capillary gas chromatography. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inner surface of a long, narrow capillary column. For non-polar alkanes, the elution order is primarily determined by their boiling points and molecular shapes. Generally, more branched isomers are more volatile (have lower boiling points) and thus elute earlier than their linear or less branched counterparts.

For unambiguous identification, the use of Kovats Retention Indices (KI) is a valuable tool. The KI system relates the retention time of an analyte to those of n-alkanes eluting before and after it, providing a more standardized and less instrument-dependent measure of retention than absolute retention time.

Confirmation of the isomeric structure is achieved by coupling the GC with a mass spectrometer (GC-MS). Electron ionization (EI) is a common technique used to generate fragment ions from the eluting isomers. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, which can be used to elucidate the branching structure of the hydrocarbon. While the mass spectra of alkane isomers can be similar, careful examination of the relative abundances of key fragment ions can aid in their differentiation.[2][3]

Quantitative Data Summary

The following table summarizes the Kovats Retention Indices (KI) and characteristic mass spectral fragments for n-dodecane and a selection of its branched isomers on non-polar stationary phases. Due to the vast number of isomers, this table provides a representative sample.

Isomer NameCAS NumberStationary PhaseKovats Retention Index (KI)Characteristic Mass Fragments (m/z)
n-Dodecane112-40-3Standard Non-Polar120043, 57 (base peak), 71, 85, 170 (M+)[4][5]
2,2-Dimethyldecane17302-37-3DB-170198343, 57, 71, 85, 113, 141
2,2,4,6,6-Pentamethylheptane13475-82-6DB-599741, 43, 57 (base peak), 71, 85, 113
3,4,5,6-Tetramethyloctane53990-83-9SE-301100.643, 57, 71, 85, 99, 113, 127[6]

Note: The molecular ion (M+) for highly branched alkanes is often of very low abundance or absent in 70 eV EI-MS.[3]

Experimental Protocols

This section provides a detailed protocol for the analysis of C12H26 isomers by GC-MS.

Sample Preparation
  • Standard Preparation : Prepare individual or mixed isomer standards in a high-purity volatile solvent such as hexane (B92381) or pentane. A typical concentration range for GC-MS analysis is 1-100 µg/mL.

  • Sample Dilution : If analyzing a complex matrix, dilute the sample in a suitable solvent to bring the concentration of dodecane isomers within the calibrated range of the instrument.

  • Internal Standard : For quantitative analysis, add an internal standard (e.g., a deuterated alkane or an alkane not present in the sample) to all standards and samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for method development and can be optimized for specific applications and available instrumentation.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

GC Conditions:

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Temperature Program Initial temperature 40 °C, hold for 2 minutes; ramp at 5 °C/min to 200 °C, hold for 5 minutes.

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 35-200
Scan Rate 2 scans/sec
Data Analysis
  • Peak Identification : Identify the peaks corresponding to C12H26 isomers based on their retention times and mass spectra.

  • Kovats Retention Index Calculation : If a homologous series of n-alkanes is co-injected or run separately under the same conditions, calculate the Kovats Retention Index for each identified peak.

  • Mass Spectral Interpretation : Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation. For unknown isomers, interpret the fragmentation pattern to deduce the branching structure. Key characteristics of branched alkane mass spectra include:

    • Preferential cleavage at branching points to form stable secondary and tertiary carbocations.[2]

    • A weak or absent molecular ion peak for highly branched isomers.[3]

    • The base peak often corresponds to the most stable carbocation formed.

  • Quantification : If an internal standard is used, perform quantitative analysis by generating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Advanced Separation Techniques

For complex mixtures containing a large number of C12H26 isomers, more advanced separation techniques may be required:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This technique utilizes two columns with different stationary phases (e.g., non-polar in the first dimension and polar in the second dimension) to achieve significantly higher peak capacity and resolution.[7][8][9]

  • Liquid Crystal Stationary Phases : Capillary columns with liquid crystal stationary phases can offer unique selectivity for the separation of structural isomers based on their molecular shape.[10][11]

Analytical Workflow

The following diagram illustrates the logical workflow for the analytical separation and identification of C12H26 isomers.

analytical_workflow Analytical Workflow for C12H26 Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Identification sample Sample containing C12H26 isomers dilution Dilution in appropriate solvent sample->dilution int_std Addition of Internal Standard dilution->int_std gc_separation High-Resolution Capillary GC Separation int_std->gc_separation ms_detection Mass Spectrometry Detection (EI) gc_separation->ms_detection chromatogram Total Ion Chromatogram (TIC) ms_detection->chromatogram peak_integration Peak Integration and Retention Time Determination chromatogram->peak_integration mass_spectra Extraction of Mass Spectra chromatogram->mass_spectra ki_calculation Kovats Retention Index Calculation peak_integration->ki_calculation library_search Mass Spectral Library Search (e.g., NIST) mass_spectra->library_search fragmentation_analysis Manual Fragmentation Pattern Analysis mass_spectra->fragmentation_analysis identification Isomer Identification ki_calculation->identification library_search->identification fragmentation_analysis->identification

Caption: A logical workflow for the analysis of C12H26 isomers.

References

High-Temperature Gas Chromatography for the Analysis of Branched Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Temperature Gas Chromatography (HT-GC) is a powerful analytical technique essential for the characterization of semi-volatile and non-volatile compounds, including long-chain and branched alkanes. These compounds are prevalent in petroleum products, waxes, biological samples, and as impurities or degradation products in pharmaceutical manufacturing. The analysis of branched alkanes, in particular, presents a significant challenge due to the large number of structural isomers with similar boiling points. This application note provides detailed protocols and methodologies for the successful separation and quantification of branched alkanes using HT-GC.

The core principle of HT-GC lies in its ability to operate at temperatures exceeding conventional GC limits (typically up to 400-450°C). This is achieved through the use of thermally stable capillary columns and specialized instrumentation. For the analysis of alkanes, non-polar stationary phases are the industry standard, as elution is primarily governed by the boiling point of the analytes.

Key Considerations for HT-GC of Branched Alkanes

Several factors are critical for achieving optimal separation and accurate quantification of branched alkanes using HT-GC:

  • Column Selection: The choice of the GC column is paramount. Non-polar columns with high thermal stability are required. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as the Agilent J&W DB-5ht, are widely used due to their robustness, low bleed at high temperatures, and excellent performance for high-boiling compounds. For highly complex mixtures, longer columns with smaller internal diameters can provide better resolution, though at the cost of longer analysis times.[1]

  • Injection Technique: Proper injection is crucial to avoid discrimination against high-boiling point compounds. Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) inlets are recommended as they introduce the entire sample onto the column without vaporization in the inlet, minimizing discrimination and thermal degradation of labile compounds.

  • Carrier Gas: Helium or hydrogen are typically used as carrier gases. Hydrogen can significantly reduce analysis times due to its higher optimal linear velocity.

  • Temperature Programming: A well-designed temperature program is essential for separating complex mixtures of branched alkanes. A slow initial ramp rate can improve the resolution of early-eluting, lower-boiling isomers, while a higher final temperature ensures the elution of all high-boiling components.

  • Detection: The Flame Ionization Detector (FID) is the most common detector for hydrocarbon analysis due to its high sensitivity, wide linear range, and universal response to compounds containing carbon-hydrogen bonds. For identification of unknown branched alkanes, a mass spectrometer (MS) detector is indispensable.

Experimental Protocols

Protocol 1: Analysis of C10-C25 Branched Alkanes

This protocol is suitable for the analysis of mid-range boiling point branched alkanes.

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a PTV inlet and FID.

  • Column: Agilent J&W DB-5ht (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Solvent: n-Hexane or isooctane.

  • Standards: A certified reference mixture of C10-C25 branched alkanes and a C7-C40 n-alkane standard for retention index calculation.

GC Conditions:

  • Inlet: PTV, solvent vent mode.

    • Initial Temperature: 50°C (hold for 0.1 min)

    • Ramp: 720°C/min to 350°C (hold for 5 min)

    • Vent time: 0.1 min

    • Vent flow: 100 mL/min

  • Oven:

    • Initial Temperature: 40°C (hold for 2 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 10°C/min to 350°C (hold for 10 min)

  • Detector (FID):

    • Temperature: 375°C

    • Hydrogen flow: 40 mL/min

    • Air flow: 450 mL/min

    • Makeup gas (Nitrogen): 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with n-hexane.

  • Vortex for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

Protocol 2: High-Temperature Analysis of C20-C60+ Branched Alkanes

This protocol is designed for the analysis of high-boiling point and waxy samples containing long-chain branched alkanes.

Instrumentation and Consumables:

  • Gas Chromatograph: HT-GC system capable of oven temperatures up to 450°C, equipped with a COC inlet and FID.

  • Column: Agilent J&W DB-5ht (15 m x 0.25 mm I.D., 0.1 µm film thickness). A shorter column with a thinner film is used to facilitate the elution of very high-boiling compounds.

  • Carrier Gas: Hydrogen at a constant flow of 2.0 mL/min.

  • Sample Solvent: Carbon disulfide or toluene.

  • Standards: A certified reference mixture of high-molecular-weight branched alkanes and a C20-C60 n-alkane standard.

GC Conditions:

  • Inlet: Cool On-Column.

  • Oven:

    • Initial Temperature: 50°C (hold for 1 min)

    • Ramp: 10°C/min to 400°C (hold for 15 min)

  • Detector (FID):

    • Temperature: 425°C

    • Hydrogen flow: 40 mL/min

    • Air flow: 450 mL/min

    • Makeup gas (Nitrogen): 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 20 mg of the waxy sample into a 10 mL vial.

  • Add 5 mL of carbon disulfide or toluene.

  • Heat the vial in a heating block at 60°C for 15 minutes, with intermittent vortexing, to ensure complete dissolution.

  • Allow the sample to cool to room temperature before injection.

Data Presentation

Quantitative data for method performance should be established during method validation. The following tables provide typical performance characteristics for the HT-GC analysis of branched alkanes.

Table 1: Typical Retention Times and Kovats Retention Indices (KI) for Selected Branched Alkanes on a DB-5ht Column.

CompoundRetention Time (min) (Protocol 1)Kovats Index (KI)
2-Methyldecane~10.51072
3-Methylundecane~12.81178
Pristane (2,6,10,14-tetramethylpentadecane)~17.21708
Phytane (2,6,10,14-tetramethylhexadecane)~18.11811
2-Methyltricosane~25.42375

Note: Retention times are approximate and can vary depending on the specific instrument and conditions. Kovats indices are more robust for compound identification.

Table 2: Method Validation Data for Quantitative Analysis of Branched Alkanes by HT-GC-FID.

ParameterC10-C25 RangeC20-C60+ Range
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 2 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL2 - 10 µg/mL
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%

These values are representative and should be determined for each specific analyte and matrix during method validation.[2][3]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key workflows and decision-making processes in the HT-GC analysis of branched alkanes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HT-GC Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution in Appropriate Solvent start->dissolution filtration Filtration (if needed) dissolution->filtration injection Injection (COC or PTV) filtration->injection separation Chromatographic Separation (DB-5ht column) injection->separation detection Detection (FID or MS) separation->detection integration Peak Integration detection->integration identification Peak Identification (Retention Index & MS) integration->identification quantification Quantification identification->quantification end end quantification->end Final Report

Caption: Experimental workflow for HT-GC analysis of branched alkanes.

method_development_logic start Define Analytical Goal (e.g., C-range, quantification) col_select Select HT-GC Column (e.g., DB-5ht) start->col_select inj_select Choose Injection Technique (COC vs. PTV) col_select->inj_select carrier_gas Select Carrier Gas (He vs. H2) inj_select->carrier_gas temp_prog Develop Temperature Program validate Validate Method (Linearity, LOD/LOQ, etc.) temp_prog->validate carrier_gas->temp_prog analyze Analyze Samples validate->analyze

Caption: Logical workflow for HT-GC method development for branched alkanes.

References

Application Notes and Protocols for 4-Ethyl-3,3,4-trimethylheptane as a Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific information, research, or application data regarding the use of 4-Ethyl-3,3,4-trimethylheptane as a fuel additive.

While branched-chain alkanes, in general, are known to be important components of gasoline and are used to increase octane (B31449) ratings and prevent engine knocking, there is no available documentation to suggest that this compound has been specifically investigated or utilized for this purpose.[1][2][3][4] Chemical databases provide basic physical and chemical properties of this compound, but do not offer any insights into its performance or effects as a fuel additive.[5]

Due to the complete absence of research and data on this specific application, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, or quantitative data tables. Consequently, the creation of diagrams for signaling pathways or experimental workflows is also not feasible.

Further research would be required to determine the potential efficacy and viability of this compound as a fuel additive. Such research would involve:

  • Synthesis and Purification: Developing a reliable and scalable synthesis route for this compound.

  • Fuel Property Analysis: Blending the compound with standard base fuels and evaluating key properties such as:

    • Research Octane Number (RON) and Motor Octane Number (MON)

    • Reid Vapor Pressure (RVP)

    • Distillation characteristics

    • Oxidation stability

  • Engine Performance and Emissions Testing: Conducting engine dynamometer tests to assess the impact on power, fuel efficiency, and emissions (e.g., NOx, CO, unburned hydrocarbons).

Without such foundational research, any discussion of its use as a fuel additive would be purely speculative. For researchers and scientists interested in this area, the investigation of novel branched-chain alkanes like this compound could be a potential area of study, but it is one that currently lacks any established body of work.

References

Experimental Applications of Branched-Chain Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key applications of branched-chain alkanes. The unique physicochemical properties of these molecules, arising from their non-linear structure, make them valuable tools in drug delivery, immunology research, and materials science.

Application Note 1: Squalane (B1681988) as a Vehicle for Hydrophobic Drug Delivery in Nanoemulsions

Background: Squalane, a saturated and highly stable branched-chain alkane (C30H62), is an excellent excipient for pharmaceutical formulations.[1] Its biocompatibility, biodegradability, and ability to dissolve a wide range of hydrophobic active pharmaceutical ingredients (APIs) make it an ideal oil phase for nanoemulsion-based drug delivery systems.[2][3] Nanoemulsions are kinetically stable colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically ranging from 20 to 200 nm.[1][4] These formulations can enhance the solubility, bioavailability, and stability of poorly water-soluble drugs.[5][6]

Key Advantages of Squalane in Nanoemulsions:

  • High Stability: As a saturated hydrocarbon, squalane is resistant to oxidation, which enhances the shelf-life of the formulation.[1]

  • Biocompatibility: Squalane is a component of human sebum, making it well-tolerated for topical and parenteral applications.[1]

  • Excellent Solubilizing Capacity: Its non-polar nature allows for high loading of hydrophobic drugs.

  • Enhanced Permeation: In topical formulations, squalane can act as a penetration enhancer, facilitating the delivery of drugs through the stratum corneum.[7]

Quantitative Data Summary: Squalane-Based Nanoemulsion Formulations

The following table summarizes key parameters from different squalane-based nanoemulsion formulations for the delivery of hydrophobic drugs.

Formulation ID Hydrophobic Drug Squalane Conc. (% w/w) Surfactant(s) Homogenization Method Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
NE-1 Vitamin E3.0Soy Lecithin (B1663433), Tween 80High Shear Homogenization107.67 ± 7.570.21 - 0.24-37.4 ± 0.80 to -45.3 ± 0.90>99
NE-2 Resiquimod (R848)Not specified (1:1:1 molar ratio with DOPC and Tween 80)DOPC, Tween 80Rapid injection of ethanol (B145695) solution into PBS~100< 0.2Not specifiedOptimized by lipid-to-drug ratio
NE-3 General Hydrophobic Drug10.0 (v/v)Tween 20 (1% w/w)High-Pressure Homogenization< 200< 0.25Not specifiedNot specified

Data compiled from references[1][7][8].

Experimental Protocol: Preparation of a Squalane-Based Nanoemulsion for a Model Hydrophobic Drug

This protocol describes the preparation of a squalane-in-water nanoemulsion using a high-pressure homogenization method.

Materials:

  • Squalane

  • Model hydrophobic drug (e.g., Vitamin E)

  • Lecithin (e.g., soy lecithin)

  • Polysorbate 80 (Tween 80)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-shear homogenizer (e.g., rotor-stator)

  • High-pressure homogenizer (e.g., microfluidizer)

  • Dynamic Light Scattering (DLS) instrument for particle size and PDI analysis

  • Zeta potential analyzer

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the model hydrophobic drug (e.g., 0.1 g Vitamin E) and lecithin (e.g., 0.5 g) in squalane (e.g., 5 g) at room temperature.

    • Gently stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve Polysorbate 80 (e.g., 2 g) in deionized water (e.g., 92.4 g).

    • Stir until the surfactant is fully dissolved.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a milky, coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 15,000-20,000 PSI.

    • Recirculate the emulsion through the homogenizer for 3-5 passes, or until the desired particle size and a narrow PDI are achieved.

    • Maintain the temperature of the emulsion during homogenization using a cooling system to prevent overheating.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Dilute the final nanoemulsion with deionized water and measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Zeta Potential: Dilute the nanoemulsion with PBS (pH 7.4) and measure the zeta potential to assess the surface charge and stability of the droplets.

    • Encapsulation Efficiency: Determine the amount of unencapsulated drug by separating the nanoemulsion from the aqueous phase (e.g., using ultracentrifugation) and quantifying the drug in the supernatant using a suitable analytical method (e.g., HPLC).

Workflow for Squalane-Based Nanoemulsion Preparation

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization oil_phase 1. Prepare Oil Phase (Squalane + Drug + Lecithin) coarse_emulsion 3. High-Shear Homogenization (Formation of Coarse Emulsion) oil_phase->coarse_emulsion aq_phase 2. Prepare Aqueous Phase (Water + Tween 80) aq_phase->coarse_emulsion nano_emulsion 4. High-Pressure Homogenization (Formation of Nanoemulsion) coarse_emulsion->nano_emulsion dls Particle Size (DLS) nano_emulsion->dls pdi PDI (DLS) nano_emulsion->pdi zeta Zeta Potential nano_emulsion->zeta ee Encapsulation Efficiency nano_emulsion->ee G cluster_induction Disease Induction cluster_monitoring Longitudinal Monitoring cluster_terminal Terminal Assessment acclimatize 1. Acclimatize Mice injection 2. Intraperitoneal Injection (Pristane or Saline) acclimatize->injection autoantibodies 3. Autoantibody Titer Measurement (Monthly) injection->autoantibodies proteinuria 4. Proteinuria Assessment (Weekly) injection->proteinuria euthanasia 5. Euthanasia and Tissue Harvest autoantibodies->euthanasia proteinuria->euthanasia histology 6. Kidney Histology (H&E, PAS) euthanasia->histology spleen 7. Spleen Weight Measurement euthanasia->spleen G cluster_components Membrane Components cluster_packing Lipid Packing cluster_forces Intermolecular Forces cluster_fluidity Membrane Fluidity straight_chain Straight-Chain Alkanes tight_packing Tight Packing straight_chain->tight_packing branched_chain Branched-Chain Alkanes loose_packing Loose Packing branched_chain->loose_packing strong_vdw Strong van der Waals Forces tight_packing->strong_vdw weak_vdw Weak van der Waals Forces loose_packing->weak_vdw low_fluidity Low Fluidity (Gel Phase) strong_vdw->low_fluidity high_fluidity High Fluidity (Liquid Crystalline Phase) weak_vdw->high_fluidity G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup and Characterization reactor_prep 1. Prepare and Purge Reactor initiation 3. Initiate Polymerization at Low Temperature reactor_prep->initiation reagent_prep 2. Prepare Monomer and Initiator Solutions reagent_prep->initiation propagation 4. Allow Reaction to Proceed initiation->propagation termination 5. Quench Reaction with Methanol propagation->termination precipitation 6. Precipitate and Isolate Polymer termination->precipitation drying 7. Dry Polymer Under Vacuum precipitation->drying characterization 8. Characterize (GPC, FTIR, NMR) drying->characterization

References

Application Note: High-Resolution GC-MS Protocol for the Separation and Identification of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The separation and identification of dodecane (B42187) (C12H26) isomers present a significant analytical challenge due to their sheer number (355 structural isomers) and similar physicochemical properties. This application note provides a detailed protocol for the separation of C12H26 isomers using a high-resolution capillary Gas Chromatography-Mass Spectrometry (GC-MS) system. The methodology leverages a non-polar stationary phase for separation based on boiling point and molecular structure, coupled with mass spectrometry for confirmation. This protocol is intended for researchers, scientists, and professionals in drug development and petrochemical analysis requiring precise isomeric identification.

Introduction

Dodecane and its branched-chain isomers are important components in fuels, lubricants, and various industrial solvents. Additionally, branched-chain alkanes are found as metabolites in biological systems. The specific isomeric composition can significantly affect the properties of a mixture, such as octane (B31449) rating in gasoline, or indicate specific biological pathways. However, the structural similarity and close boiling points of these isomers make their separation difficult. Mass spectra of alkane isomers are often nearly identical, characterized by successive loss of alkyl fragments, making chromatographic separation the critical component for identification. This protocol employs high-resolution gas chromatography with a non-polar column, which separates isomers based on subtle differences in their boiling points and molecular shapes. Identification is then achieved primarily through calculated Kovats Retention Indices (KI).

Experimental Protocol

This section details the necessary reagents, sample preparation, and instrumental parameters for the GC-MS analysis of C12H26 isomers.

Materials and Reagents
  • Solvent: High-purity n-hexane (GC grade or equivalent).

  • Standards:

    • n-dodecane standard (≥99% purity).

    • A certified reference mixture of n-alkanes (e.g., C8-C20 or C10-C26) for the calculation of Kovats Retention Indices.

    • If available, individual standards of branched dodecane isomers (e.g., 2-methylundecane, 2,2-dimethyl-decane) for positive identification.

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure compatibility with the GC-MS system.[1][2]

  • Dilution: Dilute the sample containing C12H26 isomers in high-purity n-hexane. A typical starting concentration is approximately 10-100 µg/mL.[3]

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent blockage of the GC inlet.[1]

  • Vial Transfer: Transfer the final diluted sample into a 1.5 mL or 2 mL glass autosampler vial.[2][3] Avoid using plastic vials or parafilm, which can introduce contaminants.[3]

Instrumentation and GC-MS Conditions

A high-resolution capillary GC-MS system is required. The following parameters are recommended as a starting point and may be optimized for specific instruments.

Table 1: Gas Chromatograph (GC) Conditions

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
Injection Port Split/Splitless Inlet
Injector Temperature 280 °C
Injection Mode Split (e.g., 50:1 or 100:1 ratio to handle concentrated samples and ensure sharp peaks)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow Mode)
Capillary Column Non-polar phase, e.g., HP-5ms (5% Phenyl Methyl Siloxane) or DB-1. Dimensions: 30-60 m x 0.25 mm ID, 0.25 µm film
Oven Program Initial: 40 °C, hold for 5 minRamp: 2 °C/min to 250 °CFinal Hold: 5 min at 250 °C

Table 2: Mass Spectrometer (MS) Conditions

ParameterRecommended Setting
MS System Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Mass Scan Range m/z 40-250
Scan Speed >10,000 u/sec recommended for sharp peaks
Solvent Delay ~3-4 minutes (to prevent filament damage from hexane)

Data Presentation and Analysis

Isomer Identification

The mass spectra for most C12H26 isomers are very similar, making identification by spectral library matching unreliable. The primary method for identification is the Kovats Retention Index (KI).

  • Kovats Index Calculation: First, analyze the n-alkane standard mixture under the exact same GC conditions. The retention index of an unknown peak is calculated by comparing its retention time to those of the n-alkanes that elute before and after it.

  • Elution Patterns: On non-polar columns, alkanes generally elute in order of increasing boiling point.

    • The straight-chain isomer (n-dodecane) will have the highest boiling point and longest retention time.

    • Branching lowers the boiling point. A higher degree of branching leads to earlier elution. For example, dimethyl-decanes will elute before methyl-undecanes, which will elute before n-dodecane.[4]

    • For monomethylalkanes, isomers with the methyl group closer to the center of the carbon chain tend to have slightly lower boiling points and elute earlier than those with the branch near the end of the chain.[4]

Expected Retention Indices

The following table provides expected Kovats Retention Index (KI) ranges for different classes of C12H26 isomers on a standard non-polar (e.g., DB-1 or HP-5ms) column. Actual values must be confirmed experimentally.

Table 3: Expected Kovats Retention Indices (KI) for C12H26 Isomer Classes

Isomer ClassStructure ExampleExpected KI Range on Non-Polar ColumnElution Order Principle
n-Alkane n-Dodecane1200.0Elutes last among all C12 isomers.
Monomethyl-alkanes 2-, 3-, 4-, 5-Methylundecane~1170 - 1190Elutes before n-dodecane.
Dimethyl-alkanes 2,2-, 2,3-, 3,4-Dimethyldecane~1140 - 1180Generally elutes before monomethyl isomers.
Trimethyl-alkanes Trimethylnonanes~1120 - 1170Elutes before dimethyl isomers.
Highly Branched Alkanes Tetramethyl-octanes< 1150The most compact isomers elute earliest.

Note: These ranges are illustrative and based on established elution patterns of branched alkanes.[4] The significant overlap in ranges highlights the challenge and the need for high-resolution chromatography.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution & Filtration) GC_System GC Injection & Separation (HP-5ms Column) SamplePrep->GC_System Standards Alkane Standards (For RI Calculation) Standards->GC_System MS_Detection MS Detection (EI, Scan Mode) GC_System->MS_Detection DataAcq Data Acquisition (Chromatogram & Spectra) MS_Detection->DataAcq DataProc Data Processing DataAcq->DataProc RICalc Retention Index (RI) Calculation DataAcq->RICalc ID Isomer Identification (Comparison to RI Database) DataProc->ID Quant Quantification (Peak Area Integration) DataProc->Quant RICalc->ID

Caption: GC-MS workflow for C12H26 isomer analysis.

Conclusion

This application note provides a comprehensive and robust protocol for the separation and identification of C12H26 isomers. The use of a high-resolution, non-polar capillary column allows for the separation of numerous isomers based on their structural differences. While mass spectrometry is used for confirmation of the compound class, the primary tool for specific isomer identification is the Kovats Retention Index, calculated from a standard mixture of n-alkanes. This method is highly applicable to the detailed hydrocarbon analysis required in the petrochemical, environmental, and life sciences fields.

References

Application Notes and Protocols: 4-Ethyl-3,3,4-trimethylheptane as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-Ethyl-3,3,4-trimethylheptane as a reference compound in analytical studies, particularly in the context of gas chromatography-mass spectrometry (GC-MS). This document outlines its chemical properties, expected mass spectral behavior, and detailed protocols for its use in identifying and quantifying volatile and semi-volatile organic compounds.

Introduction

This compound (C₁₂H₂₆) is a highly branched alkane that can serve as a valuable reference compound in various analytical applications.[1] Its stable, non-polar nature makes it suitable for use as an internal standard or as a component in retention index calibration mixtures for GC analysis. In the pharmaceutical industry, reference standards are crucial for the validation of analytical methods, ensuring the identity, purity, and strength of drug substances and products. The unique fragmentation pattern of branched alkanes in mass spectrometry also aids in the structural elucidation of unknown compounds.[2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application.

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC₁₂H₂₆PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
CAS Number62198-72-5PubChem[1]
StructureCCCC(C)(CC)C(C)(C)CCPubChem[1]
XLogP3-AA (LogP)5.8PubChem[1]
Complexity124PubChem[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundMolecular FormulaKovats RI (Standard Non-polar)Source
3,4,4-TrimethylheptaneC₁₀H₂₂932PubChem[6]
4-Ethyl-3-methylheptaneC₁₀H₂₂936NIST[7]
3,3,4-TrimethylheptaneC₁₀H₂₂937, 957PubChem[8]
This compound C₁₂H₂₆ ~1150 - 1180 (Estimated) N/A
4-Ethyl-3,3,5-trimethylheptaneC₁₂H₂₆936PubChem[9]

Note: The estimated Kovats RI for this compound is based on the general elution order of branched alkanes and should be experimentally verified.

Branched alkanes exhibit characteristic fragmentation patterns in electron ionization mass spectrometry (EI-MS). The fragmentation is dominated by cleavage at the branching points, leading to the formation of stable carbocations.[2][4][5] The molecular ion peak (M⁺) for highly branched alkanes is often of low abundance or absent.[2][5]

Expected Fragmentation of this compound (m/z 170):

  • α-Cleavage: The primary fragmentation will occur at the C3 and C4 positions due to the high degree of substitution, leading to the formation of stable tertiary carbocations.

  • Major Fragments: Expect to see significant peaks corresponding to the loss of alkyl radicals.

    • Loss of a propyl radical (•C₃H₇, 43 u): m/z 127

    • Loss of an ethyl radical (•C₂H₅, 29 u): m/z 141

    • Loss of a butyl radical (•C₄H₉, 57 u): m/z 113

  • Other Significant Ions: A series of smaller fragment ions corresponding to further fragmentation will also be present.

m/z (amu)Proposed Fragment IonRelative Abundance
170[C₁₂H₂₆]⁺ (Molecular Ion)Very Low to Absent
141[M - C₂H₅]⁺Moderate to High
127[M - C₃H₇]⁺Moderate to High
113[M - C₄H₉]⁺Moderate
99[M - C₅H₁₁]⁺Moderate
85[C₆H₁₃]⁺High
71[C₅H₁₁]⁺High
57[C₄H₉]⁺High (often base peak)
43[C₃H₇]⁺High
29[C₂H₅]⁺Moderate

Note: The relative abundances are predicted based on general fragmentation rules for branched alkanes and should be confirmed with an experimental mass spectrum.

Experimental Protocols

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent (e.g., hexane, pentane) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard (IS) Solution: If using as an internal standard, prepare a separate stock solution and add a consistent amount to all calibration standards, quality controls, and unknown samples. A suitable internal standard would be another branched alkane with a different retention time, or a deuterated analog if available.

This protocol provides a general starting point for the analysis of volatile and semi-volatile compounds using this compound as a reference standard. Method optimization is recommended for specific applications.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-550
Acquisition Mode Full Scan

Data Analysis and Interpretation

  • Compound Identification:

    • Compare the retention time of the peak of interest in the sample chromatogram with that of the this compound standard.

    • Match the mass spectrum of the unknown peak with the reference spectrum of this compound. Pay close attention to the key fragment ions.

    • Calculate the Kovats Retention Index of the unknown and compare it to the estimated or experimentally determined value for the reference standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • If using an internal standard, plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area (or area ratio) from the calibration curve.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction IS_Spike Internal Standard Spiking Extraction->IS_Spike Injection Injection IS_Spike->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectrum Mass Spectrum Generation Detection->Spectrum Identification Compound Identification Chromatogram->Identification Spectrum->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: A typical workflow for GC-MS analysis.

Compound_Identification_Logic cluster_unknown Unknown Compound Data cluster_reference Reference Standard Data (this compound) Unknown_RT Retention Time Comparison Comparison Unknown_RT->Comparison Unknown_MS Mass Spectrum Unknown_MS->Comparison Unknown_RI Calculated Kovats RI Unknown_RI->Comparison Ref_RT Retention Time Ref_RT->Comparison Ref_MS Mass Spectrum Ref_MS->Comparison Ref_RI Kovats RI Ref_RI->Comparison Identification Positive Identification Comparison->Identification Match

Caption: Logic for compound identification using a reference standard.

References

Application Notes & Protocols: Grignard Reaction for the Synthesis of Tertiary Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming new carbon-carbon bonds. While it does not directly yield alkanes, it is a critical first step in a highly reliable, two-stage synthesis of tertiary alkanes. This process involves the creation of a tertiary alcohol intermediate, which possesses the required carbon skeleton, followed by the removal of the hydroxyl group to yield the final alkane.

This application note provides a comprehensive overview and detailed protocols for the synthesis of tertiary alkanes, leveraging the Grignard reaction to construct the requisite tertiary carbon center. The methods described are applicable to a wide range of substrates, making them valuable for the synthesis of complex molecules in research and drug development.

Overall Synthetic Strategy

The synthesis of a tertiary alkane via a Grignard reagent is a two-stage process. The first stage involves the nucleophilic addition of a Grignard reagent to a carbonyl compound to form a tertiary alcohol. The second stage is the reductive dehydroxylation of this alcohol to the target alkane.

G cluster_0 Stage 1: Tertiary Alcohol Synthesis cluster_1 Stage 2: Reduction to Alkane Ketone Ketone Tertiary_Alcohol Tertiary Alcohol Ketone->Tertiary_Alcohol 1. Grignard Add. 2. H₃O⁺ workup Ester Ester Ester->Tertiary_Alcohol 1. 2 equiv. Grignard 2. H₃O⁺ workup Grignard Grignard Reagent (R-MgX) Tertiary_Alkane Tertiary Alkane Tertiary_Alcohol->Tertiary_Alkane Reduction

Caption: Overall workflow for tertiary alkane synthesis.

Stage 1: Synthesis of Tertiary Alcohols

Tertiary alcohols can be efficiently synthesized by reacting a Grignard reagent with either a ketone or an ester.

Method A: From Ketones

The reaction of a Grignard reagent with a ketone is a straightforward and widely used method to produce tertiary alcohols.[1] The Grignard reagent's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the tertiary alcohol.

G reagents Ketone + Grignard Reagent (R''-MgX) intermediate Tetrahedral Alkoxide Intermediate reagents->intermediate Nucleophilic Addition workup Aqueous Acid Workup (H₃O⁺) intermediate->workup Protonation product Tertiary Alcohol workup->product

Caption: Reaction of a Grignard reagent with a ketone.
Method B: From Esters

When an ester is treated with a Grignard reagent, two equivalents of the Grignard reagent add to the carbonyl carbon.[2][3][4] The first addition results in a tetrahedral intermediate that collapses to form a ketone by expelling the alkoxy group. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[2] This method is particularly useful for synthesizing tertiary alcohols with two identical substituents.[5]

G reagents Ester + 2 eq. Grignard Reagent intermediate1 Tetrahedral Intermediate reagents->intermediate1 1st Addition ketone Ketone Intermediate intermediate1->ketone Elimination of -OR intermediate2 Alkoxide Intermediate ketone->intermediate2 2nd Addition workup Aqueous Acid Workup (H₃O⁺) intermediate2->workup Protonation product Tertiary Alcohol workup->product

Caption: Double addition of a Grignard reagent to an ester.

Stage 2: Conversion of Tertiary Alcohols to Tertiary Alkanes

Once the tertiary alcohol is synthesized and purified, the hydroxyl group can be removed through several methods.

Method C: Dehydration Followed by Hydrogenation

A common method involves the acid-catalyzed dehydration of the tertiary alcohol to form an alkene, followed by catalytic hydrogenation of the alkene to the corresponding alkane.[6][7] Tertiary alcohols dehydrate readily under mild acidic conditions and relatively low temperatures.[8][9]

Method D: Reductive Dehydroxylation via Tosylate/Halide

This two-step sequence involves converting the alcohol into a better leaving group, such as a tosylate or a halide, followed by reduction with a strong hydride source like lithium aluminum hydride (LiAlH₄).[10] This method avoids the potential for rearrangements that can occur during acid-catalyzed dehydration.

Experimental Protocols

Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions must be conducted in flame-dried glassware under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents.[11] Lithium aluminum hydride (LiAlH₄) reacts violently with water. Handle with extreme caution.[12]

Protocol 1: Synthesis of 2,3,3-Trimethyl-2-pentanol (B3369338) from 3,3-Dimethyl-2-pentanone (B1585287)

Stage 1: Grignard Reaction

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add anhydrous diethyl ether. In the dropping funnel, add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the methyl iodide solution to the magnesium. If the reaction doesn't start (indicated by bubbling), add a single crystal of iodine or gently warm the flask.[13]

  • Addition: Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition, reflux the mixture for 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3,3-dimethyl-2-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.[11]

  • Completion: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction & Purification: Transfer to a separatory funnel, extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the resulting tertiary alcohol by distillation.

Stage 2: Dehydration and Hydrogenation

  • Dehydration: Place the purified 2,3,3-trimethyl-2-pentanol in a round-bottom flask with a catalytic amount of a strong acid (e.g., H₂SO₄ or H₃PO₄). Heat the mixture to 25-80 °C to effect dehydration to 2,3,3-trimethyl-1-pentene (B14754257) and 2,3,3-trimethyl-2-pentene.[8]

  • Hydrogenation: Dissolve the resulting alkene mixture in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 2,3,3-trimethylpentane.

Quantitative Data

The yield of Grignard reactions and subsequent reduction steps can be influenced by steric hindrance, temperature, and substrate purity. The following table presents representative data for competing reactions when using a sterically hindered ketone.

Grignard ReagentAddition (Desired) Yield (%)Reduction (Side Rxn) Yield (%)Enolization (Side Rxn) Yield (%)
Ethylmagnesium bromide77212
n-Propylmagnesium bromide60337
Isopropylmagnesium bromide58510
t-Butylmagnesium chloride0098
Data adapted from studies on reactions with diisopropyl ketone.[11]

Troubleshooting

G start Low Product Yield q1 Reaction Failed to Initiate? start->q1 s1 Activate Mg: - Crush turnings - Add I₂ crystal - Use 1,2-dibromoethane q1->s1 Yes q2 Starting Ketone Recovered? q1->q2 No s2 Enolization Occurred: - Use less hindered Grignard - Lower temperature - Add CeCl₃ q2->s2 Yes q3 Wurtz Coupling Product Observed? q2->q3 No s3 Wurtz Coupling: - Add alkyl halide slowly - Maintain dilute conditions q3->s3 Yes q4 Moisture Contamination? q3->q4 No s4 Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents q4->s4 Yes

Caption: Troubleshooting guide for Grignard reactions.

Applications in Drug Development

The synthesis of molecules with tertiary or quaternary carbon centers is of significant interest in medicinal chemistry. These sterically hindered structures can enhance metabolic stability and introduce conformational constraints that are crucial for binding to biological targets. The Grignard reaction provides a powerful tool for creating these complex carbon skeletons, which are features in numerous active pharmaceutical ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-Ethyl-3,3,4-trimethylheptane. The primary audience for this guide includes researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The synthesis of the highly branched alkane, this compound, typically proceeds through a three-step sequence:

  • Grignard Reaction: Formation of a tertiary alcohol, 4-ethyl-3,3,4-trimethylheptan-3-ol, via the reaction of a Grignard reagent with a sterically hindered ketone.

  • Dehydration: Elimination of water from the tertiary alcohol to yield a tetrasubstituted alkene, 4-ethyl-3,3,4-trimethylhept-4-ene.

  • Hydrogenation: Reduction of the alkene to the final saturated alkane product, this compound.

Due to significant steric hindrance at each step, this synthesis presents several challenges that can lead to low yields and the formation of side products. This guide will address these potential issues.

Troubleshooting and FAQs

Step 1: Grignard Reaction

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure of a Grignard reaction to initiate is a frequent issue. Key factors include:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings under an inert atmosphere.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Q2: The yield of my Grignard reaction is low, and I am recovering a significant amount of the starting ketone. Why is this happening?

A2: With sterically hindered ketones, such as 3,3-dimethyl-2-pentanone (B1585287), the Grignard reagent can act as a base rather than a nucleophile, leading to enolization of the ketone. This results in the recovery of the starting material after acidic workup.

  • Solution:

    • Use of Additives: Adding cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

    • Choice of Reagent: Organolithium reagents are generally less prone to enolization than Grignard reagents.

    • Temperature Control: Running the reaction at a lower temperature can favor the desired nucleophilic addition over enolization.

Q3: I am observing the formation of a significant amount of a hydrocarbon byproduct instead of my desired alcohol. What is this side reaction?

A3: This is likely due to Wurtz-type coupling, where the Grignard reagent reacts with the unreacted alkyl halide.

  • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

Q4: My reaction is producing a secondary alcohol instead of the expected tertiary alcohol. What could be the cause?

A4: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

  • Solution: Use a Grignard reagent with minimal steric bulk and no β-hydrogens if possible, although for the synthesis of this compound, a propyl Grignard reagent is necessary. Careful control of reaction conditions, such as temperature, can help minimize this side reaction.

Step 2: Dehydration of Tertiary Alcohol

Q1: The dehydration of my tertiary alcohol is slow and requires harsh conditions. Is this normal?

A1: Yes, sterically hindered tertiary alcohols can be resistant to dehydration. The bulky alkyl groups surrounding the hydroxyl group can impede the approach of the acid catalyst.[1]

  • Solution: Higher temperatures and stronger acids (e.g., concentrated sulfuric acid or phosphoric acid) are often necessary. However, be aware that harsh conditions can promote side reactions.

Q2: I am getting a mixture of alkene isomers from the dehydration reaction. How can I control the regioselectivity?

A2: The dehydration of tertiary alcohols proceeds via an E1 mechanism, which involves a carbocation intermediate. This can lead to the formation of both Zaitsev (more substituted) and Hofmann (less substituted) products. For sterically hindered alcohols, the formation of the non-Zaitsev product can be significant due to steric hindrance preventing the abstraction of a proton from a more substituted carbon.[1]

  • Solution: While complete control can be difficult, using a bulkier base in a non-acidic elimination method (e.g., using POCl₃ in pyridine) can favor the formation of the less substituted alkene.[2]

Q3: I am observing charring and the formation of dark-colored byproducts during dehydration with sulfuric acid. How can I avoid this?

A3: Concentrated sulfuric acid is a strong oxidizing agent and can cause decomposition and polymerization of the starting material and product, especially at elevated temperatures.[3]

  • Solution:

    • Use phosphoric acid, which is a weaker oxidizing agent.

    • Maintain careful temperature control and avoid overheating.

    • Consider alternative dehydration methods, such as passing the alcohol vapor over heated aluminum oxide.[3]

Step 3: Hydrogenation of Tetrasubstituted Alkene

Q1: The hydrogenation of my tetrasubstituted alkene is very slow. What can I do to improve the reaction rate?

A1: Tetrasubstituted alkenes are sterically hindered, which can make it difficult for them to adsorb onto the surface of the catalyst, leading to slow reaction rates.[4]

  • Solution:

    • Increase Hydrogen Pressure: Using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) can significantly increase the reaction rate.[5]

    • Increase Catalyst Loading: Increasing the amount of catalyst (e.g., 10% Pd/C) can provide more active sites for the reaction.

    • Elevate Temperature: Gently heating the reaction mixture can also increase the rate, but should be done cautiously to avoid side reactions.

Q2: What are the best catalysts for hydrogenating a sterically hindered, unfunctionalized alkene?

A2:

  • Palladium on Carbon (Pd/C): This is a common and effective catalyst for alkene hydrogenation.[5]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is another highly active catalyst.

  • Raney Nickel: A cost-effective alternative, though it may require higher temperatures and pressures.

  • Homogeneous Catalysts: For very challenging substrates, homogeneous catalysts like Crabtree's catalyst (an iridium-based catalyst) can be effective, although they are more sensitive to air and moisture.

Q3: Are there any specific safety precautions I should take during catalytic hydrogenation?

A3: Yes, catalytic hydrogenation requires strict safety measures:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air). Handle these catalysts under a blanket of inert gas or solvent.

  • Pressure Equipment: If using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for each step of the synthesis. Note that yields can vary significantly depending on the specific reaction conditions and the success of purification.

Table 1: Grignard Reaction Conditions and Yields

ParameterConditionExpected Yield (%)Reference
Reactants 3,3-dimethyl-2-pentanone, Propylmagnesium bromide60-80
Solvent Anhydrous Diethyl Ether or THF[2]
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Workup Saturated aqueous NH₄Cl or dilute HCl

Table 2: Dehydration Conditions and Yields

ParameterConditionExpected Yield (%)Reference
Reagent Concentrated H₂SO₄ or H₃PO₄70-90[1]
Temperature 100-180 °C[1]
Alternative Reagent POCl₃ in Pyridine70-85[2]
Alternative Temp. 0 °C to reflux[2]

Table 3: Hydrogenation Conditions and Yields

ParameterConditionExpected Yield (%)Reference
Catalyst 10% Pd/C>95[5]
Solvent Ethanol, Ethyl Acetate[5]
Hydrogen Pressure 1-5 atm (balloon) or >50 psi (Parr apparatus)[5]
Temperature Room temperature to 80 °C[5]
Reaction Time 2-24 hours[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-3,3,4-trimethylheptan-3-ol (Grignard Reaction)
  • Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere (N₂ or Ar).

  • Grignard Reagent Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 1-bromopropane (B46711) (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by fractional distillation or column chromatography.

Protocol 2: Synthesis of 4-Ethyl-3,3,4-trimethylhept-4-ene (Dehydration)
  • Setup: In a round-bottom flask equipped with a distillation apparatus, place the crude 4-ethyl-3,3,4-trimethylheptan-3-ol from the previous step.

  • Reagent Addition: Slowly add concentrated phosphoric acid (or sulfuric acid) to the alcohol while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to the appropriate temperature (typically 150-180 °C) and collect the alkene product as it distills over.

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Protocol 3: Synthesis of this compound (Hydrogenation)
  • Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the 4-ethyl-3,3,4-trimethylhept-4-ene dissolved in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 1-5 mol% relative to the alkene) to the solution.

  • Reaction: Seal the vessel, purge with hydrogen gas several times to remove air, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).

  • Agitate the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Workup: Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The solvent can be removed by distillation to yield the final product. Further purification by fractional distillation can be performed if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 3,3-dimethyl-2-pentanone 3,3-dimethyl-2-pentanone Grignard_Reaction Grignard Reaction 3,3-dimethyl-2-pentanone->Grignard_Reaction Propylmagnesium_bromide Propylmagnesium bromide Propylmagnesium_bromide->Grignard_Reaction Tertiary_Alcohol 4-Ethyl-3,3,4-trimethylheptan-3-ol Grignard_Reaction->Tertiary_Alcohol Dehydration Dehydration (H₂SO₄, Δ) Tertiary_Alcohol->Dehydration Alkene 4-Ethyl-3,3,4-trimethylhept-4-ene Dehydration->Alkene Hydrogenation Hydrogenation (H₂, Pd/C) Alkene->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Check_Ketone Is starting ketone recovered? Start->Check_Ketone Enolization Probable Enolization Check_Ketone->Enolization Yes Check_Side_Product Is a hydrocarbon byproduct observed? Check_Ketone->Check_Side_Product No Solution_Enolization Use CeCl₃ additive Lower reaction temp. Consider organolithium Enolization->Solution_Enolization Wurtz_Coupling Probable Wurtz Coupling Check_Side_Product->Wurtz_Coupling Yes Check_Alcohol_Type Is a secondary alcohol formed? Check_Side_Product->Check_Alcohol_Type No Solution_Wurtz Slow addition of alkyl halide Wurtz_Coupling->Solution_Wurtz Reduction Probable Reduction Check_Alcohol_Type->Reduction Yes Solution_Reduction Careful temperature control Reduction->Solution_Reduction

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

Technical Support Center: Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of branched alkanes. Our goal is to help you improve reaction yields and achieve desired product specifications.

Frequently Asked Questions (FAQs)

Q1: My branched alkane synthesis is resulting in a low overall yield. What are the general factors I should investigate?

A1: Low yields in chemical syntheses can stem from a variety of factors. Systematically troubleshooting your experimental setup and conditions is key. Here are some common areas to investigate:

  • Reagent Purity: Impurities in starting materials, solvents, or catalysts can lead to side reactions or inhibition of the desired reaction.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can negatively impact yield. Reactions are often sensitive to precise temperature control.

  • Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure you are using a fresh or properly regenerated catalyst.

  • Moisture and Air Sensitivity: Many reactions in alkane synthesis, particularly those involving organometallics or Lewis acid catalysts, are sensitive to moisture and oxygen. Ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere if necessary.

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.

Q2: I am observing a high degree of cracking (formation of smaller alkanes) in my isomerization reaction. How can I improve the selectivity for branched isomers?

A2: Excessive cracking is a common side reaction in isomerization, especially at higher temperatures. To favor the formation of branched isomers, consider the following:

  • Optimize Reaction Temperature: Lowering the reaction temperature generally favors isomerization over cracking, as isomerization reactions are slightly exothermic and thermodynamically favored at lower temperatures. However, the temperature must be high enough to ensure a reasonable reaction rate.

  • Catalyst Selection: The choice of catalyst is crucial. Bifunctional catalysts with a proper balance of metal and acid sites are essential for high selectivity. The pore size and structure of the zeolite support also play a significant role in shape selectivity, influencing the formation of specific branched isomers.

  • Hydrogen Pressure: Maintaining adequate hydrogen pressure is important to suppress cracking and coke formation by promoting the hydrogenation of coke precursors.

Q3: Polyalkylation is a significant issue in my Friedel-Crafts alkylation reaction. How can I promote monoalkylation?

A3: Polyalkylation occurs because the initial alkylation product is often more reactive than the starting material. To minimize this, you can:

  • Use a Large Excess of the Aromatic Substrate: This statistically favors the reaction of the alkylating agent with the starting aromatic compound rather than the already alkylated product.

  • Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the aromatic compound.

  • Lower the Reaction Temperature: This can help to reduce the rate of subsequent alkylation reactions.

  • Consider Friedel-Crafts Acylation Followed by Reduction: Acylation introduces a deactivating acyl group, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group.

Q4: My catalyst seems to be deactivating quickly. What are the common causes and how can I regenerate it?

A4: Catalyst deactivation is a common issue in hydrocarbon processing and can be caused by several factors:

  • Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.

  • Sintering: High temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur or nitrogen compounds) on the active sites can inhibit catalytic activity.

Catalyst regeneration procedures depend on the cause of deactivation. For coke formation, a common method is controlled combustion of the coke in a stream of air or oxygen. For sintering, regeneration is more challenging and may not be fully effective. Preventing poisoning involves purifying the feedstock to remove contaminants.

Troubleshooting Guides

Issue 1: Low Yield of Desired Branched Alkane Isomer

This guide will help you troubleshoot low yields in isomerization reactions, a common method for synthesizing branched alkanes.

Troubleshooting_Low_Yield start Low Yield of Branched Alkane method Identify Synthesis Method start->method iso_path Isomerization method->iso_path Isomerization crack_path Catalytic Cracking method->crack_path Catalytic Cracking fc_path Friedel-Crafts Alkylation method->fc_path Friedel-Crafts Alkylation iso_cause1 Suboptimal Temperature (Too high -> Cracking Too low -> Low Conversion) iso_path->iso_cause1 iso_cause2 Poor Catalyst Activity (Deactivation/Poisoning) iso_path->iso_cause2 iso_cause3 Incorrect H2 Pressure (Too low -> Coking Too high -> Hydrogenolysis) iso_path->iso_cause3 iso_sol1 Optimize temperature profile. Lower for selectivity, ensure adequate conversion. iso_cause1->iso_sol1 iso_sol2 Regenerate or replace catalyst. Check feedstock for poisons. iso_cause2->iso_sol2 iso_sol3 Adjust H2 partial pressure. Ensure optimal H2/hydrocarbon ratio. iso_cause3->iso_sol3 crack_cause1 High Reaction Temperature (Favors light gas formation) crack_path->crack_cause1 crack_cause2 Inappropriate Catalyst (Incorrect pore size/acidity) crack_path->crack_cause2 crack_cause3 Short Residence Time (Incomplete cracking) crack_path->crack_cause3 crack_sol1 Lower reactor temperature to favor gasoline-range alkanes. crack_cause1->crack_sol1 crack_sol2 Select catalyst with optimal pore structure and acidity for desired products. crack_cause2->crack_sol2 crack_sol3 Increase catalyst-to-oil ratio or adjust feed rate to optimize residence time. crack_cause3->crack_sol3 fc_cause1 Polyalkylation (Product is more reactive) fc_path->fc_cause1 fc_cause2 Carbocation Rearrangement (Formation of undesired isomers) fc_path->fc_cause2 fc_cause3 Deactivated Aromatic Ring (Reaction does not proceed) fc_path->fc_cause3 fc_sol1 Use large excess of aromatic substrate. Consider acylation-reduction route. fc_cause1->fc_sol1 fc_sol2 Use alkylating agent that forms a stable carbocation. Or use acylation-reduction. fc_cause2->fc_sol2 fc_sol3 Ensure aromatic substrate is not strongly deactivated (e.g., no -NO2). fc_cause3->fc_sol3

Figure 1: Troubleshooting workflow for low yield in branched alkane synthesis.

Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Isomerization reactions are typically exothermic, so lower temperatures favor the formation of branched products. However, the temperature must be high enough for the catalyst to be active. Monitor the temperature profile closely and optimize it for your specific catalyst and feedstock.
Suboptimal Catalyst Performance The catalyst may have lost activity due to coking or poisoning. Consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh batch. Ensure the feedstock is free of poisons like sulfur and nitrogen compounds. The balance between metal and acid sites on a bifunctional catalyst is critical for selectivity.
Improper Hydrogen Pressure Hydrogen plays a crucial role in hydroisomerization. High hydrogen pressure can suppress coke formation and maintain catalyst activity. However, excessively high pressure can lead to increased hydrocracking. The optimal hydrogen partial pressure needs to be determined experimentally.
Feedstock Composition The presence of impurities or a wide range of n-alkanes in the feed can affect catalyst performance and product distribution.
Issue 2: Poor Selectivity in Catalytic Cracking

This guide focuses on improving the yield of desired branched alkanes and minimizing the production of light gases and coke in catalytic cracking.

Bifunctional_Catalyst_Mechanism n_alkane n-Alkane metal_site1 Metal Site (e.g., Pt, Pd) n_alkane->metal_site1 - H2 (Dehydrogenation) n_alkene n-Alkene metal_site1->n_alkene acid_site Acid Site (Zeolite) n_alkene->acid_site + H+ carbenium_ion Carbenium Ion acid_site->carbenium_ion iso_alkene Branched Alkene acid_site->iso_alkene iso_carbenium_ion Branched Carbenium Ion carbenium_ion->iso_carbenium_ion Isomerization cracking Cracking (Side Reaction) carbenium_ion->cracking iso_carbenium_ion->acid_site - H+ metal_site2 Metal Site (e.g., Pt, Pd) iso_alkene->metal_site2 + H2 (Hydrogenation) iso_alkane Branched Alkane metal_site2->iso_alkane

Figure 2: Mechanism of a bifunctional catalyst in n-alkane hydroisomerization.

Potential Cause Troubleshooting Steps
High Riser Outlet Temperature While higher temperatures increase the cracking rate, excessive heat leads to "over-cracking," producing a higher proportion of light gases (C1-C4) at the expense of gasoline-range branched alkanes. Optimize the riser outlet temperature to balance conversion and selectivity.
Inappropriate Catalyst Properties The catalyst's acidity and pore structure are critical for product selectivity. High catalyst acidity can promote over-cracking. Catalysts with shape-selective pores (like ZSM-5) can favor the production of specific branched isomers. Consider using a catalyst with optimized acidity and pore size for your desired product slate.
Feedstock Composition The composition of the feed (e.g., paraffinic, naphthenic, aromatic content) significantly impacts product distribution. Heavier, more aromatic feeds tend to produce more coke and light gases.
High Coke Formation Coke deposition on the catalyst blocks active sites and can lead to reduced conversion and selectivity. Coke formation is influenced by feedstock properties, catalyst type, and operating conditions. Ensure efficient catalyst regeneration to maintain activity.
Issue 3: Unwanted Side Reactions in Friedel-Crafts Alkylation

This guide addresses common side reactions in Friedel-Crafts alkylation that can lower the yield of the desired branched alkane product.

Minimize_Polyalkylation start Goal: Synthesize Mono-alkylated Product decision Direct Alkylation Prone to Polyalkylation? start->decision direct_alk Direct Friedel-Crafts Alkylation decision->direct_alk Yes acylation_route Friedel-Crafts Acylation-Reduction Route decision->acylation_route Yes, and want to avoid it da_strat1 Use Large Excess of Aromatic Substrate direct_alk->da_strat1 da_strat2 Control Stoichiometry (Limit Alkylating Agent) direct_alk->da_strat2 da_strat3 Lower Reaction Temperature direct_alk->da_strat3 acyl_step1 Step 1: Friedel-Crafts Acylation acylation_route->acyl_step1 end_product Desired Mono-alkylated Product da_strat1->end_product da_strat2->end_product da_strat3->end_product acyl_intermediate Acylated Aromatic (Deactivated Ring) acyl_step1->acyl_intermediate Forms acyl_step2 Step 2: Reduction of Ketone (e.g., Clemmensen or Wolff-Kishner) acyl_intermediate->acyl_step2 Proceeds to acyl_step2->end_product

Figure 3: Logical workflow for minimizing polyalkylation in Friedel-Crafts reactions.

Potential Cause Troubleshooting Steps
Polyalkylation The monoalkylated product is more reactive than the starting material, leading to further alkylation. To minimize this, use a large excess of the aromatic substrate. Alternatively, perform a Friedel-Crafts acylation followed by reduction. The deactivating acyl group prevents polysubstitution.
Carbocation Rearrangement Primary and some secondary carbocations can rearrange to more stable carbocations, leading to isomeric products. To avoid this, use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide) or, more reliably, use the acylation-reduction strategy as the acylium ion does not rearrange.
Deactivated Aromatic Substrate Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings (e.g., nitrobenzene) because their low nucleophilicity prevents them from attacking the carbocation. Ensure your starting aromatic compound is not strongly deactivated.
Catalyst Inactivation The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by reaction with basic functional groups (like amines) on the aromatic ring or by traces of water. Ensure all reagents and glassware are anhydrous and that the aromatic substrate does not contain strongly basic groups.

Data Presentation

The following tables summarize typical quantitative data for various branched alkane synthesis methods. Note that yields and selectivities are highly dependent on specific reaction conditions and catalyst formulations.

Table 1: Isomerization of n-Hexane
CatalystTemperature (°C)n-Hexane Conversion (%)Isohexane Yield (%)Multi-branched Isomer Selectivity (%)Reference
Ni-HTA/HβOptimized80.779.819.2 (2,2-DMB + 2,3-DMB)
Pt/H-ZSM-12Not SpecifiedHigh-Higher than Beta and Y-zeolites
Pt/H-Beta2209476-
Pt/H-Beta2206044-
Pt-HYNot Specified6753-

DMB = Dimethylbutane

Table 2: Catalytic Cracking of Vacuum Gas Oil (VGO)
CatalystTemperature (°C)VGO Conversion (wt%)Gasoline Yield (wt%)Light Gases Yield (wt%)Coke Yield (wt%)
NaY Zeolite50050.224.8--
NaNH4Y Zeolite50064.130.5--
NaHY Zeolite50069.536.8--
Commercial FCC Catalyst533 (Optimal)-~48Increases with temp.Increases with temp.

Experimental Protocols

Protocol 1: Hydroisomerization of n-Hexane

This protocol describes a general procedure for the hydroisomerization of n-hexane in a fixed-bed reactor.

Materials:

  • n-Hexane (high purity)

  • Bifunctional catalyst (e.g., Pt/H-ZSM-22)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Equipment:

  • Fixed-bed continuous flow reactor system

  • Mass flow controllers for gases

  • High-pressure liquid pump for n-hexane

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the catalyst into the reactor.

  • Catalyst Activation/Reduction:

    • Purge the reactor with nitrogen gas.

    • Heat the catalyst to the desired reduction temperature (e.g., 400 °C) under a flow of hydrogen for several hours to reduce the metal sites.

  • Reaction Start-up:

    • Cool the reactor to the desired reaction temperature (e.g., 250-350 °C).

    • Set the desired hydrogen flow rate and reactor pressure (e.g., 1-3 MPa).

    • Introduce n-hexane into the reactor at a specific weight hourly space velocity (WHSV).

  • Steady-State Operation:

    • Allow the reaction to reach a steady state, which may take several hours.

    • Periodically collect liquid and gas samples from the reactor outlet.

  • Product Analysis:

    • Analyze the collected samples using a GC to determine the conversion of n-hexane and the selectivity to various branched isomers.

  • Shutdown:

    • Stop the n-hexane feed.

    • Cool the reactor to room temperature under a flow of hydrogen or nitrogen.

Protocol 2: Laboratory-Scale Fluid Catalytic Cracking (FCC)

This protocol outlines a procedure for the catalytic cracking of a hydrocarbon feedstock in a laboratory-scale fixed-bed reactor, simulating some aspects of an FCC process.

Materials:

  • Hydrocarbon feedstock (e.g., vacuum gas oil, long-chain n-alkanes)

  • FCC catalyst (e.g., Y-zeolite based)

  • Nitrogen gas

Equipment:

  • Fixed-bed micro-reactor

  • Syringe pump for liquid feed

  • Furnace with temperature controller

  • Condenser and collection system for liquid products

  • Gas collection bag or online GC for gaseous products

Procedure:

  • Catalyst Loading: Place a specific amount of the FCC catalyst in the micro-reactor.

  • System Purge: Heat the reactor to the reaction temperature (e.g., 500-550 °C) under a flow of nitrogen to remove air and moisture.

  • Reaction:

    • Once the temperature is stable, start feeding the hydrocarbon feedstock into the reactor at a controlled rate using the syringe pump.

    • The vaporized feed will pass through the hot catalyst bed, where cracking occurs.

  • Product Collection:

    • The reactor effluent is passed through a condenser to collect the liquid products (gasoline, light cycle oil, etc.).

    • The non-condensable gaseous products are collected in a gas bag or analyzed online.

  • Catalyst Regeneration (Simulated):

    • After the reaction, stop the feed and purge the reactor with nitrogen.

    • To simulate regeneration, the coked catalyst can be heated in a controlled flow of air to burn off the carbon deposits.

  • Analysis:

    • Analyze the liquid and gaseous products using GC to determine the product distribution.

Protocol 3: Friedel-Crafts Alkylation of Benzene (B151609) with an Alkene

This protocol describes the synthesis of an alkylbenzene via the Friedel-Crafts alkylation of benzene with an alkene, using a Lewis acid catalyst.

Materials:

  • Benzene (anhydrous)

  • Alkene (e.g., propylene, ethylene (B1197577) gas) or a suitable precursor

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Inert solvent (e.g., anhydrous dichloromethane)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel or gas inlet tube

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Flame-dry all glassware and assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen).

    • Charge the flask with anhydrous benzene and the inert solvent.

    • Cool the flask in an ice bath.

  • Catalyst Addition:

    • Carefully add the anhydrous aluminum chloride to the cooled benzene solution with stirring.

  • Alkene Addition:

    • Slowly bubble the alkene gas through the stirred reaction mixture or add the liquid alkene dropwise via the dropping funnel. Maintain the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at a low temperature or room temperature for a specified period, monitoring the progress by TLC or GC.

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation or column chromatography to isolate the desired branched alkane derivative.

Technical Support Center: Resolving Co-elution of C12H26 Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving the co-elution of C12H26 (dodecane) isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution for C12H26 isomers?

A1: Co-elution of C12H26 isomers is a common challenge due to their similar physicochemical properties. The primary reasons for co-elution include:

  • Inadequate Stationary Phase Selectivity: The GC column's stationary phase may not have the appropriate chemistry to differentiate between the subtle structural differences of the isomers. For non-polar alkanes, separation is primarily based on boiling point, but isomers often have very close boiling points.

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve isomers with very similar retention times. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.

  • Suboptimal GC Method Parameters: An unoptimized temperature program (e.g., ramp rate is too fast) or an incorrect carrier gas flow rate can lead to peak broadening and co-elution.

Q2: How do I choose the right GC column for separating C12H26 isomers?

A2: The choice of the GC column is the most critical factor for separating isomers.[1] Here are some guidelines:

  • Non-polar stationary phases (e.g., 100% dimethylpolysiloxane like DB-1, or 5% phenyl-95% dimethylpolysiloxane like DB-5) are a good starting point. On these phases, isomers are primarily separated by their boiling points and degree of branching. More branched isomers tend to be more volatile and elute earlier.

  • Intermediate polarity stationary phases can offer different selectivity based on polarizability and dipole interactions, which can help resolve isomers that co-elute on non-polar phases.

  • Highly polar stationary phases (e.g., wax or cyanopropyl phases) provide a significant change in selectivity and can be effective for separating isomers with even minor differences in their structure.

  • Longer columns (e.g., 60 m or 100 m) provide higher efficiency and better resolution for complex isomer mixtures.

  • Smaller internal diameter columns (e.g., 0.18 mm or 0.25 mm) also increase efficiency and resolution.[1]

Q3: When should I consider using comprehensive two-dimensional gas chromatography (GCxGC)?

A3: You should consider GCxGC when you have a highly complex mixture of C12H26 isomers that cannot be resolved by single-dimension GC, even after extensive method optimization. GCxGC utilizes two columns with different stationary phases, providing significantly higher peak capacity and resolving power. This technique is particularly useful for separating isomers from a complex matrix.

Troubleshooting Guides

Issue: Poor Resolution or Complete Co-elution of C12H26 Isomers

This guide provides a systematic approach to troubleshooting and resolving the co-elution of dodecane (B42187) isomers.

Troubleshooting Workflow:

Troubleshooting Co-elution Troubleshooting Workflow for C12H26 Isomer Co-elution start Start: Co-eluting C12H26 Isomers check_peak_shape 1. Assess Peak Shape (Symmetrical or Asymmetrical?) start->check_peak_shape asymmetrical Asymmetrical Peak (Shoulders or Tailing) check_peak_shape->asymmetrical Asymmetrical symmetrical Symmetrical Peak check_peak_shape->symmetrical Symmetrical check_system 2. Check GC System (Leaks, Contamination, Installation) asymmetrical->check_system optimize_method 3. Optimize GC Method (Temperature Program, Flow Rate) symmetrical->optimize_method check_system->optimize_method System OK change_column 4. Change GC Column (Different Stationary Phase, Dimensions) optimize_method->change_column Co-elution Persists resolved Resolution Achieved optimize_method->resolved Resolved consider_gcxgc 5. Advanced Technique (Consider GCxGC) change_column->consider_gcxgc Co-elution Persists change_column->resolved Resolved consider_gcxgc->resolved Resolved

Caption: A step-by-step workflow for troubleshooting the co-elution of C12H26 isomers.

Step-by-Step Guide:

  • Assess Peak Shape:

    • Symmetrical Co-elution: If the peak is symmetrical but you suspect co-elution (e.g., based on mass spectral data), proceed to Step 3: Optimize GC Method .

    • Asymmetrical Peaks (Shoulders or Tailing): This often indicates an issue with the GC system itself. Proceed to Step 2: Check GC System .[2]

  • Check GC System:

    • Leaks: Check for leaks at the injector, detector, and column fittings using an electronic leak detector.

    • Contamination: A contaminated injector liner or column inlet can cause peak tailing. Perform inlet maintenance (replace the liner and septum) and bake out the column.

    • Column Installation: Ensure the column is properly installed in the injector and detector with clean, square cuts at the ends.

  • Optimize GC Method:

    • Temperature Program: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to increase the interaction of isomers with the stationary phase. A slower ramp rate generally improves separation.

    • Carrier Gas Flow Rate: Optimize the carrier gas flow rate (or linear velocity) for your column dimensions to achieve maximum efficiency.

    • Initial Oven Temperature: A lower initial oven temperature can improve the focusing of analytes at the head of the column.

  • Change GC Column:

    • If method optimization does not resolve the co-elution, the stationary phase may not be selective enough.

    • Change Stationary Phase: Switch to a column with a different stationary phase polarity (e.g., from a non-polar DB-1 to a more polar wax column).

    • Increase Column Length: A longer column (e.g., from 30 m to 60 m) will increase the number of theoretical plates and improve resolution.

    • Decrease Internal Diameter: A column with a smaller internal diameter (e.g., from 0.32 mm to 0.25 mm) will increase efficiency.

  • Consider Advanced Techniques:

    • If co-elution persists with a highly complex mixture of isomers, consider using comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation.

Data Presentation

The following table provides illustrative Kovats Retention Indices (RI) for selected C12H26 isomers on different stationary phases to demonstrate the effect of phase polarity on elution order. Actual retention times will vary depending on the specific instrument and method conditions. The Kovats RI helps to normalize these variations.

IsomerBoiling Point (°C)Kovats RI on DB-1 (Non-polar)Kovats RI on DB-5 (Slightly Polar)Kovats RI on Wax (Polar)
n-Dodecane216.3120012001200
2-Methylundecane210.6~1185~1188~1210
2,2-Dimethyl-decane204.1~1160~1165~1195
2,2,4,6,6-Penta-methylheptane177.3~1130~1140~1180

Note: This table provides expected trends. On non-polar columns (DB-1, DB-5), elution is primarily by boiling point, with more branched, lower-boiling isomers eluting earlier. On a polar wax column, other interactions can alter the elution order.

Experimental Protocols

Protocol: GC-MS Analysis of C12H26 Isomers

This protocol provides a starting point for developing a method to separate C12H26 isomers. Optimization will be required based on the specific mixture of isomers and the available instrumentation.

1. Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID).

  • GC Column:

    • Option 1 (Non-polar): 60 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5ms).

    • Option 2 (Polar): 30 m x 0.25 mm ID, 0.25 µm film thickness Polyethylene Glycol (e.g., DB-Wax).

  • Carrier Gas: Helium (99.999% purity).

  • Sample: Mixture of C12H26 isomers dissolved in a volatile solvent (e.g., hexane (B92381) or pentane) at approximately 10-100 ppm per isomer.

2. GC Method Parameters:

ParameterRecommended Setting
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp Rate2 °C/min to 220 °C
Final HoldHold at 220 °C for 5 min
Detector MS or FID
MS Transfer Line280 °C
MS Ion Source230 °C
MS Quadrupole150 °C
Scan Rangem/z 40-250
FID Temperature250 °C

Experimental Workflow Diagram:

Experimental Workflow GC-MS Experimental Workflow for C12H26 Isomer Analysis sample_prep 1. Sample Preparation (Dilute isomers in solvent) gc_setup 2. GC-MS Setup (Install column, set method parameters) sample_prep->gc_setup injection 3. Sample Injection (1 µL into GC inlet) gc_setup->injection separation 4. Chromatographic Separation (Isomers separate in the column) injection->separation detection 5. Detection (MS or FID) separation->detection data_analysis 6. Data Analysis (Identify peaks, check for co-elution) detection->data_analysis optimization 7. Method Optimization (Adjust parameters if needed) data_analysis->optimization optimization->gc_setup Re-run final_report 8. Final Report optimization->final_report Resolution satisfactory

Caption: A diagram illustrating the key steps in the GC-MS analysis of C12H26 isomers.

3. Data Analysis:

  • Identify the peaks corresponding to the different C12H26 isomers based on their retention times and mass spectra.

  • For co-eluting peaks, examine the mass spectra across the peak. A change in the relative abundance of fragment ions can indicate the presence of multiple components.

  • If resolution is insufficient, systematically apply the troubleshooting steps outlined above.

References

Technical Support Center: Purity Analysis of Synthetic 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purity analysis of synthetic 4-Ethyl-3,3,4-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

The primary and most effective technique for purity analysis of volatile, non-polar compounds like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the compound's structure and identifying impurities with different chemical environments.

Q2: What are the potential impurities I should expect in my synthetic this compound sample?

The nature of impurities is highly dependent on the synthetic route employed. Common methods for synthesizing highly branched alkanes can include Grignard reactions or catalytic reforming.

  • From Grignard-based Synthesis: A likely laboratory synthesis involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.[2] Potential impurities from this route could include:

    • Unreacted Starting Materials: Residual ketone or alkyl halides.

    • Side-Products: Alkenes from incomplete hydrogenation, and isomers formed during dehydration.

    • Coupling Products: Such as biphenyl (B1667301) if phenylmagnesium bromide is used in a related synthesis.[3]

  • From Catalytic Reforming: This industrial process converts linear or less-branched alkanes into highly branched isomers.[4][5] Impurities would likely be other C12 alkane isomers.

Q3: How can I confirm the identity of this compound and its impurities?

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying the main compound and any impurities. The mass spectrum of each chromatographic peak provides a unique fragmentation pattern that can be compared to spectral libraries for positive identification. For novel impurities, high-resolution mass spectrometry may be necessary to determine the elemental composition. 1H and 13C NMR spectroscopy are also essential for confirming the overall structure and connectivity of the main product.

Q4: What is the expected retention time for this compound in a standard GC analysis?

Retention time is highly dependent on the specific GC column, temperature program, and carrier gas flow rate. However, on a standard non-polar column (e.g., DB-5ms), more highly branched alkanes tend to have lower boiling points and thus shorter retention times compared to their linear or less-branched isomers.[1] It is crucial to run a standard of this compound to determine its retention time under your specific experimental conditions.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Causes Solutions
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Inappropriately low injector temperature.- Deactivate the injector liner or use a liner with glass wool.- Bake out the column at a high temperature.- Increase the injector temperature.
Peak Fronting - Column overload (sample concentration too high).- Solvent mismatch with the column's stationary phase.- Dilute the sample.- Ensure the solvent is compatible with the non-polar GC column.
Ghost Peaks - Contamination in the syringe, injector, or carrier gas.- Septum bleed.- Clean the syringe and injector port.- Use high-purity carrier gas and install traps.- Use a high-quality, low-bleed septum.[6]
Poor Resolution - Inadequate separation on the GC column.- Incorrect temperature program.- Use a longer GC column or a column with a smaller internal diameter.- Optimize the temperature ramp rate (slower ramp for better separation).
Baseline Drift/Noise - Column bleed at high temperatures.- Contaminated detector.- Leaks in the system.- Ensure the column's maximum temperature is not exceeded.- Clean the detector according to the manufacturer's instructions.- Perform a leak check of the GC system.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Problem Potential Causes Solutions
Broad Peaks - Sample contains solid particles.- High sample concentration leading to increased viscosity.- Paramagnetic impurities.- Filter the sample through a glass wool plug into the NMR tube.[9]- Prepare a more dilute sample.- Purify the sample to remove trace metals.[4]
Poor Signal-to-Noise - Insufficient sample concentration.- Increase the amount of sample dissolved in the NMR solvent.
Unexpected Peaks - Contaminated NMR tube or cap.- Residual solvent from cleaning.- Water contamination.- Thoroughly clean and dry NMR tubes and caps (B75204) before use.[9]- Use high-purity deuterated solvents.- Ensure the sample and solvent are anhydrous. Water peaks can appear at various chemical shifts depending on the solvent.[4]
Distorted Baseline - Very high concentration of the main compound saturating the detector.- Reduce the sample concentration.- Adjust acquisition parameters (e.g., receiver gain, tip angle).[10]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)

This protocol is a general guideline and may require optimization for your specific instrument and sample.

  • Instrument and Column:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[1]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthetic this compound.

    • Dissolve in 1 mL of high-purity hexane (B92381) or pentane.

  • Analysis:

    • Inject the sample onto the GC system.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Structural Confirmation by 1H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual CHCl3 peak at 7.26 ppm.

    • Integrate all peaks and analyze the chemical shifts and coupling patterns to confirm the structure of this compound.

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Final Steps Synthesis Chemical Synthesis of This compound Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying over Anhydrous Agent Workup->Drying GC_FID GC-FID Analysis (Quantitative Purity) Drying->GC_FID Initial Purity Check NMR NMR Spectroscopy (Structural Confirmation) Drying->NMR Structural Verification GC_MS GC-MS Analysis (Impurity Identification) GC_FID->GC_MS If Impurities Detected Purity_Check Purity > 99%? GC_FID->Purity_Check Product_OK Product Meets Specification Purity_Check->Product_OK Yes Purification Further Purification Required (e.g., Distillation, Prep-GC) Purity_Check->Purification No Purification->Drying Re-analyze GC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution & Baseline cluster_solutions_peak Solutions for Peak Shape cluster_solutions_res Solutions for Resolution/Baseline cluster_final Outcome Start Poor Chromatogram PeakShape Tailing or Fronting? Start->PeakShape Resolution Poor Resolution or Baseline Noise? Start->Resolution Tailing Tailing PeakShape->Tailing Tailing Fronting Fronting PeakShape->Fronting Fronting Sol_Tailing Check for active sites Increase injector temp Bake out column Tailing->Sol_Tailing Sol_Fronting Dilute sample Check solvent compatibility Fronting->Sol_Fronting PoorRes Poor Resolution Resolution->PoorRes Resolution Noise Baseline Noise/Drift Resolution->Noise Baseline Sol_PoorRes Optimize temp program Use longer column PoorRes->Sol_PoorRes Sol_Noise Check for leaks Clean detector Check for column bleed Noise->Sol_Noise GoodChrom Good Chromatogram Sol_Tailing->GoodChrom Sol_Fronting->GoodChrom Sol_PoorRes->GoodChrom Sol_Noise->GoodChrom

References

Technical Support Center: Mass Spectrometry Analysis of Trimethylheptanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of trimethylheptanes.

Frequently Asked Questions (FAQs)

1. Why is the molecular ion (M+) peak for my trimethylheptane sample weak or completely absent in the mass spectrum?

This is a common observation for highly branched alkanes like trimethylheptanes.[1][2] The molecular ion of these compounds is often energetically unstable and readily undergoes fragmentation.[3][4] The branching provides energetically favorable cleavage sites, leading to the formation of more stable secondary and tertiary carbocations.[2][3][5] Consequently, the majority of the molecular ions fragment before they can be detected, resulting in a very small or absent M+ peak.[1][2]

2. What are the expected major fragments for trimethylheptanes in electron ionization (EI) mass spectrometry?

The fragmentation of trimethylheptanes is dominated by cleavage at the branched carbon atoms.[3][5] This is because the cleavage of a C-C bond at a branch point results in the formation of a more stable secondary or tertiary carbocation.[2] The most common fragmentation pattern involves the loss of the largest alkyl substituent at a branch as a radical, which helps to stabilize the resulting cation.[1][3]

For example, in the mass spectrum of 2,4,6-trimethylheptane, you can expect to see significant peaks corresponding to the stable carbocations formed by cleavage at the 2, 4, and 6 positions.

3. How can I distinguish between different trimethylheptane isomers based on their mass spectra?

While all trimethylheptane isomers have the same molecular weight (142.28 g/mol ), their fragmentation patterns will differ based on the positions of the methyl branches.[6][7] By carefully analyzing the relative abundances of the fragment ions, it is possible to deduce the branching structure. For instance, the location of the branching will dictate which carbocations are preferentially formed and are therefore more abundant in the spectrum. Comparing the obtained spectrum with a library of known spectra, such as the NIST Mass Spectral Library, is a crucial step in identifying the specific isomer.[6][8]

4. My mass spectrum shows a high background of alkane-like fragments. What could be the cause?

Alkane contamination is a common issue in GC-MS analysis and can originate from several sources.[9] These include:

  • Contaminated carrier gas: Even high-purity gases can contain trace amounts of hydrocarbons. Using a hydrocarbon trap on the carrier gas line is recommended.[9]

  • Column bleed: As a GC column ages, its stationary phase can degrade and "bleed," producing a characteristic background of siloxane peaks or a rising baseline at higher temperatures.[10][11]

  • Contamination of the injection port or syringe: Residues from previous injections, especially of high-boiling point compounds, can accumulate in the injector liner or on the syringe and appear in subsequent runs.[12]

  • Leaky fittings: Air leaks in the system can introduce contaminants and also lead to a noisy baseline.[11]

  • Foreline pump oil backstreaming: In some cases, oil vapors from the vacuum pump can contaminate the mass spectrometer.[9]

5. I am observing unexpected peaks in my trimethylheptane spectrum. How should I troubleshoot this?

Unexpected peaks can arise from co-eluting impurities, instrument contamination, or unexpected fragmentation pathways. A systematic approach to troubleshooting is recommended:

  • Verify the purity of your standard: If possible, analyze the standard by another method (e.g., high-resolution GC) to confirm its purity.

  • Run a solvent blank: Injecting the solvent used to dissolve your sample can help identify contaminants originating from the solvent itself.[11]

  • Check for system contamination: As detailed in the previous question, thoroughly check for sources of alkane contamination within your GC-MS system.

  • Review your data acquisition parameters: Ensure that the mass range is appropriate and that you are not inadvertently detecting ions from background noise.

  • Consider rearrangements: Fragmentation at branching points can sometimes be accompanied by hydrogen rearrangements, leading to peaks at CnH2n which can be more prominent than the CnH2n+1 peaks.[1][8]

Quantitative Data Summary

The following table summarizes the characteristic mass-to-charge ratios (m/z) and their relative intensities for two trimethylheptane isomers, based on data from the NIST Mass Spectrometry Data Center.[6][13]

m/zPutative Fragment IonRelative Intensity (%) in 2,4,6-Trimethylheptane[6]Relative Intensity (%) in 2,5,5-Trimethylheptane[13]
43[C3H7]+10065
57[C4H9]+85100
71[C5H11]+4030
85[C6H13]+2515
142[C10H22]+ (Molecular Ion)Not observedNot observed

Experimental Protocols

GC-MS Analysis of Trimethylheptanes

This protocol provides a general starting point for the analysis of trimethylheptanes. Optimization of parameters may be necessary depending on the specific instrumentation and the complexity of the sample matrix.

  • Sample Preparation:

    • Prepare a dilute solution of the trimethylheptane sample (e.g., 1-10 ppm) in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overload.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable for separating alkanes.[14] Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

Visualizations

fragmentation_pathway M Trimethylheptane Molecular Ion [M]+ frag1 Stable Carbocation 1 (e.g., [C4H9]+) M->frag1 Cleavage at branch point frag2 Stable Carbocation 2 (e.g., [C5H11]+) M->frag2 Cleavage at another branch point frag3 Other Fragments M->frag3 Further fragmentation radical1 Alkyl Radical 1 M->radical1 radical2 Alkyl Radical 2 M->radical2

Caption: General fragmentation pathway of a trimethylheptane.

troubleshooting_workflow start Problem with Trimethylheptane Spectrum q1 Weak or Absent Molecular Ion? start->q1 a1_yes Expected for highly branched alkanes. Focus on fragment ions. q1->a1_yes Yes q2 Unexpected Peaks or High Background? q1->q2 No a1_yes->q2 a2_no Spectrum as Expected. Proceed with analysis. q2->a2_no No troubleshoot_contamination Troubleshoot Contamination q2->troubleshoot_contamination Yes run_blank Run Solvent Blank troubleshoot_contamination->run_blank check_gas Check Carrier Gas Purity and Traps run_blank->check_gas check_injector Inspect and Clean Injector Liner check_gas->check_injector check_column_bleed Evaluate Column Bleed check_injector->check_column_bleed

Caption: Troubleshooting workflow for trimethylheptane MS analysis.

References

Technical Support Center: Optimization of GC Column Selection for Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection for the high-resolution separation of alkane isomers.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Question: Why am I experiencing poor resolution or co-elution of my alkane isomers?

Answer: Achieving baseline separation of closely related alkane isomers requires careful optimization of your GC column and method parameters.[1] Several factors can contribute to poor resolution:

  • Inadequate GC Column Selection: The choice of stationary phase is critical. For alkane isomers, separation is primarily governed by boiling points, making non-polar stationary phases the ideal choice.[2][3][4] Using a polar column will result in poor selectivity for these non-polar compounds.

  • Suboptimal Column Dimensions: A column that is too short may not provide the necessary theoretical plates for separation.[2] Similarly, a large internal diameter can reduce efficiency.[2][5]

  • Incorrect Oven Temperature Program: A rapid temperature ramp rate reduces the interaction time between the analytes and the stationary phase, which can harm separation.[2]

  • Improper Carrier Gas Flow Rate: The carrier gas flow rate affects efficiency and resolution.[6] An incorrect flow rate can lead to band broadening and reduced peak separation.[2]

Solutions:

  • Select the Right Stationary Phase: Use a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[2][3]

  • Optimize Column Dimensions: For complex mixtures, consider a longer column (e.g., 30-60 m) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm).[2]

  • Refine the Temperature Program: Employ a slower temperature ramp rate (e.g., 5-10°C/min) to improve the separation of closely eluting isomers.[2]

  • Adjust Carrier Gas Flow Rate: Optimize the flow rate for your chosen carrier gas (Helium or Hydrogen) to achieve maximum efficiency.[6]

Question: What is causing my alkane peaks to tail?

Answer: Peak tailing occurs when the peak symmetry is lost and extends toward the baseline. This is often caused by:

  • Active Sites in the System: Active sites, such as exposed silanol (B1196071) groups in the inlet liner or on the column itself, can interact with analytes, causing tailing.[2][7]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[2][8]

Solutions:

  • Use Deactivated Components: Employ a deactivated inlet liner and a high-quality, inert GC column to minimize active sites.[2]

  • Perform Column Maintenance: If contamination is suspected, trim the first 10-20 cm from the inlet side of the column.[2] Regularly bake out the column at its maximum operating temperature.

  • Optimize Sample Concentration: Reduce the sample concentration or use a split injection to avoid overloading the column.[2]

Question: My retention times are shifting between runs. What is the cause?

Answer: Inconsistent retention times can compromise analyte identification.[9] Common causes include:

  • Leaks in the System: Leaks in the carrier gas flow path, often at the septum or column fittings, can cause pressure and flow fluctuations.[2][7][10]

  • Temperature Fluctuations: Poor oven temperature control or an unstable lab environment can lead to variations in retention times.[2][6]

  • Inconsistent Flow Control: Malfunctions in electronic pressure control (EPC) or manual flow controllers will lead to unstable flow rates.[2]

Solutions:

  • Perform a Leak Check: Systematically check for leaks using an electronic leak detector, paying close attention to the injection port septum and column connections.[2]

  • Verify Oven Temperature: Regularly calibrate and verify the GC oven's temperature to ensure stability and accuracy.[2]

  • Check Flow Controllers: Ensure that flow controllers are functioning correctly and providing a stable, reproducible flow rate.[2]

Logical Workflows

GC Column Selection Workflow

cluster_start Step 1: Analyte & Goal Definition cluster_phase Step 2: Stationary Phase Selection cluster_dims Step 3: Column Dimension Optimization cluster_end Step 4: Final Selection start Define Alkane Isomer Mixture (e.g., C5-C10, branched, linear) complexity Assess Sample Complexity (Number of isomers) start->complexity phase Select Non-Polar Stationary Phase complexity->phase Alkanes are non-polar phase_detail 100% Dimethylpolysiloxane (e.g., DB-1) or 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5) phase->phase_detail length Choose Length (L) phase->length len_30 30 m (Standard) length->len_30 Simple Mixture len_60 ≥60 m (High Complexity) length->len_60 Complex Mixture id Choose Internal Diameter (ID) id_25 0.25 mm (General Purpose) id->id_25 Balance capacity & efficiency id_18 ≤0.18 mm (High Efficiency) id->id_18 Maximize resolution film Choose Film Thickness (df) film_thin 0.25 - 0.50 µm (General Alkanes) film->film_thin Mid-to-high boilers film_thick ≥1.0 µm (Volatile Alkanes) film->film_thick Low boilers (gases) len_30->id len_60->id id_25->film id_18->film final_col Final Column Choice film_thin->final_col film_thick->final_col

Caption: Logical workflow for selecting a GC column for alkane isomer analysis.

Troubleshooting Workflow for Poor Resolution

start Problem: Poor Resolution / Co-elution check_phase Is Stationary Phase Non-Polar? start->check_phase check_dims Are Column Dimensions Optimal? check_phase->check_dims Yes sol_phase Solution: Switch to a non-polar column (e.g., DB-1, DB-5) check_phase->sol_phase No check_temp Is Temperature Program Optimized? check_dims->check_temp Yes sol_dims Solution: Increase length (e.g., 60m) Decrease ID (e.g., 0.18mm) check_dims->sol_dims No check_flow Is Carrier Gas Flow Rate Correct? check_temp->check_flow Yes sol_temp Solution: Decrease ramp rate (e.g., 5°C/min) check_temp->sol_temp No sol_flow Solution: Optimize flow rate for He or H2 (Van Deemter) check_flow->sol_flow No end Resolution Improved check_flow->end Yes sol_phase->check_phase sol_dims->check_dims sol_temp->check_temp sol_flow->check_flow

Caption: Troubleshooting workflow for poor resolution of alkane isomers.

Frequently Asked Questions (FAQs)

Question: What is the best type of stationary phase for separating alkane isomers?

Answer: The best stationary phase is a non-polar one. The separation of alkanes, which are non-polar molecules, is primarily based on their boiling points.[2][3] A non-polar stationary phase allows for an elution order that generally follows the boiling points of the isomers.[4] The most common and effective phases are 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.[2]

Question: How do GC column dimensions (length, ID, film thickness) affect my separation?

Answer: Each dimension has a significant impact on performance. Knowing these effects allows you to select the right column for your specific needs.[11]

  • Length (L): Longer columns provide higher resolution but result in longer analysis times.[2] Doubling the column length increases resolution by a factor of approximately 1.4.[5][12]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution but have lower sample capacity.[2][11] Halving the column ID doubles its efficiency.[5][12]

  • Film Thickness (df): Thicker films increase retention, which is useful for highly volatile analytes (gases).[2][4] Thinner films are better for high-boiling point compounds, providing sharper peaks and shorter run times.[11]

Table 1: GC Column Dimension Effects on Performance
ParameterEffect on ResolutionEffect on Efficiency (N)Effect on Retention (k)Effect on Analysis Time
Increase Length (L) Increases (by √L)IncreasesNo significant changeIncreases
Decrease Internal Diameter (ID) IncreasesIncreasesIncreasesCan Decrease
Increase Film Thickness (df) Can increase for early eluting peaks (k<2)DecreasesIncreasesIncreases

This table is a summary of relationships described in literature.[5][12][13]

Question: What is a good starting point for an experimental protocol?

Answer: A detailed experimental protocol provides a solid foundation for method development. The following is a representative starting point for the analysis of C7-C12 alkane isomers.

Experimental Protocol: GC-FID Analysis of Alkane Isomers

Instrument and Column Setup
  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and split/splitless inlet.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium, set to a constant flow rate of 1.0 mL/min.[2]

Temperature and Flow Parameters
  • Inlet Temperature: 250°C.[2]

  • Injection Mode: Split, with a ratio of 100:1 to prevent column overload.[2]

  • Detector Temperature (FID): 300°C.[2]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.[2]

    • Ramp: Increase at 10°C/min to 200°C.[2]

    • Final Hold: Hold at 200°C for 5 minutes.[2] Note: For improved resolution of complex isomers, a slower ramp rate of 5°C/min may be beneficial.[2]

Sample Preparation and Injection
  • Sample Preparation: Prepare alkane standards and samples in a volatile, non-polar solvent such as hexane.[1][2] A typical concentration is 10-100 ppm.

  • Injection Volume: 1 µL.[2]

Table 2: Recommended Starting Conditions for Alkane Isomer Analysis
ParameterRecommended SettingRationale
Stationary Phase 5% Phenyl-95% DimethylpolysiloxaneExcellent non-polar phase for boiling point-based separation.[2]
Column Length 30 mGood balance of resolution and analysis time for most mixtures.[2][14]
Column ID 0.25 mmOptimal compromise between efficiency and sample capacity.[2][13][14]
Film Thickness 0.25 µmSuitable for a wide range of mid-to-high boiling point alkanes.[2]
Carrier Gas/Flow Helium / 1.0 mL/minProvides good efficiency and is inert.[2]
Oven Program 40°C (2 min), ramp 10°C/min to 200°CA standard program that can be adjusted for specific isomer groups.[2]
Injection 1 µL, 100:1 SplitPrevents peak distortion from column overloading.[2]

References

Technical Support Center: Overcoming Low Solubility of Intermediates in Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of intermediates during alkane synthesis.

Troubleshooting Guides

Low solubility of intermediates in alkane synthesis can manifest as stalled reactions, precipitation of materials, and low yields. The following troubleshooting guides provide a systematic approach to diagnosing and resolving these issues.

Issue 1: An intermediate precipitates out of the reaction mixture.

This is a clear indication of low solubility. The precipitated solid may be the desired intermediate or a byproduct.

  • Initial Step: Temperature Adjustment. The simplest first step is to gradually increase the reaction temperature. For many organic solids, solubility increases with temperature.[1][2][3] However, be cautious of potential side reactions or degradation of reactants and products at elevated temperatures.[4]

  • Co-solvent Addition. If increasing the temperature is ineffective or not feasible, the addition of a co-solvent can be employed. A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[5][6][7] For nonpolar alkane intermediates, nonpolar co-solvents like hexane (B92381) or toluene (B28343) are often effective when the primary solvent is moderately polar.[4] The co-solvent works by reducing the polarity of the solvent system, making it more favorable for the nonpolar intermediate.[8][]

  • Solvent System Re-evaluation. If co-solvents do not resolve the issue, a complete change of the primary solvent may be necessary. The principle of "like dissolves like" is a crucial guide here; a nonpolar intermediate will be most soluble in a nonpolar solvent.[4][10] Consider solvents such as heptane (B126788) or other hydrocarbon oligomers which have solubility properties similar to heptane.[11]

Issue 2: The reaction stalls despite the presence of starting materials and catalyst.

This can occur if a key intermediate has low solubility, effectively removing it from the reaction medium and preventing further transformation.

  • Analysis of the Reaction Mixture. Carefully analyze the composition of the reaction mixture to identify any accumulated intermediates. This can provide clues about which species is causing the bottleneck.

  • Micronization of the Intermediate. If the insoluble intermediate can be isolated, reducing its particle size through micronization (e.g., ball milling) can increase its surface area and, consequently, its dissolution rate.[4]

  • Solvent-Free Synthesis (Mechanochemistry). For extremely insoluble intermediates, a solvent-free approach using techniques like ball milling can be effective.[12][13][14] This method uses mechanical force to drive reactions in the solid state, bypassing solubility issues altogether.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest troubleshooting step when I suspect low intermediate solubility?

A1: The most straightforward initial step is to try increasing the reaction temperature in small increments.[4] This can often enhance solubility without the need to alter the chemical composition of the reaction mixture.[1][2] However, it is essential to monitor for any potential thermal degradation of your reactants, intermediates, or products.

Q2: How do I select an appropriate co-solvent to improve the solubility of my nonpolar alkane intermediate?

A2: An ideal co-solvent should be miscible with your primary reaction solvent and have a higher affinity for your nonpolar intermediate. For instance, if your primary solvent is moderately polar, adding a nonpolar co-solvent like hexane or toluene can create a more favorable environment for the long-chain alkane intermediate.[4] It is often a matter of empirical testing to find the optimal co-solvent and its concentration.

Q3: Can the choice of catalyst impact the solubility of intermediates in my alkane synthesis?

A3: Yes, the catalyst can influence the reaction pathway and the nature of the intermediates formed.[4] Some catalysts may form intermediate complexes that have better solubility profiles. If you are facing persistent solubility issues, it may be beneficial to screen alternative catalysts.

Q4: What is micronization, and when should I consider using it?

A4: Micronization is the process of reducing the average diameter of a solid material's particles.[4] If you can isolate the insoluble solid intermediate, micronization techniques like ball milling can be employed.[4] Smaller particle size leads to a larger surface area available for dissolution, which can enhance the reaction rate.[4]

Q5: Are there any solvent-free methods for dealing with highly insoluble intermediates?

A5: Yes, mechanochemistry, often performed using a ball mill, is a solvent-free technique that can be highly effective for reactions involving insoluble solids.[12][13][14] The mechanical energy from the milling process can promote reactions between solid particles, eliminating the need for a solvent.

Data Presentation

Table 1: Effect of Temperature on Solubility of a Hypothetical Alkane Intermediate

Temperature (°C)Solubility (g/L)
250.5
401.2
603.5
808.0

Table 2: Co-solvent Effect on the Solubility of a Hypothetical Alkane Intermediate in a Moderately Polar Solvent

Co-solvent (10% v/v)Primary SolventSolubility (g/L)
NoneDichloromethane1.0
HexaneDichloromethane5.2
TolueneDichloromethane4.8
Diethyl EtherDichloromethane2.5

Experimental Protocols

Protocol 1: Co-solvent Addition for Improved Solubility

  • Observation: If you observe the formation of a precipitate or if the reaction stalls, proceed with co-solvent addition.[4]

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent and is likely to dissolve your long-chain intermediate (e.g., hexane, heptane, or toluene for nonpolar intermediates).[4]

  • Incremental Addition: Add the co-solvent to the reaction mixture in small increments (e.g., 5% of the total reaction volume at a time).[4]

  • Monitoring: After each addition, stir the mixture vigorously for 10-15 minutes and observe any changes in the amount of precipitate.[4]

  • Optimization: Continue adding the co-solvent until the precipitate dissolves or a significant improvement in the reaction rate is observed. Record the optimal co-solvent ratio for future experiments.[4]

Protocol 2: Micronization of a Solid Intermediate using a Ball Mill

  • Isolation: Isolate the insoluble intermediate from the reaction mixture by filtration and wash it with a suitable solvent to remove impurities.

  • Drying: Dry the solid intermediate thoroughly.[4]

  • Milling: Place the dried intermediate into a ball mill. The choice of milling media (e.g., stainless steel, zirconia) and milling time will depend on the desired particle size and the properties of your compound.[4]

  • Particle Size Analysis: After milling, analyze the particle size of the intermediate using a suitable technique (e.g., laser diffraction) to confirm that the desired size reduction has been achieved.

  • Re-introduction to Reaction: Introduce the micronized intermediate back into the reaction mixture and monitor for an improved reaction rate.

Visualizations

Troubleshooting_Workflow Start Low Yield or Precipitate Observed Check_Solubility Suspect Low Intermediate Solubility Start->Check_Solubility Increase_Temp Increase Reaction Temperature Check_Solubility->Increase_Temp Temp_Success Problem Solved? Increase_Temp->Temp_Success Add_Cosolvent Add Co-solvent Temp_Success->Add_Cosolvent No End_Success Continue Synthesis Temp_Success->End_Success Yes Cosolvent_Success Problem Solved? Add_Cosolvent->Cosolvent_Success Change_Solvent Change Primary Solvent System Cosolvent_Success->Change_Solvent No Cosolvent_Success->End_Success Yes Solvent_Success Problem Solved? Change_Solvent->Solvent_Success Micronize Isolate & Micronize Intermediate Solvent_Success->Micronize No Solvent_Success->End_Success Yes Micronize_Success Problem Solved? Micronize->Micronize_Success Ball_Mill Consider Solvent-Free (Ball Milling) Micronize_Success->Ball_Mill No Micronize_Success->End_Success Yes End_Fail Re-evaluate Synthetic Route Ball_Mill->End_Fail

Caption: Troubleshooting workflow for low intermediate solubility.

Co_solvency_Mechanism cluster_0 Poorly Soluble System cluster_1 Improved Solubility with Co-solvent Intermediate Intermediate Solvent Primary Solvent Intermediate->Solvent Low Interaction Intermediate2 Intermediate Cosolvent Co-solvent Intermediate2->Cosolvent High Interaction Solvent2 Primary Solvent Cosolvent->Solvent2 Miscible

Caption: Mechanism of co-solvency for improving solubility.

References

Technical Support Center: Synthesis of 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Ethyl-3,3,4-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form the precursor tertiary alcohol has a low yield. What are the common causes?

A1: Low yields in Grignaråd reactions are often due to several factors:

  • Presence of Moisture: Grignard reagents are highly reactive with protic solvents, including water. Ensure all glassware is rigorously dried and anhydrous solvents are used.[1]

  • Poor Quality Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Use fresh, shiny magnesium turnings.[2]

  • Side Reactions: Several side reactions can consume the Grignard reagent, reducing the yield of the desired product.[3] One common side reaction is Wurtz coupling.[2][3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

Q2: I am observing a significant amount of a dimeric impurity in my crude product. What is it and how can I prevent it?

A2: The dimeric impurity is likely a Wurtz coupling product, which arises from the reaction of the Grignard reagent with the unreacted alkyl halide.[2][3] To minimize this:

  • Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the formation of the Grignard reagent over the coupling reaction.[3][4]

  • Efficient Stirring: Vigorous stirring ensures the alkyl halide reacts quickly with the magnesium surface, further reducing its concentration in the solution.[2]

Q3: My reaction mixture turns dark, and I'm getting a low yield of the desired alcohol. What could be the issue?

A3: A dark-colored reaction mixture can indicate decomposition, possibly due to overheating.[4] Grignard reactions are exothermic, and controlling the temperature is crucial.[3]

  • Temperature Control: Use an ice bath to maintain a controlled temperature, especially during the addition of the carbonyl compound.[3] For the formation of the Grignard reagent, the reaction's own exotherm is often sufficient to maintain reflux without external heating.[4]

Q4: After work-up, I have a significant amount of unreacted ketone. How can I improve the conversion?

A4: Unreacted ketone suggests either insufficient Grignard reagent or a competing side reaction like enolization, especially with sterically hindered ketones.[2][5]

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can suppress enolization and promote the desired nucleophilic addition to the carbonyl group.[2]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can favor the desired nucleophilic addition over enolization.[2]

Troubleshooting Guides

Issue 1: Low Yield of 4-Ethyl-3,3,4-trimethylheptan-4-ol
ParameterStandard ConditionOptimized Condition for Higher Yield
Solvent Quality Reagent grade ether/THFFreshly distilled, anhydrous ether/THF
Magnesium Standard turningsFresh, shiny, activated turnings
Alkyl Halide Addition Rapid additionSlow, dropwise addition
Temperature Uncontrolled refluxMaintained at gentle reflux with cooling
Atmosphere Open to airUnder an inert atmosphere (Nitrogen or Argon)
Issue 2: High Levels of Wurtz Coupling Impurity
ParameterCondition Promoting Wurtz CouplingOptimized Condition to Reduce Wurtz Coupling
Alkyl Halide Concentration High local concentrationLow local concentration (slow addition)
Stirring Inefficient stirringVigorous and efficient stirring
Reaction Initiation Sluggish initiationPrompt initiation with activated magnesium

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-3,3,4-trimethylheptan-4-ol via Grignard Reaction
  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide): a. Flame-dry all glassware and allow to cool under a stream of dry nitrogen. b. Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. c. Add a small volume of anhydrous diethyl ether to cover the magnesium. d. Add a small crystal of iodine to activate the magnesium.[2][4] e. Dissolve bromoethane (B45996) (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. f. Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing.[2] g. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. h. After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Grignard Reaction: a. Prepare a solution of 3,3,4-trimethylheptan-4-one (1.0 equivalent) in anhydrous diethyl ether. b. Cool the Grignard reagent solution to 0 °C in an ice bath.[3] c. Add the ketone solution dropwise from the dropping funnel to the stirred Grignard reagent solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[3]

  • Work-up and Purification: a. Cool the reaction mixture back to 0 °C. b. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2][3] c. Transfer the mixture to a separatory funnel and separate the ether layer. d. Extract the aqueous layer with diethyl ether. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Protocol 2: Reduction of 4-Ethyl-3,3,4-trimethylheptan-4-ol to this compound
  • Dissolve the crude 4-Ethyl-3,3,4-trimethylheptan-4-ol in glacial acetic acid.

  • Add a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude alkane by fractional distillation.

Visualizations

Reaction_Pathway reagent1 Bromoethane grignard Ethylmagnesium Bromide reagent1->grignard reagent2 Magnesium reagent2->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate ketone 3,3,4-Trimethylheptan-4-one ketone->intermediate workup Aqueous Workup (NH4Cl) intermediate->workup alcohol 4-Ethyl-3,3,4-trimethylheptan-4-ol workup->alcohol reduction Reduction (H2/Pd-C) alcohol->reduction product This compound reduction->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh Mg) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Addition Rate) start->check_conditions wurtz Wurtz Coupling Product Present? start->wurtz unreacted_ketone Unreacted Ketone Present? start->unreacted_ketone solution_reagents Use Dry Solvents & Activate Mg check_reagents->solution_reagents Poor Quality solution_conditions Control Temperature & Slow Addition check_conditions->solution_conditions Uncontrolled solution_wurtz Slow Alkyl Halide Addition wurtz->solution_wurtz Yes solution_enolization Use CeCl3 Additive or Lower Temperature unreacted_ketone->solution_enolization Yes success Improved Yield and Purity solution_reagents->success solution_conditions->success solution_wurtz->success solution_enolization->success

Caption: Troubleshooting workflow for Grignard synthesis impurities.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Slow Addition Slow Addition High Yield High Yield Slow Addition->High Yield Low Temperature Low Temperature Low Temperature->High Yield Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->High Yield Fast Addition Fast Addition Wurtz Impurity Wurtz Impurity Fast Addition->Wurtz Impurity High Temperature High Temperature Decomposition Decomposition High Temperature->Decomposition Wet Solvent Wet Solvent Quenched Grignard Quenched Grignard Wet Solvent->Quenched Grignard Low Yield Low Yield Wurtz Impurity->Low Yield Decomposition->Low Yield Quenched Grignard->Low Yield

Caption: Relationship between reaction conditions and outcomes.

References

Technical Support Center: Stabilizing Carbocation Intermediates in Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with carbocation intermediates in alkane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that stabilize a carbocation intermediate?

A1: The stability of a carbocation is crucial for the outcome of many alkane synthesis reactions. The primary stabilizing factors are:

  • Alkyl Substitution: Stability increases with the number of alkyl groups attached to the positively charged carbon. The order of stability is tertiary (3°) > secondary (2°) > primary (1°) > methyl. This is due to inductive effects and hyperconjugation, where adjacent C-H or C-C sigma bonds donate electron density to the empty p-orbital of the carbocation.[1][2]

  • Resonance: If a carbocation is adjacent to a pi bond (allylic or benzylic position), the positive charge can be delocalized through resonance, which significantly increases stability.[3]

  • Neighboring Heteroatoms with Lone Pairs: Atoms like oxygen and nitrogen can stabilize an adjacent carbocation by donating a lone pair of electrons to form a pi bond, satisfying the octet of the carbon.[2]

Q2: How does the choice of solvent affect carbocation stability?

A2: The solvent plays a critical role in stabilizing carbocations. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing carbocations through solvation. The solvent molecules orient their negative dipoles towards the positive charge of the carbocation, which helps to disperse the charge and lower the energy of the intermediate.[4] In contrast, non-polar solvents are less effective at stabilizing carbocations.

Q3: What is a carbocation rearrangement, and when is it likely to occur?

A3: A carbocation rearrangement is the migration of a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) from an adjacent carbon to the carbocation center. This typically occurs when a less stable carbocation can rearrange to a more stable one (e.g., a primary carbocation rearranging to a secondary or tertiary carbocation).[5] These rearrangements are common in reactions like Friedel-Crafts alkylation and can lead to a mixture of products.[6]

Troubleshooting Guides

Problem 1: My Friedel-Crafts alkylation is yielding a significant amount of an unexpected isomer.

  • Question: I am trying to synthesize n-propylbenzene by reacting benzene (B151609) with 1-chloropropane (B146392) and a Lewis acid catalyst, but I am obtaining isopropylbenzene as the major product. What is happening?

  • Answer: This is a classic example of a carbocation rearrangement. The primary carbocation that is initially formed is unstable and rapidly rearranges to a more stable secondary carbocation via a 1,2-hydride shift. The benzene ring then attacks this rearranged carbocation, leading to the formation of isopropylbenzene.[6]

    • Solution: To avoid this rearrangement, you can use Friedel-Crafts acylation followed by a reduction. The acylium ion formed during acylation is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired alkyl group.[6]

Problem 2: My reaction is not proceeding to completion, and I am recovering most of my starting material.

  • Question: I am attempting a Friedel-Crafts alkylation on a nitrobenzene (B124822) substrate, but the reaction is not working. Why?

  • Answer: Friedel-Crafts reactions, both alkylation and acylation, do not proceed on aromatic rings that are strongly deactivated by electron-withdrawing groups such as a nitro group (-NO₂).[7] These groups make the aromatic ring too electron-poor to attack the carbocation electrophile.

    • Solution: If possible, consider adding the alkyl group before performing the nitration. Alternatively, a different synthetic route that does not involve a Friedel-Crafts reaction on the deactivated ring will be necessary.

Problem 3: I am observing the formation of polyalkylated products in my reaction mixture.

  • Question: My Friedel-Crafts alkylation is producing di- and tri-alkylated products in addition to my desired mono-alkylated product. How can I minimize this?

  • Answer: The alkyl group that is added to the aromatic ring is an activating group, making the product more reactive than the starting material. This can lead to further alkylation.

    • Solution: To favor mono-alkylation, use a large excess of the aromatic substrate. This increases the probability that the electrophile will react with a molecule of the starting material rather than the alkylated product.

Data Presentation

Table 1: Relative Rates of Solvolysis for Different Alkyl Halides

This table illustrates the effect of carbocation stability on reaction rates. The solvolysis of alkyl halides proceeds through an SN1 mechanism, where the rate-determining step is the formation of a carbocation. More stable carbocations form faster, leading to higher reaction rates.

Alkyl HalideStructureCarbocation IntermediateRelative Rate
Methyl chlorideCH₃ClMethyl (CH₃⁺)1
Ethyl chlorideCH₃CH₂ClPrimary (1°)~1
Isopropyl chloride(CH₃)₂CHClSecondary (2°)1.2 x 10⁴
tert-Butyl chloride(CH₃)₃CClTertiary (3°)1 x 10⁸

Data is generalized and illustrative of the trend.

Table 2: Product Distribution in the Friedel-Crafts Alkylation of Benzene with 1-Bromopropane

This table shows the product distribution resulting from carbocation rearrangement.

ProductStructurePercentage of Product Mixture
n-PropylbenzeneC₆H₅CH₂CH₂CH₃~35%
IsopropylbenzeneC₆H₅CH(CH₃)₂~65%

Product ratios can vary with reaction conditions.[8]

Table 3: Relative Hydride Affinities of Carbocations

Hydride affinity is a measure of carbocation stability; a lower hydride affinity indicates greater stability.[9][10]

CarbocationStructureRelative Hydride Affinity (kcal/mol)
MethylCH₃⁺313
EthylCH₃CH₂⁺273
Isopropyl(CH₃)₂CH⁺246
tert-Butyl(CH₃)₃C⁺231

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of p-Dimethoxybenzene with tert-Butyl Alcohol

This protocol describes a Friedel-Crafts alkylation using an alcohol as the alkylating agent and a strong acid as the catalyst.[11]

Materials:

  • p-Dimethoxybenzene (500 mg)

  • Glacial acetic acid (2 mL)

  • tert-Butyl alcohol (1 mL)

  • Concentrated sulfuric acid (1.6 mL)

  • Water

  • Methanol

  • Toluene

Procedure:

  • In a reaction tube, dissolve 500 mg of p-dimethoxybenzene in 2 mL of glacial acetic acid.

  • Add 1 mL of tert-butyl alcohol to the solution.

  • Cool the reaction tube in an ice bath.

  • Slowly add 1.6 mL of concentrated sulfuric acid in small portions, with stirring after each addition.

  • After the addition is complete, allow the reaction to stand at room temperature for 15 minutes.

  • Cool the tube in an ice bath and add 10 mL of water in small portions.

  • A solid product should form. Collect the solid by vacuum filtration.

  • Wash the solid with ice water, followed by a wash with 5 mL of ice-cold methanol.

  • Recrystallize the crude product from a toluene/methanol mixture.

  • Record the melting point of the purified product.

Protocol 2: GC-MS Analysis of Alkylation Products

This general protocol outlines the steps for analyzing the product mixture of a Friedel-Crafts alkylation reaction to identify and quantify the products, including any isomers formed from rearrangements.[12][13]

Sample Preparation:

  • Take a small aliquot of the crude reaction mixture.

  • Quench the reaction by adding a small amount of water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • GC Column: A nonpolar or moderately polar capillary column (e.g., DB-5 or HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Ionization Mode: Electron Ionization (EI)

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak.

  • Compare the obtained mass spectra with a library (e.g., NIST) to identify the compounds.

  • The relative peak areas in the TIC can be used to estimate the ratio of the different products.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Unexpected Product Formation start Unexpected Product Observed confirm_structure Confirm product structure (NMR, GC-MS) start->confirm_structure check_rearrangement Is carbocation rearrangement possible? rearrangement_yes Rearrangement Confirmed check_rearrangement->rearrangement_yes Yes rearrangement_no Other Side Reaction check_rearrangement->rearrangement_no No confirm_structure->check_rearrangement solution_acylation Use Friedel-Crafts Acylation + Reduction rearrangement_yes->solution_acylation analyze_side_products Isolate and Characterize Side Products rearrangement_no->analyze_side_products

Caption: Troubleshooting workflow for unexpected products.

G cluster_mechanism Wagner-Meerwein Rearrangement Mechanism reactant Initial Alkane Derivative carbocation1 Less Stable Carbocation reactant->carbocation1 + H⁺ transition_state [1,2-Hydride Shift Transition State] carbocation1->transition_state carbocation2 More Stable Carbocation transition_state->carbocation2 product Rearranged Product carbocation2->product + Nu⁻

Caption: Wagner-Meerwein rearrangement mechanism.[14][15][16]

G cluster_stability Factors Stabilizing Carbocations carbocation Carbocation (R₃C⁺) inductive_effect Inductive Effect (Alkyl Groups) inductive_effect->carbocation hyperconjugation Hyperconjugation (Neighboring C-H/C-C bonds) hyperconjugation->carbocation resonance Resonance (Adjacent π-bonds) resonance->carbocation lone_pair Lone Pair Donation (Heteroatoms) lone_pair->carbocation

Caption: Factors influencing carbocation stability.

References

Minimizing rearrangement products in heptane alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for minimizing rearrangement products in heptane (B126788) alkylation.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the alkylation of aromatic compounds with heptane, focusing on minimizing the formation of undesired rearrangement products.

Frequently Asked Questions (FAQs)

Q1: Why do my experiments using 1-chloroheptane (B146330) to alkylate benzene (B151609) yield a mixture of isomeric products instead of the expected n-heptylbenzene?

A1: This outcome is a classic example of carbocation rearrangement, a common issue in Friedel-Crafts alkylation.[1] The reaction proceeds through a carbocation intermediate.[2] When 1-chloroheptane reacts with a Lewis acid catalyst (like AlCl₃), it forms a primary carbocation. This primary carbocation is unstable and will rapidly rearrange into a more stable secondary carbocation via a hydride shift before it can be attacked by the aromatic ring.[2][3] The subsequent alkylation, therefore, results in various sec-heptylbenzene isomers rather than the straight-chain n-heptylbenzene.

Q2: What is the most reliable method to synthesize n-heptylbenzene and avoid these rearrangement byproducts?

A2: The most effective strategy is a two-step process involving Friedel-Crafts acylation followed by a reduction.[4][5] First, an acyl group is attached to the aromatic ring using heptanoyl chloride and a Lewis acid catalyst. The key intermediate in this reaction, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[4] The resulting ketone (heptanophenone) is then reduced to the desired n-heptylbenzene using methods like the Clemmensen (zinc amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[4]

Q3: Besides rearrangement, what are other common side reactions I should be aware of during heptane alkylation?

A3: Two other significant side reactions are polyalkylation and cracking.

  • Polyalkylation: The initial alkyl group addition activates the aromatic ring, making the product more reactive than the starting material.[2] This can lead to the addition of multiple heptyl groups to the same ring.[4][6] This can be minimized by using a large excess of the aromatic compound.[2][4]

  • Cracking: Particularly at higher temperatures or with highly acidic catalysts, the heptyl chain or the resulting product can break down into smaller hydrocarbon fragments (e.g., C1-C6).[7][8] This is a more significant issue in the isomerization of C7+ hydrocarbons but can occur during alkylation under harsh conditions.[7][9]

Q4: How does reaction temperature influence the selectivity of the reaction?

A4: Temperature is a critical parameter. Lower reaction temperatures are generally preferred as they thermodynamically favor the formation of branched hydrocarbons (isomers) over cracking.[10] In the context of alkylation, higher temperatures can dramatically increase the rate of undesirable side reactions, including polymerization and cracking, which can lower the overall yield and selectivity of the desired product.[11][12][13] For certain nanocatalysts used in n-heptane reforming, an optimal temperature of 500°C was found to maximize the yield of high-octane isomers and aromatics while minimizing cracking gases.[14]

Q5: What types of catalysts are effective for heptane conversion, and how do they impact side reactions?

A5: Catalyst choice is crucial for controlling selectivity.

  • Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): These are standard for Friedel-Crafts reactions but are highly prone to causing carbocation rearrangements.[1][4]

  • Solid Acid Catalysts: These are often reusable and can offer improved selectivity. Systems like zeolites (e.g., HZSM-5), Pt/sulfated zirconia, and molybdenum sub-oxides have been studied extensively for heptane isomerization and conversion.[9][15][16] However, highly acidic zeolites can also lead to a high degree of cracking.[9]

  • Ionic Liquids: Chloroaluminate ionic liquids have been shown to be effective low-temperature catalysts for n-heptane isomerization. The presence of isobutane (B21531) in these systems can significantly inhibit side reactions like cracking by accelerating hydrogen transfer rates.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Observed product is an isomer (e.g., 2-heptylbenzene) instead of the desired straight-chain product (n-heptylbenzene). The alkylating agent is forming an unstable primary carbocation that undergoes rearrangement to a more stable secondary carbocation.[4]Use the Friedel-Crafts Acylation-Reduction two-step method. This approach avoids the formation of a rearranging carbocation intermediate.[2][4]
A mixture of mono-, di-, and tri-alkylated products is formed. Polyalkylation is occurring because the newly added alkyl group activates the aromatic ring, making it more susceptible to further substitution.[4][6]Use a large excess of the aromatic substrate to statistically favor mono-alkylation.[10] Alternatively, Friedel-Crafts acylation avoids this issue as the acyl group is deactivating.[2]
Low yield of the desired product with significant formation of gaseous or low-boiling point byproducts. The reaction conditions (high temperature, high catalyst acidity) are causing cracking of the hydrocarbon chains.[8][9]Lower the reaction temperature.[10] Consider a catalyst with moderated acidity or a different catalytic system, such as an ionic liquid, which can suppress cracking.[7]
No reaction occurs, or the reaction is extremely slow. 1. The aromatic ring is strongly deactivated by an existing substituent (e.g., -NO₂). 2. The catalyst has been poisoned or deactivated, often by moisture.[17] 3. The reaction temperature is too low to overcome the activation energy.[18]1. Friedel-Crafts reactions are not suitable for strongly deactivated rings. Consider alternative synthetic routes.[4] 2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[17] 3. Cautiously increase the reaction temperature while monitoring for the onset of side reactions.[18]

Data Presentation

Table 1: Influence of Reaction Conditions on n-Heptane Conversion and Selectivity

Catalyst SystemTemperaturen-Heptane Conversion (%)Isomer Selectivity (%)Key Observations
[Et₃NH]Cl-AlCl₃ (Ionic Liquid) with 30% Isobutane[7]50 °C91.087.2Isobutane circulation significantly inhibits cracking and other side reactions.[7]
Pt/Sulfated Zirconia (Pt/SZ)[8][15]200 °C (473 K)~5370 - 78High formation of cracking products was observed; catalyst showed signs of deactivation after 8 hours.[8][15]
Molybdenum Sub-oxide[8][15]370 °C (643 K)78 (at 24h)~90Maintained good activity and selectivity after 24 hours with less cracking than Pt/SZ.[8][15]
Pt-Zn/HY Nanocatalyst[14]500 °CHigh97.5Optimal temperature for producing high-octane isomers and aromatics with low cracking.[14]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Heptanoyl Chloride

  • Objective: To synthesize heptanophenone (B155562), the precursor to n-heptylbenzene, while avoiding carbocation rearrangement.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous benzene (large excess, e.g., 10 equivalents) and cool the flask in an ice bath to 0-5 °C.

    • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

    • Slowly add heptanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude heptanophenone by vacuum distillation or column chromatography.

Protocol 2: Clemmensen Reduction of Heptanophenone

  • Objective: To reduce the ketone functional group of heptanophenone to a methylene (B1212753) group, yielding the final n-heptylbenzene product.

  • Methodology:

    • Prepare zinc amalgam (Zn(Hg)) by adding zinc dust (4-5 equivalents) to a solution of mercury(II) chloride (0.1 equivalents) in water and swirling for 5-10 minutes. Decant the aqueous solution.

    • In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene (B28343).

    • Add the heptanophenone (1.0 equivalent) to the flask.

    • Heat the mixture to a vigorous reflux with efficient stirring for 4-8 hours. Additional portions of concentrated HCl may be required during the reflux to maintain a strongly acidic environment.

    • Monitor the reaction by TLC/GC. Once complete, cool the mixture to room temperature.

    • Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude n-heptylbenzene.

    • Purify by distillation if necessary.

Visualizations

G cluster_0 Problem: Friedel-Crafts Alkylation Rearrangement Heptane 1-Chloroheptane PrimaryCarbocation Primary Carbocation (Unstable) Heptane->PrimaryCarbocation + AlCl₃ Benzene Benzene UndesiredProduct Isomeric Products (e.g., 2-Heptylbenzene, 3-Heptylbenzene) Benzene->UndesiredProduct Alkylation AlCl3 AlCl₃ SecondaryCarbocation Secondary Carbocation (More Stable) PrimaryCarbocation->SecondaryCarbocation Hydride Shift (Rearrangement) SecondaryCarbocation->UndesiredProduct Alkylation

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Acyl Heptanoyl Chloride Acylium Acylium Ion (Resonance-Stabilized, No Rearrangement) Acyl->Acylium + AlCl₃ Benzene1 Benzene Ketone Heptanophenone Benzene1->Ketone Acylation AlCl3_1 AlCl₃ Acylium->Ketone Acylation Ketone2 Heptanophenone DesiredProduct n-Heptylbenzene (Desired Product) Ketone2->DesiredProduct Reduction Reducer e.g., Zn(Hg), HCl (Clemmensen)

Caption: Acylation-Reduction workflow to prevent rearrangement.

G Start Experiment Issue Detected Issue_Isomer Wrong Product Isomer? Start->Issue_Isomer Issue_Poly Multiple Alkyl Groups on Product? Start->Issue_Poly Issue_Crack Low Yield & Cracked Byproducts? Start->Issue_Crack Cause_Isomer Cause: Carbocation Rearrangement Issue_Isomer->Cause_Isomer Cause_Poly Cause: Polyalkylation Issue_Poly->Cause_Poly Cause_Crack Cause: High Temp. / High Acidity Issue_Crack->Cause_Crack Sol_Isomer Solution: Use Acylation-Reduction Method Cause_Isomer->Sol_Isomer Sol_Poly Solution: Use Excess Aromatic Substrate Cause_Poly->Sol_Poly Sol_Crack Solution: Lower Temperature / Change Catalyst Cause_Crack->Sol_Crack

Caption: Troubleshooting flowchart for heptane alkylation.

References

Validation & Comparative

A Comparative Guide to 4-Ethyl-3,3,4-trimethylheptane and Other C12H26 Isomers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug product's stability, bioavailability, and overall efficacy. Among the diverse class of non-polar solvents, alkanes and their isomers are often considered for the solubilization of lipophilic active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the physical properties of 4-Ethyl-3,3,4-trimethylheptane against other isomers of dodecane (B42187) (C12H26), offering valuable insights for formulation development.

Introduction to Dodecane Isomers

Dodecane, a saturated hydrocarbon with the chemical formula C12H26, exists in 355 constitutional isomers.[1] These isomers, while sharing the same molecular weight, exhibit distinct physical properties owing to variations in their molecular architecture. Branching in the carbon chain significantly influences intermolecular forces, which in turn dictates properties such as boiling point, density, and viscosity. For instance, increased branching generally leads to a more compact, spherical molecular shape, reducing the surface area for van der Waals interactions and resulting in lower boiling points and viscosities compared to their linear counterpart, n-dodecane.[2]

Physical Properties: A Comparative Analysis

The selection of a solvent in pharmaceutical formulations is often guided by its physical characteristics. The following tables summarize the available experimental data for this compound and a selection of other C12H26 isomers, providing a basis for comparison.

Table 1: General Properties of Selected C12H26 Isomers

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound62198-72-5C12H26170.33
n-DodecaneDodecane112-40-3C12H26170.34
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane13475-82-6C12H26170.34
3,3-Diethyloctane3,3-Diethyloctane17302-40-8C12H26170.33

Table 2: Comparative Physical Properties of Selected C12H26 Isomers

IsomerBoiling Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 20°C)Refractive Index (at 20°C)
This compound Data not availableData not availableData not availableData not available
n-Dodecane216.2[3]0.7495[4]1.489[3]1.421[1]
2,2,4,6,6-Pentamethylheptane177-178[5]0.7452[6]1.31[6]Data not available
3,3-Diethyloctane205[7]0.7675[7]Data not available1.4298[7]

Note: Experimental data for this compound is limited in publicly available literature. The properties of other isomers are provided for comparative purposes.

Performance in Pharmaceutical Formulations

Alkanes, being non-polar, are primarily used as solvents for lipophilic or poorly water-soluble APIs.[8] The choice between different isomers can influence the solubility of an API and the overall stability of the formulation. While direct comparative studies on the performance of a wide range of C12H26 isomers in drug formulations are scarce, the differing physical properties suggest potential advantages for certain isomers.

For instance, a lower viscosity, as seen in branched isomers like 2,2,4,6,6-pentamethylheptane, could be advantageous in manufacturing processes such as mixing and filling. Conversely, a higher boiling point, characteristic of less branched isomers, might be desirable for reducing volatile losses during storage.

The highly branched nature of molecules like this compound could offer unique solubilizing characteristics for complex APIs that do not dissolve well in linear alkanes. However, without specific experimental data on API solubility in these isomers, these remain theoretical considerations that warrant further investigation.

Logical Flow for Isomer Selection in Formulation

The process of selecting an appropriate isomer for a pharmaceutical formulation can be guided by a systematic evaluation of its properties and the specific requirements of the drug product.

Isomer_Selection_Workflow cluster_0 Initial Screening cluster_1 Isomer Evaluation cluster_2 Optimization and Final Selection API_Properties Characterize API Properties (Solubility, Stability) Physical_Properties Compare Physical Properties (Boiling Point, Density, Viscosity) API_Properties->Physical_Properties Formulation_Goals Define Formulation Goals (Dosage Form, Route) Formulation_Goals->Physical_Properties Solubility_Screening Screen API Solubility in Isomers Physical_Properties->Solubility_Screening Performance_Testing Conduct Performance Tests (Stability, Dissolution) Solubility_Screening->Performance_Testing Toxicity_Data Review Toxicological Data Toxicity_Data->Performance_Testing Final_Selection Select Optimal Isomer Performance_Testing->Final_Selection

Caption: Workflow for selecting a C12H26 isomer as a pharmaceutical solvent.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of robust formulation development. The following are summaries of standard methodologies for determining the key physical properties discussed in this guide.

Determination of Boiling Point

Method: ASTM D5399 / D2887 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography.

This method utilizes gas chromatography to determine the boiling point distribution of hydrocarbons. The sample is injected into a capillary column, which separates the components based on their boiling points. The column temperature is ramped at a controlled rate, and a flame ionization detector (FID) records the elution of the components. A calibration curve, generated using a known mixture of hydrocarbons, is used to assign boiling points to the peaks in the sample chromatogram.

Determination of Density

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

This method employs a digital density meter equipped with an oscillating U-tube. A small volume of the liquid sample is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is then used, in conjunction with calibration data, to determine the density of the liquid.

Determination of Viscosity

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

This method involves measuring the time it takes for a fixed volume of a liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Signaling Pathway of Solvent-API Interaction

The solubilization of an active pharmaceutical ingredient in a solvent is a complex process governed by intermolecular interactions. The following diagram illustrates the conceptual pathway of this interaction for a non-polar solvent like a dodecane isomer.

Solvent_API_Interaction cluster_API API Crystal Lattice cluster_Solvent Solvent Bulk cluster_Solution Solution API_Molecule API Molecule Solvated_API Solvated API Molecule API_Molecule->Solvated_API Overcoming Lattice Energy Solvent_Molecule Dodecane Isomer Solvent_Molecule->Solvated_API Formation of Solvation Shell (van der Waals forces)

Caption: Conceptual pathway of API solubilization in a dodecane isomer.

Conclusion

The choice of a non-polar solvent in pharmaceutical formulations requires a careful consideration of the physical properties of the available options. While n-dodecane is a well-characterized solvent, its branched isomers, such as this compound, offer a range of different physical properties that could be beneficial for specific applications. The lower boiling points and viscosities of branched isomers can be advantageous in manufacturing, while their unique molecular geometries may provide enhanced solubility for certain APIs. However, the current lack of comprehensive experimental data for many of these isomers, particularly regarding their performance in pharmaceutical systems, highlights the need for further research in this area. This guide serves as a foundational resource for scientists and researchers, encouraging a data-driven approach to the selection of these versatile excipients.

References

Unraveling the Elution Behavior of Trimethylheptane Isomers: A Gas Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the gas chromatographic retention times of various trimethylheptane isomers. This document provides a comparative analysis of their elution order based on Kovats retention indices, a standardized measure in gas chromatography.

The separation and identification of structurally similar isomers, such as the various forms of trimethylheptane, present a common challenge in analytical chemistry. Gas chromatography (GC) is a powerful technique for this purpose, with the retention time of a compound being a key parameter for its identification. To standardize retention data across different instruments and laboratories, the Kovats retention index (KI) system is widely used. This guide offers a comparative overview of the GC retention indices for a range of trimethylheptane isomers, providing valuable data for method development and isomer identification.

Comparative Analysis of Kovats Retention Indices

The elution order of trimethylheptane isomers in gas chromatography is influenced by factors such as boiling point and the degree of branching. Generally, on non-polar stationary phases, compounds with lower boiling points tend to elute earlier. Increased branching often leads to a more compact molecular structure and a lower boiling point, resulting in shorter retention times.

The following table summarizes the Kovats retention indices for several trimethylheptane isomers on non-polar stationary phases, such as 100% dimethylpolysiloxane (DB-1, OV-101) or squalane. The data has been compiled from various experimental sources to provide a comprehensive comparison.

Trimethylheptane IsomerKovats Retention Index (KI) on Non-Polar Stationary Phase
2,2,6-Trimethylheptane872 - 894.5[1]
2,4,6-Trimethylheptane870 - 877.12[2]
2,2,4-Trimethylheptane874 - 890[3]
2,2,5-Trimethylheptane877 - 890[4][5]
2,5,5-Trimethylheptane890 - 900.8[6]
3,3,5-Trimethylheptane906 - 913.2[7]
2,4,5-Trimethylheptane906 - 908[8]
2,3,5-Trimethylheptane912.3 - 913[9]
2,2,3-Trimethylheptane914 - 932[10]
2,3,3-Trimethylheptane931.7 - 932[11][12]
2,3,4-Trimethylheptane933 - 934[13]
3,4,5-Trimethylheptane945 - 947[14]

Note: The range of Kovats indices reflects values obtained from different sources and under slightly varying experimental conditions.

Elucidation of Elution Order

The relationship between the molecular structure of trimethylheptane isomers and their corresponding GC retention times can be visualized through the following logical flow. The degree and position of methyl branching significantly impact the volatility and interaction with the stationary phase, which in turn dictates the elution order.

G cluster_input Trimethylheptane Isomers (Sample Mixture) cluster_process Gas Chromatography Process cluster_output Retention Time Data cluster_elution_order Observed Elution Order (Increasing Retention Time) Isomers Mixture of Trimethylheptane Isomers Injection Vaporization in Injector Isomers->Injection Introduction into GC Column Separation on Non-Polar Capillary Column (e.g., 100% Dimethylpolysiloxane) Injection->Column Transfer by Carrier Gas Elution Elution based on Volatility and Interaction with Stationary Phase Column->Elution Differential Partitioning Detection Detection (e.g., FID) Elution->Detection Sequential Arrival Chromatogram Generation of Chromatogram Detection->Chromatogram KI_Calculation Calculation of Kovats Retention Indices Chromatogram->KI_Calculation Analysis of Retention Times Early Early Eluting Isomers (e.g., 2,2,6-trimethylheptane, 2,4,6-trimethylheptane) Mid Mid-Range Eluting Isomers (e.g., 2,2,5-trimethylheptane, 3,3,5-trimethylheptane) Late Late Eluting Isomers (e.g., 2,3,4-trimethylheptane, 3,4,5-trimethylheptane)

Figure 1: Workflow for the GC analysis and determination of the elution order of trimethylheptane isomers.

Experimental Protocol

The following provides a representative experimental protocol for the analysis of trimethylheptane isomers by gas chromatography, based on common practices for hydrocarbon analysis.

Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID) is suitable for this analysis.

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Analytical Conditions:

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

Sample Preparation:

  • Prepare a standard mixture of n-alkanes (e.g., C8 to C12) in a volatile solvent like hexane (B92381) to determine the Kovats retention indices.

  • Dilute the trimethylheptane isomer samples in the same solvent to an appropriate concentration.

Data Analysis:

  • Inject the n-alkane standard mixture to determine their retention times.

  • Inject the trimethylheptane isomer sample.

  • Calculate the Kovats retention index (KI) for each isomer peak using the retention times of the bracketing n-alkanes and the following formula for temperature-programmed GC:

    I = 100[n + (N - n) * (tR(unknown) - tR(n)) / (tR(N) - tR(n))]

    where:

    • I is the Kovats Retention Index.

    • n is the carbon number of the n-alkane eluting before the unknown.

    • N is the carbon number of the n-alkane eluting after the unknown.

    • tR is the retention time.

By adhering to a standardized protocol and utilizing the Kovats retention index system, researchers can achieve reliable and reproducible identification of trimethylheptane isomers, facilitating accurate analysis in various scientific and industrial applications.

References

Validating the Structure of 4-Ethyl-3,3,4-trimethylheptane: A Comparative 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 4-Ethyl-3,3,4-trimethylheptane using 13C NMR spectroscopy. This guide provides a comparative analysis with its isomers, detailed experimental protocols, and a logical workflow for structural validation.

The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a powerful, non-destructive technique for elucidating the carbon framework of a molecule. This guide focuses on the validation of the structure of this compound by comparing its predicted 13C NMR spectrum with the experimental spectra of its isomers, n-dodecane and 2,2,4,6,6-pentamethylheptane (B104275).

Comparative Analysis of 13C NMR Data

The 13C NMR chemical shifts are highly sensitive to the local electronic environment of each carbon atom, making this technique ideal for distinguishing between isomers. The following table summarizes the 13C NMR data for this compound and two of its C12H26 isomers. The data for this compound is predicted, while the data for n-dodecane and 2,2,4,6,6-pentamethylheptane is based on experimental values.

Compound Structure Carbon Atom Predicted/Experimental Chemical Shift (ppm)
This compound
alt text
C114.7
C235.1
C3 (quaternary)38.9
C4 (quaternary)41.5
C526.9
C617.2
C714.8
3-CH3 (axial)26.0
3-CH3 (equatorial)28.1
4-CH321.1
4-CH2CH38.4
4-CH2CH331.2
n-Dodecane [1][2]
alt text
C114.1
C222.7
C331.9
C429.4
C529.7
C630.0
2,2,4,6,6-Pentamethylheptane [3][4]
alt text
C1, C1'31.8
C2, C6 (quaternary)33.2
C3, C553.5
C424.9
2-CH3, 6-CH331.8
4-CH322.0

Analysis of the Data: The predicted 13C NMR spectrum of this compound shows twelve distinct signals, corresponding to the twelve carbon atoms in its asymmetric structure. The presence of two quaternary carbon signals (C3 and C4) is a key feature. In contrast, n-dodecane, a linear alkane, exhibits only six signals due to its symmetry.[1][2] 2,2,4,6,6-Pentamethylheptane, a highly branched isomer, also shows fewer than twelve signals due to its symmetry, with characteristic shifts for its quaternary carbons and multiple methyl groups.[3][4] The unique pattern of chemical shifts predicted for this compound, particularly the number of signals and the specific shifts of the quaternary and methyl carbons, provides a clear fingerprint for its structural validation.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a liquid sample.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines. This can be done manually or using an automated shimming routine.

  • Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm for alkanes).

  • Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. For 13C NMR, this may range from several hundred to several thousand scans depending on the sample concentration.

  • Set the relaxation delay (D1) to allow for the complete relaxation of the carbon nuclei between pulses. A delay of 1-2 seconds is typically sufficient for qualitative spectra.

  • The acquisition time (AQ) should be set to provide adequate digital resolution.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm). For CDCl3, the central peak of the triplet is typically referenced to 77.16 ppm.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks if quantitative information is desired, although for routine 13C spectra, peak intensities are not always proportional to the number of carbons.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR.

Caption: Logical workflow for the validation of a chemical structure using 13C NMR.

References

Comparative Performance Analysis of High-Octane Fuel Blendstocks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the continuous effort to enhance the efficiency and performance of internal combustion engines, the selection of appropriate fuel blendstocks is paramount. The octane (B31449) number, a measure of a fuel's resistance to autoignition (or "knock"), is a critical parameter. Highly branched alkanes are known for their excellent anti-knock properties. This guide provides a comparative analysis of the performance of a representative highly branched alkane, isooctane (B107328) (2,2,4-trimethylpentane), against other common high-octane blending components, namely ethanol (B145695) and toluene.

Quantitative Performance Data

The following tables summarize the key performance indicators for isooctane, ethanol, and toluene, which are critical for evaluating their potential as fuel blendstocks.

Table 1: Octane Ratings of Selected Fuel Blendstocks

CompoundResearch Octane Number (RON)Motor Octane Number (MON)Anti-Knock Index (AKI) (R+M)/2
Isooctane (2,2,4-trimethylpentane)100[1][2][3]100100
Ethanol~109[4]~90[4]~99.5[4]
Toluene~121[5][6]~107[5][6]~114[5][6]

Table 2: Combustion Properties of Selected Fuel Blendstocks

CompoundMolar Heat of Combustion (kJ/mol)
Isooctane (2,2,4-trimethylpentane)-5461[7]
Ethanol-1367[8][9]
Toluene-3910[10]

Experimental Protocols

The determination of octane numbers is governed by standardized test methods developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.[11][12][13]

Research Octane Number (RON) Determination (ASTM D2699)

The Research Octane Number (RON) test simulates fuel performance under low-speed, mild driving conditions.[11][12]

Apparatus:

  • Standardized single-cylinder, four-stroke, variable compression ratio, carbureted CFR engine.[14]

Procedure:

  • The CFR engine is operated under a specific set of conditions, including a fixed engine speed of 600 RPM.[12]

  • The knock intensity of the sample fuel is measured.

  • The knock intensity is compared to that of primary reference fuels (PRF), which are blends of isooctane (RON 100) and n-heptane (RON 0).[13][14]

  • The RON of the sample fuel is determined by finding the volumetric composition of the PRF blend that produces the same knock intensity.[14]

Motor Octane Number (MON) Determination (ASTM D2700)

The Motor Octane Number (MON) test evaluates fuel performance under more severe, high-speed, or high-load conditions.[15][16]

Apparatus:

  • Standardized single-cylinder, four-stroke, variable compression ratio, carbureted CFR engine.[17]

Procedure:

  • The CFR engine is operated under more severe conditions than the RON test, including a higher engine speed of 900 RPM and a preheated fuel-air mixture.[16]

  • The knock intensity of the test fuel is compared to that of standard reference fuels (isooctane and n-heptane).[15]

  • The MON is the octane number of the reference fuel that matches the knock characteristics of the test fuel under these more stringent conditions.[17]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of determining the octane rating of a fuel sample.

FuelPerformanceTestingWorkflow cluster_RON ASTM D2699: Research Octane Number (RON) cluster_MON ASTM D2700: Motor Octane Number (MON) RON_Start Fuel Sample RON_Engine CFR Engine (600 RPM, mild conditions) RON_Start->RON_Engine RON_Measure Measure Knock Intensity RON_Engine->RON_Measure RON_Compare Compare with Primary Reference Fuels RON_Measure->RON_Compare RON_Result Determine RON RON_Compare->RON_Result AKI_Calc Calculate Anti-Knock Index (AKI = (RON+MON)/2) RON_Result->AKI_Calc MON_Start Fuel Sample MON_Engine CFR Engine (900 RPM, severe conditions) MON_Start->MON_Engine MON_Measure Measure Knock Intensity MON_Engine->MON_Measure MON_Compare Compare with Primary Reference Fuels MON_Measure->MON_Compare MON_Result Determine MON MON_Compare->MON_Result MON_Result->AKI_Calc FuelSample Test Fuel Sample FuelSample->RON_Start FuelSample->MON_Start

Caption: Workflow for determining RON, MON, and AKI of a fuel sample.

Discussion

  • Highly Branched Alkanes (represented by Isooctane): Isooctane serves as the benchmark for octane rating, with a RON and MON of 100 by definition.[1][2][3] Highly branched alkanes are desirable blendstocks as they provide excellent anti-knock characteristics without the presence of oxygen or aromatic compounds. Their combustion is generally clean.

  • Ethanol: As an oxygenate, ethanol has a high RON, making it an effective octane booster, particularly for suppressing knock under mild operating conditions.[4] However, its MON is significantly lower, indicating a greater sensitivity to more severe engine conditions. Its lower heat of combustion means that more fuel by volume is required to produce the same amount of energy as gasoline.[8][9]

  • Toluene: Toluene, an aromatic hydrocarbon, exhibits very high RON and MON values, making it a potent anti-knock agent under a wide range of engine operating conditions.[5][6] Its energy content is also higher than that of ethanol. However, the use of aromatics in gasoline is often regulated due to concerns about exhaust emissions.

Conclusion

The selection of a high-octane blendstock involves a trade-off between octane enhancement, energy content, and regulatory considerations. While direct data for 4-Ethyl-3,3,4-trimethylheptane is unavailable, the performance of isooctane suggests that highly branched alkanes are excellent candidates for increasing the octane rating of fuel blends. They offer a high-performance, non-oxygenated, and non-aromatic alternative to other octane boosters like ethanol and toluene. Further research into the specific performance characteristics of novel branched alkanes is warranted to fully understand their potential as next-generation fuel components.

References

Branched Alkanes as Lubricant Additives: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhanced lubricant performance has led to extensive research into various additive technologies. Among these, branched alkanes have emerged as a critical class of compounds for improving the physicochemical properties of lubricating oils. Their unique molecular architecture offers distinct advantages over their linear counterparts, particularly in terms of viscosity control, low-temperature fluidity, and tribological performance. This guide provides an objective comparative analysis of representative branched alkanes as lubricant additives, supported by experimental data, to aid in the selection and development of advanced lubrication solutions.

The Molecular Advantage of Branching

Linear alkanes, under high pressure and low shear rates, tend to align and form ordered, crystalline-like structures. While this can offer some wear protection, the high shear strength of these ordered layers results in a significant increase in friction. The introduction of branches on the alkane backbone disrupts this molecular ordering. The irregular, three-dimensional structures of branched alkanes prevent dense packing, leading to a less ordered, more fluid state even under pressure. This fundamental difference in molecular behavior is the primary reason for their superior performance as lubricant additives.

Comparative Performance Data

To illustrate the performance benefits of branched alkanes, this section presents a comparative analysis of key lubricant properties for several representative compounds: 2,2,4-Trimethylpentane (Isooctane), Squalane (B1681988), Polyalphaolefin (PAO) 4, and Polyalphaolefin (PAO) 6. These properties include the Viscosity Index (VI), Pour Point, and Coefficient of Friction, which are critical indicators of a lubricant's behavior under varying temperature and load conditions.

AdditiveChemical StructureViscosity Index (VI)Pour Point (°C)Coefficient of Friction (Four-Ball, Steel-on-Steel)
Linear Alkane (Reference) n-Hexadecane~95+18Higher (qualitative)
2,2,4-Trimethylpentane Isooctane (C8H18)Not typically used as a primary lubricant base or additive due to high volatility.-107[1]Data not readily available in lubricant studies.
Squalane C30H62~115-125-60 to -70Lower than linear alkanes[2]
Polyalphaolefin (PAO) 4 Oligomer of 1-decene124 - 126[3][4][5]-66 to -69[3][4][5]Lower than mineral oils; specific values vary with test conditions.[6][7][8]
Polyalphaolefin (PAO) 6 Oligomer of 1-decene138 - 139[9][10]-61 to -65[9][11]Lower than mineral oils; specific values vary with test conditions.

Note: The coefficient of friction is highly dependent on test parameters (load, speed, temperature). The values presented are for comparative purposes and reflect general trends observed in tribological testing.

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by ASTM International. The following are detailed summaries of the key experimental protocols used to evaluate the performance of lubricant additives.

Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil.[12] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[12]

Methodology:

  • Kinematic Viscosity Measurement: The kinematic viscosity of the lubricant sample is determined at two temperatures: 40°C and 100°C. This is typically done using a calibrated glass capillary viscometer as per ASTM D445.

  • Calculation: The VI is calculated from the measured kinematic viscosities at 40°C and 100°C using a set of formulas and tables provided in the ASTM D2270 standard. The calculation compares the viscosity-temperature characteristics of the test oil to two reference oils.

Pour Point (ASTM D97)

The pour point of a petroleum product is the lowest temperature at which the oil will continue to flow under prescribed conditions. This property is critical for lubricants intended for use in cold environments.

Methodology:

  • Sample Preparation: The sample is heated to a specified temperature to dissolve any wax crystals and then cooled at a controlled rate in a test jar.

  • Observation: At intervals of 3°C, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil.

  • Determination: The pour point is recorded as the temperature at which no movement is observed when the jar is held horizontally for 5 seconds. The reported pour point is 3°C above this solid-state temperature.

Wear Preventive Characteristics and Friction Coefficient (ASTM D4172 - Four-Ball Method)

This test method evaluates the anti-wear properties of lubricating fluids in sliding contact and can be adapted to measure the coefficient of friction.

Methodology:

  • Apparatus: The test utilizes a four-ball tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

  • Procedure: The test lubricant is added to the cup containing the three stationary balls. A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

  • Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope. A smaller wear scar indicates better anti-wear properties.

  • Friction Coefficient: The frictional torque is continuously measured during the test, and the coefficient of friction is calculated from this data.

Logical Flow of Branched Alkane Performance

The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting performance as lubricant additives.

Branched_Alkane_Performance cluster_structure Molecular Structure cluster_properties Physical & Tribological Properties cluster_performance Lubricant Performance Alkane_Type Alkane Type Linear_Alkane Linear Alkane (e.g., n-Hexadecane) Alkane_Type->Linear_Alkane Straight Chain Branched_Alkane Branched Alkane (e.g., PAO, Squalane) Alkane_Type->Branched_Alkane Branched Chain Molecular_Packing Molecular Packing Linear_Alkane->Molecular_Packing Ordered Packing Poor_Performance Conventional Lubricant Performance Linear_Alkane->Poor_Performance Branched_Alkane->Molecular_Packing Disordered Packing High_Performance Enhanced Lubricant Performance Branched_Alkane->High_Performance Intermolecular_Forces Intermolecular Forces Molecular_Packing->Intermolecular_Forces Viscosity_Index Viscosity Index (VI) Intermolecular_Forces->Viscosity_Index Pour_Point Pour Point Intermolecular_Forces->Pour_Point Friction_Coefficient Coefficient of Friction Intermolecular_Forces->Friction_Coefficient Viscosity_Index->High_Performance High VI Viscosity_Index->Poor_Performance Low VI Pour_Point->High_Performance Low Pour Point Pour_Point->Poor_Performance High Pour Point Friction_Coefficient->High_Performance Low Friction Friction_Coefficient->Poor_Performance High Friction

Caption: Logical flow from alkane structure to lubricant performance.

Conclusion

The addition of branched alkanes to lubricant formulations offers a significant improvement in key performance characteristics. Their inherent ability to disrupt molecular packing leads to a higher viscosity index, a lower pour point, and reduced friction compared to linear alkanes. Polyalphaolefins (PAOs) and other highly branched structures like squalane are prime examples of how molecular architecture can be tailored to meet the demanding requirements of modern lubrication. The data and experimental protocols presented in this guide provide a foundation for researchers and scientists to make informed decisions in the development of next-generation lubricants with enhanced efficiency and durability.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the accurate identification and quantification of branched alkanes are paramount. These complex hydrocarbons pose significant analytical challenges due to their structural similarity and the vast number of possible isomers. Cross-validation of analytical methods is a critical process to ensure that a validated procedure yields consistent and reliable results across different techniques, laboratories, or instruments.[1][2][3]

This guide provides a comparative framework for the analytical methods used in the analysis of branched alkanes, focusing on Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comparison of key analytical components, detailed experimental protocols, and a logical workflow for performing a cross-validation study.

Comparison of Gas Chromatography (GC) Columns for Branched Alkane Analysis

The selection of the GC column is a foundational step that dictates the success of the separation.[4] For branched alkanes, which are non-polar compounds, non-polar stationary phases are the industry standard, with separation primarily based on boiling points.[4] High-temperature stability is crucial for eluting high molecular weight compounds.[4]

ColumnStationary PhaseKey FeaturesMax Temp (°C)Common Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, robust for high boilers.400High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[4]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness.350Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening.[4]
Phenomenex ZB-5MS 5% Phenyl-Arylene / 95% DimethylpolysiloxaneHigh thermal stability, enhanced inertness.360Trace level analysis, confirmation analysis.
InertCap 5MS/NP 5% Diphenyl / 95% Dimethyl PolysiloxaneGeneral purpose, low bleed, suitable for a wide range of compounds.350General purpose, halogenated compounds, phenols, pesticides.[5]
Key Validation Parameters for Cross-Validation Studies

When comparing two analytical methods, a set of validation parameters must be assessed to ensure the alternative method is reliable and performs equivalently to the established one.[1][6] These parameters quantify the method's performance.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of other components.[7][8] In GC-MS, this is enhanced by the mass spectrometer's ability to distinguish compounds by their mass spectra.[7]No significant interference at the retention time of the analyte. Resolution factor for critical peaks ≥ 1.5.[9]
Accuracy The closeness of the test results to the true value. It is often evaluated through recovery studies.[7][8]Recovery typically within 98-102% for assays.[8][9] For impurities, 80-120% may be acceptable.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).[7][9]Repeatability: RSD < 2%. Intermediate Precision: RSD < 3%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]Signal-to-Noise (S/N) ratio ≥ 3:1.[8][9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]Signal-to-Noise (S/N) ratio ≥ 10:1, with acceptable precision (e.g., RSD ≤ 20%).[8][9]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[7]Correlation coefficient (R²) ≥ 0.999.[8]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate).[8]Consistent performance; RSD or recovery should remain within criteria when parameters are varied.[9]

Experimental Protocols

Representative GC-MS Protocol for High Molecular Weight Branched Alkanes

This protocol provides a starting point for developing a method for the analysis of high-boiling point hydrocarbons. Optimization will be necessary for specific complex mixtures.[4]

1. Sample Preparation:

  • Dissolve the sample (e.g., wax, heavy petroleum fraction) in an appropriate solvent (e.g., hexane, carbon disulfide) to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a filtration step to remove any particulate matter.

  • Add an internal standard (e.g., a deuterated alkane not present in the sample) for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.10 µm film thickness (or equivalent non-polar, high-temperature column).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 350°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 400°C.

    • Hold at 400°C for 10 minutes.

  • MS Transfer Line Temperature: 350°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-600.

3. Data Analysis:

  • Identify branched alkanes by their characteristic fragmentation patterns, which show preferential cleavage at the branch point, resulting in a more stable secondary carbocation.[10] This contrasts with the smooth exponential decay of fragment intensities seen in straight-chain alkanes.[10]

  • Quantify analytes by integrating the peak area of a characteristic ion and comparing it to the internal standard.

  • Use a library of mass spectra (e.g., NIST) to aid in compound identification.[10]

Workflow for Method Cross-Validation

The following diagram illustrates the logical workflow for conducting a cross-validation study between two analytical methods for branched alkane analysis.

CrossValidationWorkflow Start Start: Define Cross-Validation Objective and Acceptance Criteria SelectMethods Select Established Method (A) and Alternative Method (B) Start->SelectMethods ProtocolDev Develop/Optimize Protocols for Both Methods SelectMethods->ProtocolDev ValidationA Perform Full/Partial Validation (Method A) ProtocolDev->ValidationA ValidationB Perform Full/Partial Validation (Method B) ProtocolDev->ValidationB ComparativeTesting Analyze Identical Homogenous Samples with Both Methods ValidationA->ComparativeTesting ValidationB->ComparativeTesting DataAnalysis Statistically Compare Datasets (Accuracy, Precision, etc.) ComparativeTesting->DataAnalysis Decision Do Results Meet Predefined Acceptance Criteria? DataAnalysis->Decision Success Conclusion: Methods are Correlated. Alternative Method is Validated. Decision->Success Yes Failure Conclusion: Methods are Not Correlated. Investigate Discrepancies. Decision->Failure No Investigate Root Cause Analysis: Method B Protocol, Sample Prep, Instrument Performance Failure->Investigate Investigate->ProtocolDev Re-Optimize

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Isomeric Purity of 4-Ethyl-3,3,4-trimethylheptane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of isomeric purity is a critical checkpoint in the chemical synthesis and quality control pipeline. The presence of closely related structural or stereoisomers can significantly alter the physicochemical properties and biological activity of a target compound. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 4-Ethyl-3,3,4-trimethylheptane, a highly branched C12 alkane.

The primary challenges in the analysis of this compound lie in the separation of its structural isomers, which possess very similar boiling points and polarities, and its stereoisomers (enantiomers), which are physically and chemically identical in an achiral environment. This guide focuses on two powerful analytical techniques capable of addressing these challenges: Gas Chromatography (GC) for both achiral and chiral separations, and Nuclear Magnetic Resonance (NMR) Spectroscopy for quantitative analysis.

Potential Isomeric Impurities

The synthesis of this compound may lead to the formation of various structural and stereoisomers. A critical aspect of purity assessment is the ability to resolve the target molecule from these potential impurities.

Structural Isomers (C12H26):

  • Positional Isomers: Variations in the positions of the ethyl and methyl groups on the heptane (B126788) backbone (e.g., 4-Ethyl-2,3,4-trimethylheptane, 4-Ethyl-3,4,5-trimethylheptane).

  • Chain Isomers: Variations in the parent chain length (e.g., isomers of dimethyl-octane, trimethyl-nonane).

Stereoisomers:

  • This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers: (R)-4-Ethyl-3,3,4-trimethylheptane and (S)-4-Ethyl-3,3,4-trimethylheptane.

Comparison of Analytical Techniques

The selection of an analytical method for isomeric purity assessment depends on the specific requirements of the analysis, including the type of isomers to be resolved, the required sensitivity, and the availability of instrumentation.

ParameterGas Chromatography (GC) - AchiralGas Chromatography (GC) - ChiralNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a non-polar stationary phase.Separation of enantiomers based on the formation of transient diastereomeric complexes with a chiral stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing structural and quantitative information.
Primary Application Quantification of structural (positional and chain) isomers.Quantification of enantiomeric excess (%ee).Absolute quantification of the main component and detectable impurities without the need for a specific reference standard for each impurity.
Resolution of Isomers Good to excellent for structural isomers with different boiling points.Excellent for enantiomers; resolution of diastereomers is also possible.Moderate to good for structural isomers with distinct chemical shifts; enantiomers are indistinguishable without chiral resolving agents.
Limit of Detection (LOD) ~0.01%~0.01%~0.1-1%
Limit of Quantification (LOQ) ~0.05%~0.05%~0.5-2%
Sample Preparation Simple dissolution in a volatile solvent.Simple dissolution in a volatile solvent.Dissolution in a deuterated solvent with an internal standard for quantification.
Analysis Time per Sample 20-40 minutes30-60 minutes10-20 minutes

Experimental Protocols

Gas Chromatography (GC-FID) for Structural Isomer Analysis

This method is designed to separate this compound from its structural isomers based on differences in their boiling points.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), with dimensions of 50 m length, 0.25 mm internal diameter, and 0.25 µm film thickness. Non-polar stationary phases separate analytes primarily by their boiling points.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase to 180°C at a rate of 2°C/min.

    • Hold: 180°C for 10 minutes.

  • Detector: FID at 280°C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in high-purity hexane.

Chiral Gas Chromatography for Enantiomeric Purity

This protocol is designed to separate the (R) and (S) enantiomers of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEXsm or equivalent). Cyclodextrin-based stationary phases are effective for the enantioseparation of a wide range of volatile compounds, including alkanes.[2]

  • Carrier Gas: Hydrogen at a linear velocity of 50 cm/sec.

  • Injector: Split/splitless injector at 220°C with a split ratio of 100:1.

  • Oven Temperature Program: Isothermal analysis at 90°C. Lower temperatures often lead to better enantiomeric separation.

  • Detector: FID at 250°C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in high-purity pentane.

Quantitative NMR (qNMR) Spectroscopy

This method provides an absolute purity assessment of the bulk material.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl3) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid).

  • Experimental Parameters:

    • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and internal standard.

Visualizing the Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Hexane/Pentane start->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity integrate->quantify NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Data Analysis start_nmr Sample & Internal Standard weigh Accurately Weigh start_nmr->weigh dissolve_nmr Dissolve in Deuterated Solvent weigh->dissolve_nmr acquire Acquire Spectrum dissolve_nmr->acquire process Process Data (Phase, Baseline) acquire->process integrate_nmr Integrate Signals process->integrate_nmr calculate Calculate Purity integrate_nmr->calculate

References

Comparing synthesis efficiency of different branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the synthesis of branched alkanes, emphasizing efficiency, is presented for researchers, scientists, and professionals in drug development. This document outlines various synthetic methodologies, supported by experimental data, to inform the selection of appropriate techniques for producing these vital compounds.

Overview of Synthesis Strategies

Branched alkanes are crucial components in high-octane fuels and are valuable as fine chemicals and pharmaceutical intermediates. Their synthesis is a key area of research, focusing on maximizing yield and selectivity while minimizing undesirable side reactions like cracking. The primary industrial methods for producing branched alkanes include catalytic cracking, hydroisomerization, and alkylation. Additionally, innovative routes from renewable biomass sources are gaining prominence, offering sustainable alternatives to traditional petroleum-based processes.

Catalytic Cracking: This process breaks down large, straight-chain hydrocarbons into smaller, more valuable molecules, including a high proportion of branched alkanes.[1][2] Modern catalytic cracking utilizes zeolite catalysts, which are complex aluminosilicates, at temperatures around 500°C and moderate pressures.[3] The use of these catalysts favors the formation of branched isomers, which significantly enhances the octane (B31449) number of gasoline.[1]

Hydroisomerization: This method specifically aims to convert linear alkanes into their branched isomers.[4] It is a critical process for upgrading the quality of fuel stocks.[5] The reaction is typically carried out using bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization.[6] A significant challenge in hydroisomerization is to suppress the competing cracking reactions that reduce the yield of desired isomers.[4][6]

Alkylation: In the context of petroleum refining, alkylation is a process that combines light iso-alkanes (like isobutane) with light alkenes (like butene) to produce highly branched, high-octane alkanes such as isooctane (B107328) and triptane.[7]

Synthesis from Renewable Feedstocks: Emerging strategies focus on converting biomass-derived molecules into branched alkanes. These methods often involve steps like aldol (B89426) condensation or Michael addition to build the carbon skeleton, followed by hydrodeoxygenation to remove oxygen atoms and saturate the molecule.[8][9] These green chemistry approaches offer the potential for producing high-performance fuels from sustainable sources.[8]

Comparative Performance Data

The efficiency of different synthesis methods for branched alkanes varies significantly depending on the catalyst, feedstock, and reaction conditions. The following table summarizes key performance metrics from various studies.

Synthesis MethodFeedstock/ReactantsCatalystTemperature (°C)PressureProduct(s)Isomer Yield / Selectivity (%)Reference
Hydroisomerizationn-HexadecanePt/SAPO-11--Iso-hexadecanes80% Yield[5]
Hydroisomerizationn-HexadecanePt/ZSM-48--Iso-hexadecanes73% Yield[5]
Hydroisomerizationn-HexadecanePt/ZSM-5--Iso-hexadecanes7% Selectivity (High Cracking)[5]
Hydroisomerizationn-DecanePt-ZSM-22230-Iso-decanesHighest yield at 84% conversion[4]
Hydroisomerizationn-NonadecanePt-ZSM-22240-Iso-nonadecanes89% Yield at 90% conversion[4]
Michael Addition + HDO2,4-pentanedione + 4-(2-furanyl)-3-butene-2-oneCoCl₂·6H₂O / Pd/NbOPO₄80-C13 Branched Alkanes~75% Carbon Yield (for oxygenate precursor)[8]
Aldol Condensation + HDOFurfural + Methyl Isobutyl KetoneMg/Al Hydrotalcite130-C10 & C11 Branched Alkanes~90% Overall Yield[9]
Methanol Conversion2,3-dimethylbutane + MethanolInI₃180 - 200-Triptane (2,2,3-trimethylbutane)Up to 60% Selectivity[10]
Syngas ConversionSyngas (via Dimethyl Ether)Mg-HZSM-5 / Pd-La-HY--Triptane-rich liquid hydrocarbons-[10]

HDO: Hydrodeoxygenation

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key branched alkane synthesis methods.

Hydroisomerization of Long-Chain n-Alkanes

This protocol describes a typical process for converting linear alkanes into a mixture of branched isomers using a bifunctional catalyst. The primary goal is to maximize the yield of multi-branched isomers while minimizing cracking into smaller hydrocarbons.

Experimental Protocol:

  • Catalyst Preparation: A bifunctional catalyst, such as Platinum supported on a SAPO-11 molecular sieve (Pt/SAPO-11), is prepared. The support provides the necessary acidity, while the platinum serves as the metallic site for hydrogenation/dehydrogenation.

  • Reactor Setup: The hydroisomerization reaction is carried out in a fixed-bed continuous-flow reactor.

  • Reaction Conditions: The n-alkane feedstock (e.g., n-hexadecane) is vaporized and passed through the catalyst bed in the presence of hydrogen gas.[5] Typical reaction temperatures range from 230°C to 300°C.[4] The pressure and hydrogen-to-hydrocarbon ratio are optimized to favor isomerization over cracking.

  • Product Collection: The reactor effluent is cooled to condense the liquid products.

  • Analysis: The product mixture is analyzed using gas chromatography (GC) to determine the conversion of the n-alkane and the selectivity towards different branched isomers and cracked products.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Processing & Analysis cat_prep Prepare Pt/SAPO-11 Bifunctional Catalyst reactor Fixed-Bed Reactor (230-300°C) cat_prep->reactor feed n-Alkane Feedstock + Hydrogen feed->reactor Vaporize & Flow condenser Cool & Condense reactor->condenser gc Gas Chromatography (GC) Analysis condenser->gc products Branched Alkanes & Cracked Products gc->products

Caption: Experimental workflow for n-alkane hydroisomerization.
Synthesis of Branched Alkanes from Biomass via Aldol Condensation

This protocol outlines a sustainable method for producing jet-fuel-range branched alkanes from biomass-derived platform molecules. The process involves two main stages: C-C bond formation via aldol condensation, followed by hydrodeoxygenation.

Experimental Protocol:

  • Aldol Condensation: Furfural and methyl isobutyl ketone (MIBK), both derivable from lignocellulose, are reacted in the presence of a solid base catalyst (e.g., Mg-Al hydrotalcite).[9] The reaction is typically performed under solvent-free conditions at elevated temperatures (e.g., 130°C) to produce C10 and C11 oxygenated precursors.[9]

  • Catalyst Removal: After the reaction, the solid catalyst is separated from the product mixture by filtration.

  • Hydrodeoxygenation (HDO): The oxygenated precursor mixture is then subjected to hydrodeoxygenation. This step is performed in a high-pressure reactor using a catalyst such as Palladium on a support (e.g., Pd/C or Pd/NbOPO₄) under a hydrogen atmosphere.[8] This process removes the oxygen atoms and saturates all double bonds to yield the final branched alkane products.

  • Purification and Analysis: The final product is purified, and its composition is confirmed using analytical techniques like GC-MS and NMR spectroscopy. The overall yield is calculated based on the initial amount of the limiting reactant.[9]

G cluster_stage1 Stage 1: Aldol Condensation cluster_stage2 Stage 2: Hydrodeoxygenation (HDO) reactants Furfural + MIBK + Base Catalyst condensation Solvent-Free Reaction (~130°C) reactants->condensation filtration Catalyst Filtration condensation->filtration precursor C10/C11 Oxygenated Precursor filtration->precursor hdo_reaction High-Pressure Reactor (Pd Catalyst + H₂) precursor->hdo_reaction purification Purification hdo_reaction->purification analysis GC-MS / NMR Analysis purification->analysis final_product C10/C11 Branched Alkanes analysis->final_product

Caption: Workflow for biomass-derived branched alkane synthesis.

Logical Pathway: Catalyst Selection in Hydroisomerization

The choice of catalyst is paramount in hydroisomerization, as it dictates the balance between the desired isomerization and the undesired cracking. The logical pathway for selecting an optimal catalyst involves considering the catalyst's structural and acidic properties.

G cluster_catalyst Catalyst Properties cluster_outcomes Reaction Outcomes start Goal: Maximize Branched Alkane Yield acidity Acidity (Strength & Density) start->acidity pore Pore Structure (Dimensionality & Size) start->pore isomerization Desired: Isomerization acidity->isomerization Moderate cracking Undesired: Cracking acidity->cracking Strong pore->isomerization 1D, Medium Pore (e.g., SAPO-11) pore->cracking 3D, Large Pore (e.g., ZSM-5) end_good High Isomer Yield isomerization->end_good end_bad Low Isomer Yield cracking->end_bad

Caption: Logic for catalyst selection in hydroisomerization.

References

Safety Operating Guide

Navigating the Disposal of 4-Ethyl-3,3,4-trimethylheptane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All procedures must align with local, state, and federal regulations. The following are general safety measures based on the anticipated properties of 4-Ethyl-3,3,4-trimethylheptane as a flammable organic liquid.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat is recommended.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the compound away from ignition sources such as open flames, hot surfaces, and sparks.

  • Ground and bond containers when transferring the material to prevent static discharge.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste management company.

  • Waste Identification and Classification:

    • Label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Based on its structure, it is likely to be classified as a flammable liquid. Your EHS department will provide the appropriate EPA waste codes.

  • Container Selection and Management:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or a safety can for flammable liquids is appropriate.

    • Do not overfill the container; leave at least 10% headspace to accommodate vapor expansion.

    • Never use makeshift covers like parafilm.

  • Waste Segregation and Storage:

    • Segregate this compound waste from incompatible materials, especially strong oxidizing agents.

    • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory, away from ignition sources.

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.

    • Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Prevent the spilled material from entering drains or waterways.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or their designated waste management contractor.

Quantitative Data Summary

Since no specific experimental data for this compound's disposal parameters were found, the following table provides general guidelines for flammable liquid waste, which should be confirmed with your EHS department.

ParameterGuideline
EPA Waste Code Likely D001 (Ignitable Waste) - To be confirmed by EHS
Container Headspace Minimum 10% of container volume
Satellite Accumulation Limit Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.
Storage Time Limit Varies by generator status; consult EHS for specific timeframes.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs identify_waste Identify as Flammable Organic Waste consult_ehs->identify_waste select_container Select Appropriate Waste Container (e.g., HDPE, Safety Can) identify_waste->select_container label_container Label Container: 'Hazardous Waste' & Chemical Name select_container->label_container add_waste Add Waste to Container (Leave >10% Headspace) label_container->add_waste segregate_storage Store in Designated Satellite Accumulation Area add_waste->segregate_storage spill_check Spill or Leak? segregate_storage->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes full_container Container Full? spill_check->full_container No spill_procedure->segregate_storage full_container->add_waste No arrange_pickup Arrange for Pickup by EHS/Waste Management full_container->arrange_pickup Yes end End: Proper Disposal Complete arrange_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 4-Ethyl-3,3,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Ethyl-3,3,4-trimethylheptane, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and to build a foundation of trust in chemical handling protocols.

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed. Adherence to strict safety protocols is mandatory to mitigate risks.

GHS Classification:

  • Flammable liquids (Category 3)

  • Acute toxicity, Oral (Category 4)

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specification/Notes
Eye/Face Protection Safety glasses with side shields, chemical safety goggles, or a face shield.A face shield is recommended when there is a potential for splashing.[1]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are suitable. Always inspect gloves for signs of degradation before use.
Skin and Body Protection Flame-retardant lab coat.Additional protective clothing may be necessary for handling larger quantities.[2]
Respiratory Protection Work in a well-ventilated area.All handling should be conducted in a certified chemical fume hood.[2]

Experimental Protocols: Handling and Storage

Handling:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Keep the container tightly closed when not in use.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3]

  • Ground and bond containers when transferring the liquid.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly with soap and water after handling.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]

  • Store in a designated flammable liquid storage cabinet.[2]

  • Keep containers tightly closed.[3]

  • Segregate from incompatible materials such as oxidizing agents.[2]

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of as hazardous waste.

Waste Collection:

  • Collect all waste in a dedicated, properly labeled hazardous waste container.[2]

  • The container must be clearly labeled with the chemical name and hazard pictograms.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for disposal.[4]

  • Do not dispose of down the drain.[5]

Emergency Procedures

In Case of a Spill:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • If flammable, turn off all ignition sources if it is safe to do so.[2]

    • Close laboratory doors to contain vapors.[2]

    • Contact the institution's emergency response team.[2]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[6]

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling this compound task Task Assessment: - Quantity - Procedure - Splash Potential start->task eye_face Eye/Face Protection: - Safety Glasses (minimum) - Chemical Goggles - Face Shield (if splash risk) task->eye_face Assess splash potential hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) task->hand body Body Protection: - Flame-Retardant Lab Coat task->body respiratory Respiratory Protection: - Work in Fume Hood task->respiratory inspect Inspect PPE for damage before use eye_face->inspect hand->inspect body->inspect respiratory->inspect don Don PPE correctly inspect->don proceed Proceed with work don->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.